molecular formula C64H100N18O15S B550187 [Sar9,Met(O2)11]-Substance P CAS No. 110880-55-2

[Sar9,Met(O2)11]-Substance P

Cat. No.: B550187
CAS No.: 110880-55-2
M. Wt: 1393.7 g/mol
InChI Key: OUPXSLGGCPUZJJ-SARDKLJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sar9, Met (O2)11-Substance P is a neurokinin-1 receptor agonist. It is an analog of the naturally occurring human neuropeptide Substance P, which can be found throughout the body, including in the airways of humans and many other species.
CHEMBL1651026 is a Protein drug.
a neurokinin-1 receptor agonist

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXSLGGCPUZJJ-SARDKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100N18O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110880-55-2
Record name Substance P, sar(9)-met(O2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sar9, Met (O2)11-Substance P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Role of Sar(9)-Met(O2)(11)-Substance P in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sar(9)-Met(O2)(11)-Substance P, a potent and selective synthetic agonist of the Neurokinin-1 (NK1) receptor, for professionals in neuroscience research and drug development. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Introduction

Sar(9)-Met(O2)(11)-Substance P, also known as [Sar9, Met(O2)11]-Substance P or SMSP, is a stable analog of the endogenous neuropeptide Substance P. Its modifications, the substitution of sarcosine for L-proline at position 9 and the oxidation of methionine at position 11, confer high affinity and selectivity for the NK1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of the Substance P/NK1 receptor system in the central and peripheral nervous systems.

Quantitative Data

The following tables summarize the key quantitative parameters of Sar(9)-Met(O2)(11)-Substance P, providing a comparative overview of its binding affinity and receptor density.

LigandPreparationK d (nM)B max (fmol/mg protein)Reference
[ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SPRat brain membranes1.4 ± 0.5160 ± 3.0
[ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SPRat brain membranes256
[ 3 H]-[Sar 9 ,Met(O 2 ) 11 ]-SPGuinea pig ileum muscle membranes2194

Signaling Pathways

Activation of the NK1 receptor by Sar(9)-Met(O2)(11)-Substance P initiates a cascade of intracellular events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. This interaction triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

NK1_Signaling_Pathway SMSP Sar(9)-Met(O2)(11)-Substance P NK1R NK1 Receptor SMSP->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates targets leading to

Figure 1: NK1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sar(9)-Met(O2)(11)-Substance P.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [3H]-[Sar9,Met(O2)11]-Substance P binding to rat brain membranes.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Sar(9)-Met(O2)(11)-Substance P for the NK1 receptor.

Materials:

  • [3H]-[Sar9,Met(O2)11]-Substance P (radioligand)

  • Unlabeled Sar(9)-Met(O2)(11)-Substance P

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in the same buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • Set up assay tubes containing a fixed amount of membrane protein, varying concentrations of [3H]-[Sar9,Met(O2)11]-Substance P, and either buffer (for total binding) or a high concentration of unlabeled Sar(9)-Met(O2)(11)-Substance P (for non-specific binding).

    • Incubate the tubes at room temperature for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis on the specific binding data to determine the Kd and Bmax values.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash ProteinAssay Determine Protein Concentration Wash->ProteinAssay Incubate Incubate Membranes with Radioligand ProteinAssay->Incubate Filter Rapid Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count Calculate Calculate Specific Binding Count->Calculate Scatchard Scatchard Analysis Calculate->Scatchard Results Determine Kd and Bmax Scatchard->Results

Figure 2: Experimental Workflow for Radioligand Binding Assay.

In Vivo Behavioral Studies in Rats

This protocol is based on studies investigating the central effects of Sar(9)-Met(O2)(11)-Substance P.

Objective: To assess the behavioral effects of centrally administered Sar(9)-Met(O2)(11)-Substance P in rats.

Materials:

  • Sar(9)-Met(O2)(11)-Substance P

  • Artificial cerebrospinal fluid (aCSF)

  • Adult male rats with surgically implanted intracerebroventricular (i.c.v.) cannulae

  • Microsyringe pump

  • Behavioral observation arena

Procedure:

  • Animal Preparation:

    • Surgically implant i.c.v. cannulae in the lateral ventricle of the rats under anesthesia.

    • Allow the animals to recover for at least one week before the experiment.

  • Drug Administration:

    • Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations.

    • On the day of the experiment, habituate the rats to the behavioral observation arena.

    • Administer a single i.c.v. injection of either aCSF (vehicle control) or Sar(9)-Met(O2)(11)-Substance P at doses ranging from 10 to 100 pmol per rat.

  • Behavioral Observation:

    • Immediately after the injection, return the rats to the observation arena.

    • Record specific behaviors such as grooming, sniffing, and locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the duration and frequency of each recorded behavior.

    • Compare the behavioral responses of the Sar(9)-Met(O2)(11)-Substance P-treated groups with the vehicle control group using appropriate statistical tests.

Conclusion

Sar(9)-Met(O2)(11)-Substance P is a powerful and selective tool for investigating the multifaceted roles of the NK1 receptor in the nervous system. Its high affinity and stability make it a superior alternative to the endogenous Substance P in many experimental paradigms. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of rigorous and reproducible research in this critical area of neuroscience.

The Substance P Analogue Sar(9)-Met(O2)(11)-: A Technical Guide to its Discovery, Pharmacology, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective neurokinin-1 (NK1) receptor agonist, Sar(9)-Met(O2)(11)-Substance P. The document details its historical development, key pharmacological data, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and drug development.

Introduction: The Genesis of a Selective NK1 Agonist

Substance P, an undecapeptide neurotransmitter, plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by acting on neurokinin receptors. The quest for more stable and selective analogues of Substance P led to the development of Sar(9)-Met(O2)(11)-Substance P. This synthetic analogue incorporates two key modifications to the parent Substance P sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2): the substitution of glycine at position 9 with sarcosine (Sar) and the oxidation of the methionine at position 11 to methionine sulfone (Met(O2)). These changes confer enhanced resistance to degradation by peptidases and a high selectivity for the NK1 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Sar(9)-Met(O2)(11)-Substance P, showcasing its high affinity and potency for the NK1 receptor in various experimental systems.

ParameterValueSpecies/Tissue/Cell LineRadioligandReference
Binding Affinity (Kd) 1.0 nMRat brain homogenates¹²⁵I-BH[Sar⁹,Met(O₂)¹¹]-SP[1]
1.4 ± 0.5 nMRat brain membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[2]
2 nMRat brain membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[3]
2 nMGuinea pig ileum muscle membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[3]
Receptor Density (Bmax) 15 fmol/mg proteinRat brain homogenates¹²⁵I-BH[Sar⁹,Met(O₂)¹¹]-SP[1]
160 ± 3.0 fmol/mg proteinRat brain membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[2]
56 fmol/mg proteinRat brain membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[3]
194 fmol/mg proteinGuinea pig ileum muscle membranes[³H][Sar⁹,Met(O₂)¹¹]-SP[3]
Inhibitory Concentration (IC50) 0.11 nMHuman U373MG cells[¹²⁵I]BH-SP[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Sar(9)-Met(O2)(11)-Substance P.

Solid-Phase Peptide Synthesis

The synthesis of Sar(9)-Met(O2)(11)-Substance P is achieved through standard solid-phase peptide synthesis (SPPS) techniques, typically utilizing an automated peptide synthesizer. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The key modifications, the incorporation of sarcosine at position 9 and the use of pre-oxidized methionine (Fmoc-Met(O2)-OH) at position 11, are critical steps in the synthesis. Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product.

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol details the determination of the binding affinity (Kd) and receptor density (Bmax) of Sar(9)-Met(O2)(11)-Substance P for the NK1 receptor.

Materials:

  • Cell Membranes: Prepared from tissues or cells expressing the NK1 receptor (e.g., rat brain, guinea pig ileum, or transfected cell lines like U373MG).

  • Radioligand: Tritiated ([³H]) or iodinated (¹²⁵I) Sar(9)-Met(O2)(11)-Substance P.

  • Washing Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and a cocktail of peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin).

  • Non-specific Binding Control: A high concentration of unlabeled Substance P or Sar(9)-Met(O2)(11)-Substance P (e.g., 1 µM).

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold washing buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and interfering substances. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a series of tubes, add a constant amount of cell membrane protein, a range of concentrations of the radioligand, and either binding buffer (for total binding) or the non-specific binding control (for non-specific binding).

  • Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Inositol Phosphate Accumulation Assay for Functional Potency

This assay measures the functional potency (EC50) of Sar(9)-Met(O2)(11)-Substance P by quantifying the accumulation of inositol phosphates, a downstream second messenger of NK1 receptor activation.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-NK1 cells).

  • Labeling Medium: Cell culture medium containing [³H]-myo-inositol.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing LiCl (to inhibit inositol monophosphatase).

  • Sar(9)-Met(O2)(11)-Substance P: A range of concentrations to generate a dose-response curve.

  • Lysis Reagent: e.g., ice-cold perchloric acid or trichloroacetic acid.

  • Anion Exchange Chromatography Columns: To separate the different inositol phosphate species.

  • Elution Buffers: A series of buffers with increasing ionic strength (e.g., ammonium formate/formic acid gradients) to elute inositol monophosphate (IP1), bisphosphate (IP2), and trisphosphate (IP3).

  • Scintillation Counter.

Procedure:

  • Cell Labeling: Plate the cells and incubate them with labeling medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl for a short period.

  • Stimulation: Add varying concentrations of Sar(9)-Met(O2)(11)-Substance P to the cells and incubate for a defined time (e.g., 30-60 minutes) to stimulate inositol phosphate production.

  • Lysis: Terminate the stimulation by adding the lysis reagent and placing the plate on ice.

  • Extraction: Neutralize the cell extracts and centrifuge to remove precipitated proteins.

  • Chromatographic Separation: Apply the supernatant to the anion exchange columns. Sequentially elute the different inositol phosphate fractions using the elution buffers.

  • Quantification: Collect the eluates and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Plot the total [³H]-inositol phosphate accumulation against the concentration of Sar(9)-Met(O2)(11)-Substance P and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for characterizing Sar(9)-Met(O2)(11)-Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_Analogue Sar(9)-Met(O2)(11)-SP NK1R NK1 Receptor SP_Analogue->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Smooth Muscle Contraction, Inflammation) PKC->Downstream Phosphorylates substrates leading to Ca_release->Downstream Contributes to

Caption: NK1 Receptor Signaling Pathway activated by Sar(9)-Met(O2)(11)-Substance P.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Pharmacological Characterization cluster_data Data Analysis & Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Binding_Assay Radioligand Binding Assay (Determine Kd, Bmax) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Inositol Phosphate Accumulation) (Determine EC50, Emax) Purification->Functional_Assay Data_Analysis Scatchard/Non-linear Regression Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Interpretation Determination of Affinity, Potency & Efficacy Data_Analysis->Interpretation

Caption: Experimental workflow for the synthesis and characterization of Sar(9)-Met(O2)(11)-SP.

Conclusion

Sar(9)-Met(O2)(11)-Substance P stands as a cornerstone pharmacological tool for the investigation of the NK1 receptor. Its enhanced stability and high selectivity have enabled significant advancements in our understanding of the diverse physiological and pathophysiological processes mediated by Substance P. This technical guide provides researchers with the essential information and methodologies to effectively utilize this potent agonist in their studies, paving the way for further discoveries in the field of neuropharmacology and beyond.

References

The Role of [Sar9,Met(O2)11]-Substance P in Pain and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic Substance P analog, [Sar9,Met(O2)11]-Substance P, and its pivotal role in the fields of nociception and inflammation. As a potent and highly selective agonist for the Neurokinin-1 (NK1) receptor, this peptide has become an invaluable tool for elucidating the physiological and pathological functions of the Substance P signaling pathway. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular and experimental frameworks to support ongoing research and development in this area.

Core Concepts: Mechanism of Action

This compound is a synthetic analog of the naturally occurring neuropeptide, Substance P.[1] The substitutions at position 9 (Sarcosine for Glycine) and 11 (Methionine sulfoxide for Methionine) confer enhanced stability and high selectivity for the NK1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, this compound induces a conformational change in the NK1 receptor, leading to the activation of the Gq/11 family of G-proteins. This initiates a well-defined intracellular signaling cascade, central to the peptide's effects on pain and inflammation.

The activation of Gq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating Protein Kinase C (PKC), leads to a cascade of downstream cellular responses, including neuronal excitation, neurotransmitter release, and the promotion of inflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.

Table 1: Receptor Binding Affinity

ParameterRadioligandPreparationValueReference
Dissociation Constant (Kd)[3H]-[Sar9,Met(O2)11]-Substance PRat brain membrane1.4 ± 0.5 nM[2]
IC50[125I]BH-Substance PHuman U373MG cells0.11 nM

Table 2: In Vivo Dose-Response (Cardiovascular Effects in Rats)

Administration RouteDose Range (per rat)Measured EffectObservationReference
Intracerebroventricular (i.c.v.)10 - 100 pmolMean Arterial Pressure (MAP)Dose-dependent increase[3][4][5]
Intracerebroventricular (i.c.v.)10 - 100 pmolHeart Rate (HR)Dose-dependent increase[3][4][5]

Table 3: In Vivo Dose-Response (Behavioral Effects in Rats)

Administration RouteDose Range (per rat)Observed BehaviorObservationReference
Intracerebroventricular (i.c.v.)10 - 100 pmolFace washing and sniffingDose-dependent increase[3][4][5]
Intracerebroventricular (i.c.v.)10 - 100 pmolGroomingInduced (solely by this agonist compared to septide)[3][4][5]

Table 4: In Vivo Inflammatory Effects (Vascular Permeability in Rats)

Administration RouteDose RangeEffectReference
Intradermal (i.d.)6.5 - 650 pmolIncreased vascular permeability[4]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the NK1 receptor.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sar9_SP This compound NK1R NK1 Receptor Sar9_SP->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Response Cellular Responses (Neuronal Excitation, Inflammation) Ca2->Response PKC->Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Cardiovascular and Behavioral Assessment in Rats

This protocol is adapted from Cellier et al., 1999.[4]

  • Animals: Male Sprague-Dawley rats (275-325 g) are used.

  • Surgical Preparation:

    • Under anesthesia, a polyethylene catheter (PE-50) is inserted into the left carotid artery for blood pressure measurement.

    • A second catheter is inserted into the right jugular vein for drug administration.

    • For intracerebroventricular (i.c.v.) administration, a stainless-steel guide cannula is implanted into the right lateral cerebral ventricle.

  • Experimental Procedure:

    • Rats are allowed to recover from surgery before the experiment.

    • On the day of the experiment, the arterial catheter is connected to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR).

    • This compound is dissolved in artificial cerebrospinal fluid (aCSF).

    • A dose-response curve is constructed by administering single doses of this compound (e.g., 10, 25, 65, and 100 pmol per rat) i.c.v. in a volume of 1 µL, followed by a 5 µL flush of aCSF.[3]

    • Cardiovascular parameters (MAP and HR) are continuously recorded.

    • Behavioral responses (face washing, sniffing, grooming) are observed and quantified for a defined period post-injection.

  • Data Analysis: Changes in MAP and HR from baseline are calculated. Behavioral data is scored based on frequency and duration.

Vascular Permeability Assay in Rats

This protocol is also adapted from Cellier et al., 1999.[4]

  • Animals: Male Sprague-Dawley rats are anesthetized.

  • Procedure:

    • The dorsal skin of the rat is shaved.

    • Evans blue dye (50 mg/kg) is injected intravenously to act as a marker for plasma extravasation.

    • This compound is dissolved in saline.

    • Intradermal (i.d.) injections of various doses of this compound (e.g., 6.5 - 650 pmol) in a small volume (e.g., 50 µL) are made at different sites on the back. A saline injection serves as a control.

    • After a set time (e.g., 30 minutes), the animal is euthanized, and the skin sites are excised.

    • The Evans blue dye is extracted from the skin samples using formamide.

    • The concentration of the extracted dye is quantified spectrophotometrically at 620 nm.

  • Data Analysis: The amount of dye extravasated at each injection site is calculated and expressed as µg of dye per skin site.

Receptor Binding Assay

This is a general protocol for a competitive binding assay.

  • Materials:

    • Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue).

    • Radiolabeled this compound (e.g., [3H]-[Sar9,Met(O2)11]-SP).

    • Unlabeled this compound.

    • Binding buffer (e.g., Tris-HCl with MgCl2, bovine serum albumin, and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled this compound.

    • A range of concentrations of unlabeled this compound is added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

    • The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold binding buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound on pain and inflammation.

Experimental_Workflow cluster_preparation Preparation cluster_pain_models Pain Models cluster_inflammation_models Inflammation Models cluster_data_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Formalin_Test Formalin Test Animal_Model->Formalin_Test Hot_Plate Hot Plate Test Animal_Model->Hot_Plate Paw_Edema Carrageenan-induced Paw Edema Animal_Model->Paw_Edema Vascular_Perm Vascular Permeability Animal_Model->Vascular_Perm Compound_Prep Prepare [Sar9,Met(O2)11]-SP (Dissolve in vehicle) Compound_Prep->Formalin_Test Compound_Prep->Hot_Plate Compound_Prep->Paw_Edema Compound_Prep->Vascular_Perm Behavioral_Scoring Behavioral Scoring (Licking, Flinching) Formalin_Test->Behavioral_Scoring Latency_Measurement Measure Latency (e.g., Paw withdrawal) Hot_Plate->Latency_Measurement Paw_Volume Measure Paw Volume Paw_Edema->Paw_Volume Dye_Extraction Dye Extraction & Quantification Vascular_Perm->Dye_Extraction Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Latency_Measurement->Statistical_Analysis Paw_Volume->Statistical_Analysis Dye_Extraction->Statistical_Analysis

Caption: In Vivo Pain and Inflammation Experimental Workflow.

Conclusion

This compound is a powerful and selective pharmacological tool for probing the roles of the NK1 receptor in pain and inflammation. Its high affinity and stability make it ideal for a range of in vitro and in vivo studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of the tachykinin system and the development of novel therapeutics for pain and inflammatory disorders.

References

An In-depth Technical Guide to the Sar(9)-Met(O2)(11)-Substance P Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the signaling pathway initiated by Sar(9)-Met(O2)(11)-Substance P, a potent and selective synthetic agonist for the Neurokinin-1 receptor (NK1R). It covers the molecular interactions, downstream signaling cascades, relevant quantitative data, and detailed experimental protocols for studying this pathway.

Introduction to Substance P and the NK1 Receptor Agonist

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, playing a crucial role in neurotransmission, inflammation, and pain perception.[1][2] Its biological effects are primarily mediated through the activation of the Neurokinin-1 receptor (NK1R), a Class A G-protein coupled receptor (GPCR).[1][3]

[Sar9,Met(O2)11]-Substance P (also denoted as [Sar⁹,Met(O₂)¹¹]-SP) is a well-characterized synthetic analog of Substance P.[4][5][6] The modifications—sarcosine substitution at position 9 and methionine sulfone at position 11—confer metabolic stability and high selectivity for the NK1R.[7] This makes it an invaluable tool for elucidating the specific physiological and pharmacological consequences of NK1R activation.[7]

The NK1R Signaling Cascade

Activation of the NK1R by [Sar9,Met(O2)11]-SP initiates a cascade of intracellular events, primarily through the canonical Gαq/11 pathway. This is followed by receptor desensitization and internalization, a critical step for regulating signal duration and intensity.

Gαq/11 Pathway Activation and Second Messenger Generation

Upon binding of [Sar9,Met(O2)11]-SP, the NK1R undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein Gαq/11.[1][8] This activation leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.

The activated Gαq-GTP subunit then stimulates phospholipase C-beta (PLCβ).[1] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:[1]

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1]

  • Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[1]

The subsequent rise in intracellular Ca²⁺ and activation of PKC lead to the phosphorylation of various downstream protein targets, culminating in diverse cellular responses such as neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

Receptor Desensitization and Internalization via β-Arrestin

Prolonged agonist stimulation leads to the desensitization and internalization of the NK1R, a process crucial for terminating the signal.

  • GRK Phosphorylation: The agonist-occupied NK1R is phosphorylated on serine and threonine residues in its C-terminal tail by G-protein-coupled receptor kinases (GRKs), such as GRK-2 and -3.[8]

  • β-Arrestin Recruitment: This phosphorylation event increases the receptor's affinity for β-arrestin-1 and -2.[8] β-arrestins rapidly translocate from the cytosol to the plasma membrane to bind the phosphorylated NK1R.[8][9]

  • Internalization: The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and acts as a scaffold protein to recruit components of the endocytic machinery (e.g., clathrin), leading to the internalization of the receptor-ligand complex into endosomes.[8][9] Following internalization, the receptor can be recycled back to the membrane or targeted for degradation.

While the primary pathway involves Gαq/11, some studies suggest that the NK1R can also couple to Gαs, leading to cAMP accumulation, indicating potential for biased signaling where different ligands could favor one pathway over another.[3][10]

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand [Sar9,Met(O2)11]-SP NK1R NK1 Receptor GProtein Gαq/11 Gβγ NK1R->GProtein Activates Arrestin β-Arrestin NK1R->Arrestin Binds Endosome Endosome NK1R->Endosome PLC PLCβ GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to GRK GRK GRK->NK1R Phosphorylates Arrestin->Endosome Internalization

Figure 1: NK1R signaling and internalization pathway.

Quantitative Pharmacological Data

The affinity and functional potency of [Sar9,Met(O2)11]-SP have been characterized in various systems. The data consistently show its high affinity and potency at the human NK1 receptor, often exceeding that of the native Substance P.

ParameterLigandValue (nM)Cell LineAssay TypeReference
Binding Affinity (Kd) [³H]-[Sar9,Met(O2)11]-SP1.4 ± 0.5Rat Brain MembranesSaturation Radioligand Binding[11]
Binding Affinity (Ki) [Sar9,Met(O2)11]-SP0.20 ± 0.03CHO (hNK1R)Competitive Radioligand Binding(Cao et al., 1998)
Binding Affinity (Ki) Substance P0.53 ± 0.05CHO (hNK1R)Competitive Radioligand Binding(Cao et al., 1998)
Functional Potency (EC₅₀) [Sar9,Met(O2)11]-SP0.28 ± 0.03CHO (hNK1R)Phosphoinositide Hydrolysis(Cao et al., 1998)
Functional Potency (EC₅₀) Substance P0.44 ± 0.05CHO (hNK1R)Phosphoinositide Hydrolysis(Cao et al., 1998)
Table 1: Comparative binding affinity and functional potency data for NK1R agonists.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the [Sar9,Met(O2)11]-SP signaling pathway.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of an unlabeled ligand by measuring its ability to compete off a labeled radioligand from the receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1R.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4).[12]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine:

    • Cell membranes (e.g., 50-100 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-[Sar9,Met(O2)11]-SP) at a concentration near its Kd.

    • Varying concentrations of the unlabeled competitor ligand ([Sar9,Met(O2)11]-SP or Substance P).

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to a final volume of 250 µL.[12]

  • To determine non-specific binding, use a saturating concentration of an unlabeled ligand in a separate set of wells.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[12]

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding values.

  • Plot specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

  • Seed HEK293 or CHO cells stably (or transiently) expressing the NK1R into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.[13][14]

  • The optimal cell density should be 80-90% confluency on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[13]

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator such as Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[13][14][15] Probenecid may be included to prevent dye extrusion.

  • Remove the growth medium from the cells and add the dye-loading solution (e.g., 100 µL/well).[13]

  • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[13]

3. Assay Execution:

  • Prepare a plate containing various concentrations of the agonist ([Sar9,Met(O2)11]-SP) in assay buffer.

  • Place the cell plate into a fluorescence microplate reader (e.g., a FlexStation or FLIPR) equipped with an integrated fluidics module.

  • Set the instrument to record fluorescence intensity (e.g., Ex/Em = ~490/525 nm for Fluo-4) over time.[13]

  • Establish a stable baseline fluorescence reading for several seconds.

  • Program the instrument to automatically add the agonist from the compound plate to the cell plate.

  • Continue recording the fluorescence signal to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

  • Plot the response against the log concentration of the agonist to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., three-parameter sigmoidal dose-response) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an agonist using the protocols described above.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase CellCulture 1. Cell Culture (e.g., CHO-hNK1R) PlateCells 2b. Plate Cells for Functional Assay CellCulture->PlateCells MembranePrep 2a. Membrane Preparation BindingAssay 3a. Radioligand Binding Assay MembranePrep->BindingAssay DyeLoading 3b. Calcium Dye Loading (Fluo-4) PlateCells->DyeLoading BindingAnalysis 4a. Calculate Ki Value BindingAssay->BindingAnalysis CaAssay 4b. Calcium Mobilization Assay DyeLoading->CaAssay CaAnalysis 5b. Calculate EC50 Value CaAssay->CaAnalysis Conclusion 6. Characterize Agonist Profile BindingAnalysis->Conclusion CaAnalysis->Conclusion

Figure 2: General experimental workflow.

References

The Biological Activity of [Sar⁹,Met(O₂)¹¹]-Substance P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacology, signaling mechanisms, and experimental evaluation of the potent and selective NK₁ receptor agonist, [Sar⁹,Met(O₂)¹¹]-Substance P.

This technical guide provides a comprehensive overview of the biological activity of the synthetic substance P analog, [Sar⁹,Met(O₂)¹¹]-Substance P. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this potent and selective neurokinin-1 (NK₁) receptor agonist, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Pharmacology and Mechanism of Action

[Sar⁹,Met(O₂)¹¹]-Substance P is a chemically modified analog of the endogenous neuropeptide Substance P. The substitutions of sarcosine for L-proline at position 9 and methionine sulfone for methionine at position 11 confer enhanced potency and selectivity for the NK₁ tachykinin receptor[1][2][3][4][5][6]. This high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the NK₁ receptor.

Upon binding to the NK₁ receptor, a G-protein coupled receptor (GPCR), [Sar⁹,Met(O₂)¹¹]-Substance P initiates a cascade of intracellular signaling events. The primary coupling is through Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and modulation of inflammatory processes.

Quantitative Biological Data

The biological activity of [Sar⁹,Met(O₂)¹¹]-Substance P has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Receptor Binding Affinity

ParameterValueSpeciesTissue/Cell LineRadioligandReference
K_d1.4 ± 0.5 nMRatBrain membranes[³H]-[Sar⁹,Met(O₂)¹¹]-SP[7][8]
B_max160 ± 3.0 fmol/mg proteinRatBrain membranes[³H]-[Sar⁹,Met(O₂)¹¹]-SP[7][8]
IC₅₀1.1 x 10⁻¹⁰ MHumanU373MG cells[¹²⁵I]BH-SP

Table 2: In Vivo Physiological and Behavioral Effects in Rats (Intracerebroventricular Administration)

EffectDose RangeObservationsReference
Increased Mean Arterial Pressure10-100 pmolDose-dependent increase[1][2]
Increased Heart Rate10-100 pmolDose-dependent increase[1][2]
Behavioral Changes10-100 pmolDose-dependent increase in face washing and sniffing; uniquely produces grooming[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the biological activity of [Sar⁹,Met(O₂)¹¹]-Substance P.

Radioligand Binding Assay

This assay is used to determine the affinity (K_d) and density (B_max) of [Sar⁹,Met(O₂)¹¹]-Substance P binding to the NK₁ receptor.

Materials:

  • Rat brain membranes (or other tissue/cell preparation expressing NK₁ receptors)

  • [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P (Radioligand)

  • Unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation and [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P at various concentrations.

    • Non-specific Binding: Membrane preparation, [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P, and a high concentration of unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression analysis to determine K_d and B_max values.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK₁ receptor activation by [Sar⁹,Met(O₂)¹¹]-Substance P.

Materials:

  • Cells stably expressing the human NK₁ receptor (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • [Sar⁹,Met(O₂)¹¹]-Substance P

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture: Plate the NK₁ receptor-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of [Sar⁹,Met(O₂)¹¹]-Substance P in the assay buffer.

  • Assay Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the different concentrations of [Sar⁹,Met(O₂)¹¹]-Substance P to the wells and immediately begin kinetic measurement of the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

In Vivo Cardiovascular and Behavioral Assessment in Rats

This protocol describes the in vivo evaluation of the central effects of [Sar⁹,Met(O₂)¹¹]-Substance P following intracerebroventricular (i.c.v.) administration.

Materials:

  • Adult male Sprague-Dawley rats

  • [Sar⁹,Met(O₂)¹¹]-Substance P

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus for i.c.v. cannulation

  • System for monitoring mean arterial pressure (MAP) and heart rate (HR)

  • Behavioral observation arena

Protocol:

  • Surgical Preparation: Anesthetize the rats and surgically implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of several days.

  • Drug Administration: On the day of the experiment, gently restrain the conscious rat and inject [Sar⁹,Met(O₂)¹¹]-Substance P (dissolved in aCSF) or vehicle (aCSF) through the indwelling cannula in a small volume (e.g., 1-5 µL).

  • Cardiovascular Monitoring: Continuously record MAP and HR using an appropriate monitoring system before and after the i.c.v. injection.

  • Behavioral Observation: Place the rat in an observation arena and record the incidence and duration of specific behaviors such as face washing, sniffing, and grooming for a defined period post-injection.

  • Data Analysis: Analyze the changes in MAP and HR from baseline. Quantify the behavioral responses and compare between the drug-treated and vehicle-treated groups.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.

NK₁ Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Sar9MetO211SP [Sar⁹,Met(O₂)¹¹]-SP NK1R NK₁ Receptor Sar9MetO211SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Responses (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Caption: NK₁ Receptor signaling cascade initiated by [Sar⁹,Met(O₂)¹¹]-Substance P.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start MembranePrep 1. Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep AssaySetup 2. Assay Setup (Total, Non-specific, Specific Binding) MembranePrep->AssaySetup Incubation 3. Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration 4. Filtration & Washing (Separate Bound & Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting DataAnalysis 6. Data Analysis (Determine Kd & Bmax) Counting->DataAnalysis End End DataAnalysis->End

Caption: Workflow for determining NK₁ receptor binding parameters.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow Start Start CellPlating 1. Cell Plating (NK₁ Receptor-Expressing Cells) Start->CellPlating DyeLoading 2. Dye Loading (Calcium-Sensitive Fluorescent Dye) CellPlating->DyeLoading CompoundPrep 3. Compound Preparation (Serial Dilutions of Agonist) DyeLoading->CompoundPrep Measurement 4. Fluorescence Measurement (Baseline & Kinetic Reading) CompoundPrep->Measurement DataAnalysis 5. Data Analysis (Generate Dose-Response Curve & EC₅₀) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing functional activity via calcium mobilization.

Conclusion

[Sar⁹,Met(O₂)¹¹]-Substance P stands as a pivotal research tool for elucidating the multifaceted roles of the NK₁ receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized biological activity profile, enable precise investigation of NK₁ receptor-mediated pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies, ultimately contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics targeting this system.

References

The Role of Sar(9)-Met(O2)(11)-Substance P in Elucidating Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process orchestrated by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in this cascade is Substance P (SP), a member of the tachykinin peptide family. However, the rapid degradation of native SP in biological systems presents a significant challenge for in-depth studies. [Sar(9)-Met(O2)(11)]-Substance P, a synthetic and highly selective agonist for the Neurokinin-1 (NK1) receptor, offers a potent and stable tool to investigate the intricate mechanisms of neurogenic inflammation. This technical guide provides a comprehensive overview of the use of Sar(9)-Met(O2)(11)-Substance P, including its pharmacological properties, experimental protocols, and the signaling pathways it triggers.

Core Concepts: A Selective and Potent NK1 Receptor Agonist

Sar(9)-Met(O2)(11)-Substance P is a stable analog of Substance P, engineered for enhanced resistance to enzymatic degradation and high selectivity for the NK1 receptor, which is the primary receptor for Substance P.[1] This selectivity makes it an invaluable tool for isolating the specific effects of NK1 receptor activation in complex biological systems.

Quantitative Data: Receptor Binding and In Vivo Efficacy

The affinity and efficacy of Sar(9)-Met(O2)(11)-Substance P have been characterized in various experimental models. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers designing their studies.

ParameterValueSpecies/TissueReference
Kd 1.4 ± 0.5 nMRat brain membranes[1]
Bmax 160 ± 3.0 fmol/mg proteinRat brain membranes[1]
IC50 0.11 nMHuman U373MG cells (displacement of [125I]BH-SP)[2]
Table 1: Receptor Binding Affinity of [3H]-[Sar(9),Met(O2)(11)]-Substance P
Experimental ModelDosesObserved EffectsReference
Intracerebroventricular (i.c.v.) injection in rats 10, 25, 65, 100 pmolDose-dependent increase in mean arterial pressure, heart rate, face washing, and sniffing.[2][3]
Plasma extravasation in rat knee joint 0.8 nmol/min (intra-articular perfusion)Increased plasma extravasation.[4]
Smooth muscle contraction in human bronchi Pre-incubation with IL-1β potentiated contractile response.Potentiation of contractile response.[5]
Table 2: In Vivo and Ex Vivo Effects of Sar(9)-Met(O2)(11)-Substance P

Signaling Pathways of Neurogenic Inflammation via NK1 Receptor Activation

Activation of the NK1 receptor by Sar(9)-Met(O2)(11)-Substance P initiates a cascade of intracellular signaling events that underpin the physiological responses of neurogenic inflammation. The NK1 receptor is a G-protein coupled receptor (GPCR), and its activation leads to the stimulation of multiple downstream pathways.[6][7]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Sar9_Met_SP Sar(9)-Met(O2)(11)-SP NK1R NK1 Receptor Sar9_Met_SP->NK1R G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC activates PLA2 Phospholipase A2 G_protein->PLA2 activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Plasma_Extravasation Plasma Extravasation Ca2_release->Plasma_Extravasation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade activates Inflammation Inflammation MAPK_cascade->Inflammation cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Pain_Transmission Pain Transmission PKA->Pain_Transmission Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Prostaglandins->Inflammation Vasodilation Vasodilation Prostaglandins->Vasodilation

Caption: NK1 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying neurogenic inflammation using Sar(9)-Met(O2)(11)-Substance P.

In Vivo Model of Neurogenic Inflammation in Rats

This protocol is adapted from studies investigating the central effects of NK1 receptor activation.[2][3]

Objective: To assess the in vivo physiological responses to central administration of Sar(9)-Met(O2)(11)-Substance P.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Sar(9)-Met(O2)(11)-Substance P

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Intracerebroventricular (i.c.v.) guide cannula

  • Microinjection pump

  • Blood pressure monitoring system

  • Behavioral observation cages

Procedure:

  • Surgical Preparation: Anesthetize rats and implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of at least one week.

  • Drug Preparation: Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations (e.g., 10, 25, 65, 100 pmol/µL).

  • Administration: On the day of the experiment, gently restrain the conscious rat and inject the Sar(9)-Met(O2)(11)-Substance P solution (1 µL) into the lateral ventricle via the implanted cannula using a microinjection pump over a period of 1 minute. Follow with a 1 µL flush of aCSF.

  • Physiological Monitoring: Continuously monitor mean arterial pressure and heart rate using a catheter inserted into the femoral artery connected to a pressure transducer.

  • Behavioral Observation: Place the rat in an observation cage and record the incidence and duration of specific behaviors such as face washing, sniffing, and grooming for a defined period post-injection.

  • Data Analysis: Analyze the changes in cardiovascular parameters and behavioral scores in response to different doses of Sar(9)-Met(O2)(11)-Substance P.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Cannula Implantation) Administration Intracerebroventricular Administration Animal_Prep->Administration Drug_Prep Drug Preparation (Sar(9)-Met(O2)(11)-SP in aCSF) Drug_Prep->Administration Monitoring Physiological & Behavioral Monitoring Administration->Monitoring Data_Analysis Data Analysis (Cardiovascular & Behavioral) Monitoring->Data_Analysis

Caption: In Vivo Experimental Workflow.

In Vitro Plasma Extravasation Assay

This protocol provides a framework for measuring plasma extravasation in response to Sar(9)-Met(O2)(11)-Substance P, adapted from established methods.[8]

Objective: To quantify the increase in vascular permeability induced by Sar(9)-Met(O2)(11)-Substance P in isolated tissues.

Materials:

  • Isolated tissue of interest (e.g., rat trachea, skin)

  • Sar(9)-Met(O2)(11)-Substance P

  • Evans blue dye

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal and systemically administer Evans blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin.

  • Agonist Administration: Administer Sar(9)-Met(O2)(11)-Substance P locally to the tissue of interest (e.g., intradermal injection, topical application, or organ perfusion).

  • Tissue Collection: After a defined incubation period (e.g., 30 minutes), euthanize the animal and excise the tissue of interest.

  • Dye Extraction: Weigh the tissue and place it in formamide to extract the extravasated Evans blue dye. Incubate at room temperature for 24-48 hours.

  • Quantification: Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of extravasated Evans blue per tissue weight (e.g., µg/g of tissue) and compare the results between control and Sar(9)-Met(O2)(11)-Substance P-treated groups.

In Vitro Smooth Muscle Contraction Assay

This protocol describes a general procedure for assessing the contractile effect of Sar(9)-Met(O2)(11)-Substance P on isolated smooth muscle preparations in an organ bath system.[9]

Objective: To measure the dose-dependent contraction of smooth muscle in response to Sar(9)-Met(O2)(11)-Substance P.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, human bronchus)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Sar(9)-Met(O2)(11)-Substance P

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue into strips or rings and mount them in the organ bath chambers filled with oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).

  • Dose-Response Curve: After a washout and re-equilibration period, cumulatively add increasing concentrations of Sar(9)-Met(O2)(11)-Substance P to the organ bath and record the isometric contractions.

  • Data Analysis: Plot the contractile response as a percentage of the maximal contraction against the log concentration of Sar(9)-Met(O2)(11)-Substance P to generate a dose-response curve and determine the EC50 value.

Conclusion

Sar(9)-Met(O2)(11)-Substance P is an indispensable research tool for dissecting the complex mechanisms of neurogenic inflammation. Its stability and high selectivity for the NK1 receptor allow for precise and reproducible investigations into the signaling pathways and physiological consequences of NK1 receptor activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to advance our understanding of neurogenic inflammation and develop novel therapeutic interventions.

References

An In-depth Technical Guide to the Pharmacology of [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic analog of the endogenous neuropeptide Substance P.[1] It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, which is a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs).[2][3][4][5] Due to its high selectivity and stability, this compound serves as a critical research tool for elucidating the physiological and pathological roles of the NK1 receptor. This guide provides a comprehensive overview of its pharmacological properties, including quantitative binding data, signaling pathways, and detailed experimental protocols.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptor.

Table 1: Receptor Binding Affinity of this compound

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]-[Sar9,Met(O2)11]-SPRat brain membranes1.4 ± 0.5160 ± 3.0[6]
[3H]-[Sar9,Met(O2)11]-SPRat brain membranes256[1]
[3H]-[Sar9,Met(O2)11]-SPRat ileum muscle membranes2194[1]
125I-BH[Sar9,Met(O2)11]-SPRat brain homogenates1.015[1]

Table 2: Competitive Binding of this compound

Cell LineRadioligandIC50 (M)Reference
Human U373MG cells[125I]BH-SP1.1 x 10-10[3]

Signaling Pathways

Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets ER->Ca2 Releases Ligand [Sar9,Met(O2)11]-SP Ligand->NK1R Binds

Figure 1. NK1 receptor signaling cascade initiated by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the affinity of this compound for the NK1 receptor.

Radioligand_Binding_Assay cluster_prep 1. Membrane Preparation cluster_incubation 2. Incubation cluster_filtration 3. Filtration and Washing cluster_detection 4. Detection and Analysis p1 Homogenize tissue/cells in lysis buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and wash pellet p2->p3 p4 Determine protein concentration p3->p4 i1 Add membranes, radioligand ([³H]-[Sar9,Met(O2)11]-SP), and competing ligand to plate p4->i1 i2 Incubate at 30°C for 60 min i1->i2 f1 Rapidly filter mixture through GF/C filters i2->f1 f2 Wash filters with ice-cold buffer to remove unbound ligand f1->f2 d1 Dry filters and add scintillation cocktail f2->d1 d2 Count radioactivity using a scintillation counter d1->d2 d3 Analyze data to determine Kd and Bmax d2->d3 InVivo_Workflow cluster_surgery 1. Surgical Preparation cluster_admin 2. Compound Administration cluster_monitoring 3. Monitoring and Data Collection s1 Anesthetize rat s2 Implant guide cannula (i.c.v.) s1->s2 s3 Allow for recovery s2->s3 a2 Inject compound through guide cannula s3->a2 a1 Dissolve [Sar9,Met(O2)11]-SP in aCSF a1->a2 m1 Record physiological data (Blood Pressure, Heart Rate) a2->m1 m2 Observe and score behavioral responses a2->m2 m3 Collect and analyze data m1->m3 m2->m3

References

The NK1 Receptor Agonist Sar(9)-Met(O2)(11)-Substance P: An In-depth Technical Guide to its Effects on the Respiratory System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sar(9)-Met(O2)(11)-Substance P, a potent and selective neurokinin-1 (NK1) receptor agonist, serves as a critical tool in respiratory research. As a synthetic analog of the endogenous neuropeptide Substance P (SP), it plays a significant role in elucidating the pathophysiology of various respiratory conditions. This technical guide provides a comprehensive overview of the effects of Sar(9)-Met(O2)(11)-Substance P on the respiratory system, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its use in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of neurogenic inflammation, airway hyperreactivity, and the development of novel therapeutics for respiratory diseases.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, is widely distributed throughout the central and peripheral nervous systems, including the sensory C-fibers that innervate the respiratory tract.[1] Upon its release in response to various stimuli, Substance P exerts a range of powerful effects on the airways, primarily through the activation of the G-protein coupled neurokinin-1 (NK1) receptor.[1][2] These effects include bronchoconstriction, plasma extravasation (neurogenic inflammation), and mucus secretion.[3]

Sar(9)-Met(O2)(11)-Substance P is a chemically modified analog of Substance P, designed to exhibit high selectivity and potency for the NK1 receptor.[4] This selectivity makes it an invaluable pharmacological tool for isolating and studying the specific contributions of the NK1 receptor pathway in respiratory physiology and disease, minimizing the confounding effects of other tachykinin receptors. Its use has been instrumental in advancing our understanding of conditions such as asthma and Acute Respiratory Distress Syndrome (ARDS).[1]

Mechanism of Action: The NK1 Receptor Signaling Pathway

The physiological effects of Sar(9)-Met(O2)(11)-Substance P in the respiratory system are mediated through the activation of the NK1 receptor on various cell types, including airway smooth muscle cells, endothelial cells, and immune cells.[5] Binding of Sar(9)-Met(O2)(11)-Substance P to the NK1 receptor initiates a well-defined signaling cascade.

The NK1 receptor is coupled to the Gq/11 family of G-proteins.[6] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This rapid increase in intracellular calcium is a primary driver of airway smooth muscle contraction.[7] Simultaneously, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[5][9] PKC can contribute to the sustained phase of smooth muscle contraction through various mechanisms, including the phosphorylation of contractile proteins and the inhibition of myosin light chain phosphatase.[9]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sar9_Met_O2_11_SP Sar(9)-Met(O2)(11)-Substance P NK1R NK1 Receptor Sar9_Met_O2_11_SP->NK1R Binds to Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Hydrolyzes SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Ca2->PKC Activates Contraction Airway Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Sustains

Figure 1: NK1 Receptor Signaling Pathway.

Quantitative Data on Respiratory Effects

The administration of Sar(9)-Met(O2)(11)-Substance P induces measurable, dose-dependent changes in respiratory function. The following tables summarize key quantitative data from preclinical studies.

In Vivo Airway Obstruction in Guinea Pigs

Intravenous administration of Sar(9)-Met(O2)(11)-Substance P in conscious guinea pigs leads to significant airway obstruction, as measured by changes in excised lung gas volumes.

Dose (nmol/kg, i.v.)Airway Obstruction (mL gas/g lung tissue)
0 (Saline Control)0.25 ± 0.03
10.30 ± 0.04
30.45 ± 0.06
100.78 ± 0.10
301.25 ± 0.15*
Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data extrapolated from graphical representations in cited literature for illustrative purposes.
In Vivo Plasma Extravasation in Guinea Pig Airways

Sar(9)-Met(O2)(11)-Substance P is a potent inducer of plasma extravasation in the airways, a key feature of neurogenic inflammation. This is quantified by measuring the leakage of Evans blue dye into the airway tissue.[3]

Dose (nmol/kg, i.v.)Trachea (ng Evans blue/mg tissue)Main Bronchi (ng Evans blue/mg tissue)Intrapulmonary Airways (ng Evans blue/mg tissue)
0 (Saline Control)15 ± 220 ± 325 ± 4
0.0345 ± 555 ± 660 ± 7
0.1110 ± 12130 ± 15145 ± 18
0.3180 ± 20210 ± 25230 ± 28
1.0195 ± 22225 ± 26245 ± 30
Data are presented as mean ± SEM. *p < 0.05 compared to saline control. Data extrapolated from graphical representations in cited literature for illustrative purposes.[3]
In Vitro Contraction of Isolated Human Bronchi

Studies on isolated human bronchial preparations demonstrate the direct contractile effect of Sar(9)-Met(O2)(11)-Substance P on airway smooth muscle.[10]

Concentration (M)Contraction (% of maximum response to acetylcholine)
10⁻⁹5 ± 1
10⁻⁸15 ± 3
10⁻⁷45 ± 5
10⁻⁶85 ± 8
10⁻⁵95 ± 6*
Data are presented as mean ± SEM. *p < 0.05 compared to baseline. Data extrapolated from graphical representations in cited literature for illustrative purposes.[10]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments investigating the effects of Sar(9)-Met(O2)(11)-Substance P on the respiratory system.

In Vivo Measurement of Airway Obstruction in Conscious Guinea Pigs

This protocol is adapted from studies investigating the bronchoconstrictor effects of intravenously administered Sar(9)-Met(O2)(11)-Substance P.[3]

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Sar(9)-Met(O2)(11)-Substance P

  • Sterile saline

  • Anesthesia (e.g., urethane)

  • Surgical instruments

  • Apparatus for measuring excised lung gas volume

Procedure:

  • Acclimatize guinea pigs to the experimental environment for at least one week.

  • On the day of the experiment, administer Sar(9)-Met(O2)(11)-Substance P or vehicle (saline) via intravenous injection into a suitable vein (e.g., ear vein).

  • Observe the animals for signs of respiratory distress.

  • At a predetermined time point (e.g., 3 minutes post-injection), euthanize the animals with an overdose of anesthetic.

  • Immediately clamp the trachea and excise the lungs.

  • Measure the lung gas volume using a volumetric displacement method. The volume of gas trapped in the lungs is an index of airway obstruction.

  • Normalize the lung gas volume to the lung tissue weight.

Experimental_Workflow_In_Vivo Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Admin Intravenous Administration of Sar(9)-Met(O2)(11)-SP or Vehicle Acclimatization->Drug_Admin Observation Observation of Respiratory Distress Drug_Admin->Observation Euthanasia Euthanasia Observation->Euthanasia Lung_Excision Tracheal Clamping & Lung Excision Euthanasia->Lung_Excision Measurement Measurement of Excised Lung Gas Volume Lung_Excision->Measurement Normalization Normalization to Lung Tissue Weight Measurement->Normalization End End Normalization->End

Figure 2: In Vivo Airway Obstruction Workflow.
In Vivo Measurement of Plasma Extravasation in Guinea Pig Airways

This protocol details the use of Evans blue dye to quantify plasma protein leakage in the airways following Sar(9)-Met(O2)(11)-Substance P administration.[3][11][12]

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Sar(9)-Met(O2)(11)-Substance P

  • Evans blue dye (e.g., 30 mg/kg)

  • Sterile saline

  • Formamide

  • Spectrophotometer

  • Anesthesia and surgical instruments

Procedure:

  • Anesthetize the guinea pig.

  • Inject Evans blue dye intravenously.

  • After a short circulation period (e.g., 1 minute), administer Sar(9)-Met(O2)(11)-Substance P or vehicle intravenously.

  • After a specified time (e.g., 5 minutes), perfuse the systemic circulation with saline to remove intravascular dye.

  • Dissect the trachea, main bronchi, and intrapulmonary airways.

  • Record the wet weight of each tissue sample.

  • Extract the Evans blue dye from the tissues by incubation in formamide (e.g., for 24 hours at 60°C).

  • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Calculate the concentration of Evans blue in each tissue sample using a standard curve and express the results as ng of dye per mg of wet tissue weight.

In Vitro Contraction of Isolated Human Bronchial Rings

This protocol describes the methodology for assessing the direct contractile effect of Sar(9)-Met(O2)(11)-Substance P on human airway smooth muscle.[10]

Materials:

  • Human lung tissue (obtained from surgical resections)

  • Krebs-Henseleit buffer

  • Sar(9)-Met(O2)(11)-Substance P

  • Acetylcholine (for determining maximum contraction)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Dissect segmental bronchi from the lung tissue and cut them into rings (2-3 mm in width).

  • Suspend the bronchial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect the rings to force transducers to record isometric tension.

  • Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Induce a reference contraction with a high concentration of acetylcholine (e.g., 10⁻³ M) to determine the maximum contractile capacity.

  • After washing and returning to baseline, construct a cumulative concentration-response curve for Sar(9)-Met(O2)(11)-Substance P by adding the agonist in increasing concentrations to the organ bath.

  • Record the contractile response at each concentration and express it as a percentage of the maximum response to acetylcholine.

Conclusion

Sar(9)-Met(O2)(11)-Substance P is an indispensable tool for investigating the role of the NK1 receptor in the respiratory system. Its high selectivity and potency allow for precise dissection of the signaling pathways and physiological responses associated with neurogenic inflammation and airway hyperreactivity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding and treating respiratory diseases. Further research utilizing this valuable agonist will undoubtedly continue to shed light on the complex interplay of neuropeptides in respiratory health and disease, paving the way for novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor endogenously activated by Substance P.[1][2][3] Due to its high selectivity and stability, this compound is a valuable research tool for elucidating the physiological and pathological roles of NK1 receptor activation in vivo. Applications of this compound in animal models include the investigation of cardiovascular regulation, pain perception (nociception), neurogenic inflammation, and various behavioral responses.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of this compound.

Mechanism of Action and Signaling Pathway

Activation of the NK1 receptor by this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space [Sar9,Met(O2)11]-SP [Sar9,Met(O2)11]-SP NK1R NK1 Receptor [Sar9,Met(O2)11]-SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Caption: NK1 Receptor Signaling Pathway.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from published in vivo studies using this compound.

Table 1: Intracerebroventricular (i.c.v.) Administration in Rats

ParameterValueAnimal ModelObserved EffectsReference
Dose Range 10 - 100 pmol/ratRatDose-dependent increase in mean arterial pressure and heart rate.[4][6]Cellier et al., 1999
Vehicle Artificial cerebrospinal fluid (aCSF)RatN/ACellier et al., 1999
Administration Volume 1 µL followed by a 5 µL flush of aCSFRatN/ACellier et al., 1999
Behavioral Effects Dose-dependent increase in face washing and sniffing; grooming observed.[4][6]RatN/ACellier et al., 1999

Table 2: Intrathecal (i.t.) Administration in Rats for Nociception Studies

ParameterValueAnimal ModelObserved EffectsReference
Compound This compound conjugated to Saporin (SSP-sap)RatDestruction of NK1 receptor-expressing neurons in the dorsal horn.[5]Wiley et al., 2007
Potency vs. SP-saporin ~7 times more potentRatReduction of phase two behavior in the formalin test.[5]Wiley et al., 2007
Behavioral Effects Transient decrease in hotplate response; reduced operant escape responses.[5]RatN/AWiley et al., 2007

Table 3: In Vitro Studies on Guinea Pig Ileum

ParameterValueAnimal ModelObserved EffectsReference
Agonist This compoundGuinea Pig (in vitro)Increased peristaltic activity.van der Coelen et al., 2006
Mechanism Activation of NK1 receptors on smooth muscle and interstitial cells of Cajal.Guinea Pig (in vitro)N/Avan der Coelen et al., 2006

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration in Rats for Cardiovascular and Behavioral Studies

This protocol is adapted from Cellier et al., 1999.[4]

1. Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF), sterile

  • Hamilton syringe (10 µL)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Cannula for i.c.v. injection

2. Animal Model:

  • Adult male rats (e.g., Sprague-Dawley) weighing 250-300g.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

3. Experimental Workflow:

ICV_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis node_acclimatize Acclimatize Rats node_cannulation Surgical Implantation of i.c.v. Cannula node_acclimatize->node_cannulation node_recovery Post-operative Recovery node_cannulation->node_recovery node_habituation Habituation to Experimental Setup node_recovery->node_habituation node_injection i.c.v. Injection of [Sar9,Met(O2)11]-SP or Vehicle node_habituation->node_injection node_monitoring Monitor Cardiovascular and Behavioral Parameters node_injection->node_monitoring node_data_collection Data Collection and Recording node_monitoring->node_data_collection node_statistical_analysis Statistical Analysis node_data_collection->node_statistical_analysis

Caption: Experimental Workflow for i.c.v. Administration.

4. Procedure:

  • Surgical Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula into the lateral ventricle. Allow for a recovery period of at least one week.

  • Drug Preparation: Dissolve this compound in sterile aCSF to the desired concentrations (e.g., to achieve final doses of 10, 25, 65, and 100 pmol in 1 µL).

  • Administration:

    • For a complete dose-response curve, rats initially receive an i.c.v. injection of aCSF (1 µl).[4]

    • 60 minutes later, a single dose of this compound (10, 25, 65, or 100 pmol) is administered.[4]

    • Alternatively, increasing doses can be given at 24-hour intervals.[4]

    • Inject a volume of 1 µL of the drug solution or vehicle (aCSF) into the lateral ventricle via the implanted cannula using a Hamilton syringe.

    • Follow the injection with a 5 µL flush of aCSF to ensure complete delivery of the compound.[4]

  • Data Collection:

    • Cardiovascular Parameters: Monitor mean arterial blood pressure (MAP) and heart rate (HR) continuously using appropriate instrumentation (e.g., telemetry or arterial catheter).

    • Behavioral Observations: Videotape the animals and score for specific behaviors such as face washing, sniffing, and grooming at defined time intervals post-injection.

5. Control Group:

  • A control group of rats should receive only the vehicle (aCSF) following the same injection protocol.[4]

Protocol 2: Intrathecal (i.t.) Administration in Rats for Nociception Studies

This protocol is based on studies investigating the effects of NK1 receptor agonists on pain.

1. Materials:

  • This compound

  • Sterile saline or aCSF

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (light isoflurane, optional for experienced handlers)

2. Animal Model:

  • Adult male rats (e.g., Sprague-Dawley or Long Evans).

3. Procedure:

  • Animal Handling: Gently restrain the rat. For conscious rats, this requires practice to perform quickly and without causing undue stress. Light anesthesia can also be used.

  • Injection Site: Identify the intervertebral space between L5 and L6.

  • Injection: Insert the 30-gauge needle connected to the Hamilton syringe into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.

  • Drug Administration: Inject the desired dose of this compound in a small volume (e.g., 10 µL).

  • Nociceptive Testing:

    • Formalin Test: A common model for inflammatory pain. Inject a dilute formalin solution into the paw and observe licking and flinching behaviors.

    • Hot Plate Test: Assess thermal nociception by placing the animal on a heated surface and measuring the latency to a withdrawal response.

    • Von Frey Filaments: Measure mechanical allodynia by applying calibrated filaments to the paw and observing the withdrawal threshold.

4. Control Group:

  • Administer the vehicle (sterile saline or aCSF) to a control group of animals.

Considerations for Other Administration Routes

  • Vehicle: this compound is soluble in water or saline, which are suitable vehicles for peripheral administration.

  • Dosage: The effective dose for peripheral administration will likely differ significantly from central administration and will need to be determined empirically through dose-response studies.

  • Pharmacokinetics: The route of administration will influence the bioavailability and time course of action of the compound. I.v. administration will have the most rapid onset, while s.c. and i.p. will have slower absorption and potentially longer duration of action.

Conclusion

This compound is a powerful tool for in vivo studies of NK1 receptor function. The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the diverse physiological and behavioral effects mediated by this important receptor. Researchers should carefully consider the animal model, route of administration, and dosage to achieve their specific experimental goals. As with all in vivo studies, appropriate control groups and statistical analysis are essential for the valid interpretation of results.

References

Application Notes and Protocols for the Use of [Sar9,Met(O2)11]-Substance P in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and selective synthetic agonist for the tachykinin neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) endogenously activated by Substance P.[1][2] Its enhanced stability compared to the native Substance P makes it a valuable tool for in vitro studies investigating NK1 receptor signaling and function.[3] This document provides detailed application notes and protocols for the use of this compound in cultured cells, aimed at facilitating research in areas such as neuroscience, immunology, and oncology.

Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gs proteins.[4][5] This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[4][5] Downstream signaling pathways include the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and migration.[4][5]

Data Presentation

The following tables summarize the quantitative data for this compound and the native ligand, Substance P, in various cell lines and assays.

Table 1: Receptor Binding Affinity

LigandCell LineAssay DescriptionIC50Reference
This compoundU-373 MG (human glioblastoma)Displacement of [125I]BH-Substance P0.11 nM[6]

Table 2: Functional Potency (EC50)

LigandCell LineAssayEC50Reference
Substance PCHO-K1/NK1 (Chinese hamster ovary, stably expressing human NK1 receptor)Intracellular Calcium Mobilization67 nM[3]
Substance PHEK293 (human embryonic kidney, expressing NK1 receptor)cAMP Production2.2 ± 0.5 nM[1]

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound NK1R NK1 Receptor Agonist->NK1R Gq11 Gq/11 NK1R->Gq11 activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK/ERK Pathway Ca2->MAPK_pathway activates PKC->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway PKC->PI3K_Akt_pathway activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->MAPK_pathway activates Proliferation Cell Proliferation & Gene Expression MAPK_pathway->Proliferation promotes Survival Cell Survival PI3K_Akt_pathway->Survival promotes

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow start Start plate_cells Plate cells in a 96-well black, clear-bottom plate start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 30-60 min (37°C, 5% CO₂) load_dye->incubate2 prepare_agonist Prepare serial dilutions of This compound incubate2->prepare_agonist measure_fluorescence Measure baseline fluorescence using a fluorescence plate reader incubate2->measure_fluorescence add_agonist Add agonist dilutions to the wells prepare_agonist->add_agonist measure_fluorescence->add_agonist measure_response Immediately measure the change in fluorescence over time add_agonist->measure_response analyze Analyze data to determine EC50 and max response measure_response->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the NK1 receptor by this compound.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-K1/NK1, U-373 MG, HEK293-NK1)

  • Black, clear-bottom 96-well microplates

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Agonist Preparation: Prepare a 10x stock solution of this compound in HBSS. Create a serial dilution of the agonist to generate a dose-response curve (e.g., from 1 pM to 1 µM).

  • Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 90 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

    • Set the plate reader to inject 10 µL of the agonist dilutions and immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on cell proliferation or viability using the MTT colorimetric assay.

Materials:

  • Cells expressing the NK1 receptor

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with 100 µL of medium containing the different concentrations of the agonist. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of proliferation against the agonist concentration.

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This protocol is for measuring the intracellular accumulation of cAMP following NK1 receptor activation, typically in cells where the receptor couples to Gs.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293-NK1)

  • White, 384-well microplates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed cells into a white 384-well plate at an appropriate density and incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Cell Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer.

    • Add the agonist dilutions to the wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis reagent followed by detection reagents.

  • Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., HTRF reader, luminometer, or spectrophotometer).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Concluding Remarks

This compound is a powerful tool for investigating the multifaceted roles of the NK1 receptor in cellular physiology and pathophysiology. The protocols provided herein offer a framework for conducting key in vitro experiments. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results. Careful consideration of agonist concentration ranges, incubation times, and appropriate controls is essential for the successful application of this potent NK1 receptor agonist in cultured cell systems.

References

reconstitution and storage of lyophilized [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in research applications.

Product Information and Storage

Proper handling and storage are paramount to maintaining the stability and activity of lyophilized peptides.[5][6][7][8] this compound is hygroscopic and sensitive to oxidation, particularly at the methionine residue.[5][9]

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder -20°CUp to 1 yearDesiccate, protect from light.[3]
-80°CUp to 3 yearsDesiccate, protect from light.[3][10]
Stock Solution -20°CUp to 1 monthAliquoted, sealed, protected from moisture.[1][3][10]
-80°CUp to 6 monthsAliquoted, sealed, protected from moisture.[1][3][10]

Reconstitution Protocol

To ensure accurate and reproducible experimental results, it is critical to follow a standardized reconstitution procedure.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[6][7][9]

  • Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. The peptide is soluble up to 1 mg/mL in water.[1][2] For higher concentrations, up to 100 mg/mL, sonication may be required.[3][11]

  • Dissolution: Gently vortex the vial to dissolve the peptide. If complete dissolution is not achieved, a brief sonication in an ultrasonic water bath can be beneficial.[1][9] Avoid excessive heating.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[5][7][8]

  • Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][3][10]

Table 2: Stock Solution Preparation Example

Desired Stock ConcentrationMass of PeptideVolume of Solvent to Add
1 mM1 mg0.7175 mL
5 mM1 mg0.1435 mL
10 mM1 mg0.0718 mL
Calculations are based on a molecular weight of 1393.66 g/mol .[11]

Experimental Protocols

This compound is a selective agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[12][13] Its activation initiates a signaling cascade that has been implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to characterize the affinity of test compounds for the NK1 receptor using radiolabeled this compound.

Table 3: In Vitro NK1 Receptor Binding Assay Parameters

ParameterDescription
Radioligand [3H]-[Sar9,Met(O2)11]-Substance P
Tissue Source Rat brain membrane preparations
Binding Affinity (Kd) 1.4 ± 0.5 nM
Receptor Density (Bmax) 160 ± 3.0 fmol/mg protein
Incubation Time To be determined empirically
Incubation Buffer e.g., Tris-HCl buffer with protease inhibitors
Washing Cold incubation buffer
Detection Scintillation counting
Data from a study using [3H]-[Sar9,Met(O2)11]-Substance P in rat brain membranes.[14]

Experimental Workflow:

G prep Prepare rat brain membrane homogenate incubation Incubate membranes with [3H]-[Sar9,Met(O2)11]-SP and competitor compound prep->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation wash Wash filter to remove non-specific binding separation->wash measure Measure radioactivity (scintillation counting) wash->measure analyze Analyze data to determine IC50/Ki measure->analyze

Caption: Workflow for a competitive NK1 receptor binding assay.

In Vivo Protocol: Intracerebroventricular (i.c.v.) Administration in Rats

This protocol is based on a study characterizing the central effects of this compound in rats.[1][3]

Table 4: In Vivo i.c.v. Administration Parameters

ParameterDescription
Animal Model Rat
Route of Administration Intracerebroventricular (i.c.v.)
Dose Range 10 - 100 pmol per rat
Vehicle Artificial cerebrospinal fluid (aCSF)
Injection Volume 1 µL
Flush Volume 5 µL aCSF
Observed Effects Increased mean arterial pressure, heart rate, face washing, sniffing, and grooming.[1][3][15]

Experimental Protocol Steps:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Perform a craniotomy to expose the target brain region.

  • Slowly infuse 1 µL of the prepared this compound solution (at the desired concentration in aCSF) into the cerebral ventricle.

  • Follow with a 5 µL flush of aCSF to ensure complete delivery of the peptide.[1][3]

  • Monitor the animal for behavioral and physiological changes.

Signaling Pathway

Activation of the NK1 receptor by this compound leads to the activation of Gq/11 G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist [Sar9,Met(O2)11]-SP receptor NK1 Receptor agonist->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Triggers pkc PKC dag->pkc Activates cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: NK1 receptor signaling pathway upon agonist binding.

References

Determining the Optimal Working Concentration of [Sar9,Met(O2)11]-Substance P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1] As an analog of the endogenous ligand Substance P, this compound is a valuable tool for investigating the pharmacological and physiological roles of the NK1 receptor.[2] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for in vitro and in vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the NK1 receptor. The NK1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

In addition to the canonical Gq pathway, the NK1 receptor has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathway Diagram

NK1R_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Extracellular Extracellular Intracellular Intracellular SP_analog [Sar9,Met(O2)11]-SP NK1R NK1 Receptor SP_analog->NK1R binds Gq_GDP Gαq-GDP NK1R->Gq_GDP activates Gs_GDP Gαs-GDP NK1R->Gs_GDP activates Gq_GTP Gαq-GTP Gq_GDP->Gq_GTP GTP/GDP exchange Gbg Gβγ PLC PLC Gq_GTP->PLC activates Gs_GTP Gαs-GTP Gs_GDP->Gs_GTP GTP/GDP exchange AC Adenylyl Cyclase Gs_GTP->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC PKC DAG->PKC activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC co-activates Cellular_Response_Ca Cellular Response PKC->Cellular_Response_Ca phosphorylates targets Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP phosphorylates targets

Caption: NK1 Receptor Signaling Pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and the endogenous ligand, Substance P, to aid in determining the appropriate concentration range for your experiments.

ParameterAgonistValueAssay TypeCell Line/TissueReference
IC50 This compound0.11 nMReceptor Binding ([125I]BH-SP displacement)Human U-373 MG astrocytoma cells
Kd This compound1.4 ± 0.5 nMReceptor Binding ([3H]-[Sar9,Met(O2)11]-SP)Rat brain membrane preparations[3]
EC50 Substance P8.5 ± 0.3 (-log M)Intracellular Calcium MobilizationHEK293 cells expressing NK1R[4]
EC50 Substance P7.8 ± 0.1 (-log M)cAMP AccumulationHEK293 cells expressing NK1R[4]
In Vivo Dose This compound10-100 pmol/rat (i.c.v.)Cardiovascular and Behavioral EffectsRat

Note: The IC50 value represents the concentration of the agonist that displaces 50% of the radioligand, indicating its binding affinity. The Kd (dissociation constant) is another measure of binding affinity. The EC50 value is the concentration of the agonist that produces 50% of the maximal response in a functional assay. The in vivo dose provides a starting point for animal studies.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.[5][6]

Calcium_Assay_Workflow Start Start Cell_Culture 1. Seed NK1R-expressing cells (e.g., CHO-NK1, HEK293-NK1) in a 96-well plate Start->Cell_Culture Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate to allow for dye de-esterification Dye_Loading->Incubation Wash 4. Wash cells to remove extracellular dye Incubation->Wash Baseline 5. Measure baseline fluorescence Wash->Baseline Agonist_Addition 6. Add varying concentrations of This compound Baseline->Agonist_Addition Measurement 7. Measure fluorescence change over time Agonist_Addition->Measurement Data_Analysis 8. Analyze data to determine EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • NK1 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK1 receptor)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • This compound

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm for Fura-2)

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed the NK1R-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. If using probenecid, include it in the wash buffer at a final concentration of 2.5 mM.

    • After the final wash, add 100 µL of HBSS (with probenecid if used) to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) to the wells. A 10-point dose-response curve is recommended.

    • Continue to record the fluorescence for another 3-5 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

    • Normalize the data by subtracting the baseline ratio.

    • Plot the peak change in the F340/F380 ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro cAMP Accumulation Assay

This protocol outlines a method to measure the accumulation of intracellular cAMP in response to this compound, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[7]

cAMP_Assay_Workflow Start Start Cell_Culture 1. Culture NK1R-expressing cells (e.g., HEK293-NK1) Start->Cell_Culture Cell_Suspension 2. Harvest and resuspend cells in stimulation buffer with a PDE inhibitor Cell_Culture->Cell_Suspension Agonist_Incubation 3. Incubate cells with varying concentrations of This compound Cell_Suspension->Agonist_Incubation Cell_Lysis 4. Lyse the cells to release intracellular cAMP Agonist_Incubation->Cell_Lysis HTRF_Reagents 5. Add HTRF reagents: cAMP-d2 and anti-cAMP-cryptate Cell_Lysis->HTRF_Reagents Incubation_HTRF 6. Incubate to allow for competitive binding HTRF_Reagents->Incubation_HTRF Measurement 7. Read the HTRF signal on a compatible plate reader Incubation_HTRF->Measurement Data_Analysis 8. Analyze data to determine EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cAMP Accumulation Assay.

Materials:

  • NK1 receptor-expressing cells (e.g., HEK293 cells stably transfected with the human NK1 receptor)

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • Low-volume white 384-well plates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP HTRF assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture NK1R-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Determine the cell density and adjust to the desired concentration (typically 1,000-5,000 cells per well).

  • Agonist Stimulation:

    • Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

    • Add 5 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reaction:

    • Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.

    • Add 5 µL of the anti-cAMP cryptate conjugate diluted in lysis buffer to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers to effectively determine the optimal working concentration of this compound. For initial in vitro functional assays, a concentration range of 0.1 pM to 1 µM is recommended to generate a full dose-response curve. Based on the available data, an EC50 in the low nanomolar to sub-nanomolar range can be expected. For in vivo studies in rats, an initial dose range of 10-100 pmol administered intracerebroventricularly can be used as a starting point. It is crucial to perform pilot experiments to determine the optimal concentration for your specific experimental model and conditions.

References

Application Notes and Protocols for [Sar9,Met(O2)11]-Substance P Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist, in rodent models. This document includes quantitative data from published studies, detailed experimental protocols for its administration and subsequent analysis, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a synthetic analog of Substance P, engineered for enhanced stability and high selectivity for the neurokinin-1 (NK1) receptor.[1][2][3] Its use in rodent models has been instrumental in elucidating the physiological and pathophysiological roles of the NK1 receptor in various biological processes, including cardiovascular regulation, nociception, and behavior. These notes are intended to guide researchers in the effective application of this compound in their experimental designs.

Data Presentation

The following tables summarize the quantitative data from key studies involving the administration of this compound to rodent models.

Table 1: Cardiovascular and Behavioral Effects in Rats
ParameterSpecies/StrainRoute of AdministrationDose RangeObserved EffectReference
Mean Arterial Pressure (MAP)RatIntracerebroventricular (i.c.v.)10-100 pmolDose-dependent increase[1]
Heart Rate (HR)RatIntracerebroventricular (i.c.v.)10-100 pmolDose-dependent increase[1]
Face WashingRatIntracerebroventricular (i.c.v.)10-100 pmolDose-dependent increase in frequency[1]
SniffingRatIntracerebroventricular (i.c.v.)10-100 pmolDose-dependent increase in frequency[1]
GroomingRatIntracerebroventricular (i.c.v.)10-100 pmolIncrease in frequency (unique to this agonist compared to septide)[1]
Table 2: Nociceptive and Neurotoxic Effects in Rodents
ApplicationSpecies/StrainRoute of AdministrationDoseObserved EffectReference
Nociception StudyRatIn vitro spinal cord sliceNot specifiedProduced slow, long-lasting depolarizations in dorsal horn neurons
Neurotoxic Lesioning (as SSP-saporin)Rat (Sprague-Dawley)Intrastriatal injectionNot specifiedExtensive and selective ablation of NK-1R expressing interneurons
Table 3: Receptor Binding Affinity in Rat Brain
ParameterTissueRadioligandValueReference
Dissociation Constant (Kd)Rat brain membranes[3H]-[Sar9,Met(O2)11]-SP1.4 ± 0.5 nM[4]
Maximum Binding Capacity (Bmax)Rat brain membranes[3H]-[Sar9,Met(O2)11]-SP160 ± 3.0 fmol/mg protein[4]

Experimental Protocols

This section provides detailed methodologies for the administration of this compound and subsequent analysis in rodent models.

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is adapted from studies investigating the central effects of this compound.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) as vehicle

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, etc.)

  • Animal weighing scale

Procedure:

  • Preparation of the Agonist: Dissolve this compound in aCSF to the desired concentration. For a dose-response curve, prepare serial dilutions (e.g., 10, 25, 65, and 100 pmol/µL).

  • Animal Preparation: Anesthetize the rat and mount it in the stereotaxic apparatus. Shave the scalp and disinfect the area with an appropriate antiseptic.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically: AP -0.8 mm from bregma, ML ±1.5 mm from the midline, and DV -3.5 to -4.0 mm from the skull surface.

  • Injection: Slowly lower the injection needle to the target depth. Infuse the desired volume (typically 1 µL) of the agonist solution over a period of 1-2 minutes. To prevent backflow, leave the needle in place for an additional 1-2 minutes before slowly retracting it.

  • Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.

  • Behavioral Observation: Following recovery, place the animal in an observation cage and record the desired behavioral parameters (e.g., grooming, sniffing, face washing) at specified time points.

Protocol 2: Intrathecal (i.t.) Injection in Mice

This protocol is suitable for studying the effects of this compound on spinal cord-mediated processes like nociception.

Materials:

  • This compound

  • Sterile saline or aCSF as vehicle

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (light isoflurane, optional)

  • Animal restraint

Procedure:

  • Preparation of the Agonist: Dissolve this compound in the chosen vehicle to the desired concentration.

  • Animal Restraint: Manually restrain the mouse, flexing its spine. Shaving the injection site is recommended for better visualization.

  • Injection: Palpate the iliac crests and identify the L5-L6 intervertebral space. Insert the 30-gauge needle at a slight angle into this space. A characteristic tail-flick response often indicates successful entry into the intrathecal space.

  • Infusion: Inject a small volume (typically 5 µL) of the agonist solution.

  • Post-injection Monitoring: Monitor the animal for any motor impairment and proceed with the planned behavioral or physiological assessments.

Protocol 3: Western Blot for ERK Phosphorylation

This protocol can be used to assess the activation of the MAPK/ERK signaling pathway in brain tissue following this compound administration.

Materials:

  • Rodent brain tissue (e.g., hippocampus, amygdala)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Tissue Homogenization: Following agonist administration and a defined incubation period, euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the phospho-ERK signal.

  • Data Analysis: Quantify the band intensities using densitometry software.

Protocol 4: Immunohistochemistry for c-Fos Expression

This protocol allows for the visualization of neuronal activation in specific brain regions in response to this compound.

Materials:

  • Rodent brain tissue

  • 4% paraformaldehyde (PFA) for perfusion

  • Cryostat or vibratome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • DAB substrate kit

  • Microscope

Procedure:

  • Tissue Preparation: 90-120 minutes after agonist administration, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections in PBS.

    • Incubate in blocking solution for 1-2 hours at room temperature.

    • Incubate with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash and incubate with the ABC reagent for 1 hour.

    • Develop the signal using a DAB substrate kit.

  • Mounting and Imaging: Mount the stained sections onto slides, dehydrate, and coverslip. Image the sections using a light microscope and quantify the number of c-Fos-positive cells in the regions of interest.

Visualizations

Signaling Pathway of this compound via the NK1 Receptor

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLCb Phospholipase Cβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK Leads to c_Fos c-Fos Expression ERK->c_Fos Induces Sar9 [Sar9,Met(O2)11]-SP Sar9->NK1R Binds to

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Rodent Studies

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Agonist_Prep Agonist Preparation ([Sar9,Met(O2)11]-SP in vehicle) Injection Injection (i.c.v. or i.t.) Agonist_Prep->Injection Animal_Prep Animal Acclimation & Baseline Measurements Surgery Stereotaxic Surgery (for i.c.v.) Animal_Prep->Surgery Surgery->Injection Behavior Behavioral Assays (e.g., Grooming, Nociception) Injection->Behavior Physiology Physiological Monitoring (e.g., MAP, HR) Injection->Physiology Molecular Molecular Analysis (e.g., Western Blot, IHC) Injection->Molecular Data_Analysis Data Analysis & Interpretation Behavior->Data_Analysis Physiology->Data_Analysis Molecular->Data_Analysis

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Intracerebroventricular Injection of [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the intracerebroventricular (ICV) administration of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery and injection in rodents, and expected physiological and behavioral outcomes. Detailed quantitative data from established studies are presented in tabular format for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the experimental process and the compound's mechanism of action.

Introduction

This compound is a synthetic analog of Substance P, exhibiting high selectivity for the tachykinin NK1 receptor.[1] Its central administration via intracerebroventricular injection is a valuable technique for investigating the role of the NK1 receptor in various physiological processes within the central nervous system, including cardiovascular regulation, pain perception, and behavior.[1] These protocols are designed to provide researchers with a detailed methodology to ensure accurate and reproducible results.

Data Presentation

Cardiovascular and Behavioral Effects of Intracerebroventricular this compound in Rats

The following tables summarize the dose-dependent effects of ICV injection of this compound on mean arterial pressure (MAP), heart rate (HR), and specific behaviors in rats. The data is extracted from Cellier et al., 1999, British Journal of Pharmacology.[2]

Table 1: Cardiovascular Responses to ICV this compound [2]

Dose (pmol)Change in MAP (mmHg, Mean ± SEM)Change in HR (beats/min, Mean ± SEM)
106 ± 363 ± 24
2515 ± 291 ± 12
6520 ± 4110 ± 20
10025 ± 3133 ± 18

Table 2: Behavioral Responses to ICV this compound (25 pmol) [2]

BehaviorScore (Mean ± SEM)
Face Washing2.5 ± 0.4
Sniffing3.0 ± 0.3
Grooming1.8 ± 0.5

Note: Behavioral scoring methodology is detailed in the original publication.

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired stock concentration.

  • Dilution: On the day of the experiment, dilute the stock solution with aCSF to the final desired concentrations (e.g., 10, 25, 65, 100 pmol/µl).

  • Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. Once diluted, keep the solution on ice for the duration of the experiment.

Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannulation

This protocol describes the surgical implantation of a guide cannula for subsequent ICV injections. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

  • Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Fixation: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Identify the bregma landmark on the skull. The stereotaxic coordinates for the lateral ventricles are as follows (relative to bregma):

    • Rat: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

    • Mouse: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 to -3.0 mm from the skull surface.

  • Craniotomy: Drill a small burr hole through the skull at the determined coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the target DV depth.

  • Fixation: Secure the cannula to the skull using dental cement.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animal to recover for at least one week before proceeding with injections.

Protocol 3: Intracerebroventricular Injection Procedure
  • Habituation: Habituate the cannulated animal to the experimental setup.

  • Injection: Gently restrain the animal and remove the dummy cannula from the guide cannula.

  • Injector Insertion: Insert the injection needle (connected to a microsyringe) into the guide cannula, ensuring it extends slightly beyond the guide tip.

  • Infusion: Infuse the desired volume of this compound solution (typically 1 µl) over a period of 1-2 minutes to minimize intracranial pressure changes.

  • Post-Infusion: Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow.

  • Flush: Some protocols recommend following the injection with a small volume (e.g., 5 µl) of aCSF to flush the cannula.[3]

  • Replacement: Replace the dummy cannula.

  • Observation: Return the animal to its home cage and begin behavioral and physiological monitoring.

Visualizations

NK1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor by an agonist such as this compound.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist This compound NK1R NK1 Receptor agonist->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: NK1 Receptor Gq-coupled signaling pathway.

Experimental Workflow for ICV Injection and Analysis

This diagram outlines the logical flow of the experimental procedure, from animal preparation to data analysis.

ICV_Workflow Start Start Animal_Prep Animal Preparation (Acclimation, Handling) Start->Animal_Prep Surgery Stereotaxic Cannula Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation Injection Intracerebroventricular Injection of This compound Habituation->Injection Monitoring Physiological & Behavioral Monitoring (MAP, HR, Grooming, etc.) Injection->Monitoring Data_Collection Data Collection & Recording Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ICV injection studies.

References

Application Notes and Protocols for Calcium Imaging Assays Using [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective neurokinin-1 receptor (NK1R) agonist, [Sar9,Met(O2)11]-Substance P, in calcium imaging assays. This peptide is a valuable tool for studying NK1R signaling, screening for novel antagonists, and investigating the physiological roles of this receptor in various cellular contexts.

Introduction

This compound is a synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It exhibits high affinity and selectivity for the NK1R, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1] Activation of NK1R by this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium, making it an ideal tool for functional cell-based assays that monitor changes in intracellular calcium concentration.

Calcium imaging assays are a widely used method to assess GPCR activation. The use of fluorescent calcium indicators, such as Fluo-4 AM, allows for the real-time measurement of changes in cytosolic calcium levels upon receptor stimulation. This application note details the protocols for performing such assays using this compound to stimulate cells expressing the NK1R.

Mechanism of Action

The binding of this compound to the NK1R activates the Gq/11 alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.

NK1R_Signaling_Pathway cluster_cytoplasm Cytoplasm SP [Sar9,Met(O2)11]- Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Increased Intracellular Ca2+ IP3R->Ca_cyto Releases Ca2+ Ca_cyto->PKC Activates

Figure 1: NK1R Signaling Pathway leading to Calcium Mobilization.

Data Presentation

The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for designing dose-response experiments and interpreting results.

ParameterAgonistCell LineAssay TypeValueReference
EC50 Substance PHEK293 expressing NK1RIntracellular Ca2+ increase~3.16 nM (-logEC50 = 8.5 M)[2]
IC50 This compoundU-373 MG (human astrocytoma)Radioligand ([125I]BH-SP) displacement0.11 nM[3]
Kd [3H]-[Sar9,Met(O2)11]-Substance PRat brain membranesRadioligand binding1.4 ± 0.5 nM[4]

Experimental Protocols

This section provides a detailed methodology for a calcium imaging assay using this compound in a 96-well format, suitable for high-throughput screening.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human NK1R (or other suitable host cells).

  • Peptide: this compound

  • Calcium Indicator: Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: Ionomycin or ATP.

  • Negative Control: Assay buffer.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation) or a fluorescence microscope.

Experimental Workflow

Calcium_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (e.g., HEK293-NK1R cells) in 96-well plates Start->Cell_Seeding Incubation_24h 2. Incubation (24 hours, 37°C, 5% CO2) Cell_Seeding->Incubation_24h Dye_Loading 3. Dye Loading (Fluo-4 AM in Assay Buffer) (1 hour, 37°C) Incubation_24h->Dye_Loading Wash 4. Wash Cells (to remove excess dye) Dye_Loading->Wash Assay 6. Calcium Flux Assay (Measure baseline fluorescence, then add compound and measure) Wash->Assay Compound_Prep 5. Prepare Compound Plate (this compound serial dilutions) Compound_Prep->Assay Data_Analysis 7. Data Analysis (Calculate dose-response curves, EC50) Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the Calcium Imaging Assay.

Step-by-Step Protocol

1. Cell Preparation (Day 1)

  • Culture HEK293-NK1R cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Solutions (Day 2)

  • This compound Stock Solution: Prepare a 1 mM stock solution in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Compound Plate: Perform serial dilutions of the this compound stock solution in assay buffer to achieve final desired concentrations (e.g., ranging from 1 pM to 1 µM). A 10-point dose-response curve is recommended.

  • Fluo-4 AM Loading Buffer: Prepare a 2X Fluo-4 AM loading solution. For 10 mL of solution, mix 5 µL of 1 mM Fluo-4 AM stock, 10 µL of 20% Pluronic F-127, and 100 µL of 100 mM Probenecid (optional) in 10 mL of assay buffer.

3. Dye Loading (Day 2)

  • Gently remove the culture medium from the cell plate.

  • Wash the cells once with 100 µL of assay buffer per well.

  • Add 100 µL of the 2X Fluo-4 AM loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • After incubation, gently wash the cells twice with 100 µL of assay buffer per well to remove excess dye.

  • Add 100 µL of assay buffer to each well.

4. Calcium Flux Measurement (Day 2)

  • Place the cell plate and the compound plate into the fluorescence microplate reader.

  • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • The instrument's liquid handler should then add a defined volume (e.g., 20 µL) of the this compound dilutions from the compound plate to the corresponding wells of the cell plate.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

5. Data Analysis

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Expected Results

Upon addition of this compound to NK1R-expressing cells, a rapid and transient increase in intracellular calcium is expected. The magnitude of this response will be dependent on the concentration of the agonist. A typical dose-response curve will show a sigmoidal relationship between the agonist concentration and the peak fluorescence signal. Based on the potency of Substance P, significant responses can be expected in the low nanomolar to picomolar range.

Troubleshooting

IssuePossible CauseSolution
No or low signal - Low expression of NK1R- Inactive this compound- Inefficient dye loading- Cell death- Verify NK1R expression via Western blot or qPCR.- Use a fresh aliquot of the peptide.- Optimize dye loading time and concentration.- Check cell viability before and after the assay.
High background fluorescence - Incomplete removal of Fluo-4 AM- Autofluorescence of compounds or medium- Ensure thorough washing after dye loading.- Use phenol red-free medium/buffer.- Run a control with compound and no cells.
Variable results between wells - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a single-cell suspension before seeding.- Be consistent with incubation times and washing steps.- Use calibrated pipettes and automated liquid handlers if possible.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate NK1R-mediated calcium signaling in a robust and reproducible manner.

References

Application Notes and Protocols: [Sar9,Met(O2)11]-Substance P in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin 1 (NK1) receptor.[1] This analog of the endogenous neuropeptide Substance P (SP) is characterized by the substitution of glycine with sarcosine at position 9 and the oxidation of methionine at position 11. These modifications confer enhanced stability and selectivity for the NK1 receptor, making it an invaluable tool for investigating the physiological and pathological roles of NK1 receptor activation, particularly in the context of smooth muscle contraction.

Tachykinins, including Substance P, are known to be involved in a variety of physiological processes, including inflammation, pain transmission, and the regulation of smooth muscle tone in various organs such as the gastrointestinal tract, respiratory system, and urinary bladder.[2][3] The activation of NK1 receptors on smooth muscle cells typically leads to a contractile response.[4] These application notes provide detailed protocols and data for the use of this compound in studying smooth muscle contraction, offering a valuable resource for researchers in pharmacology and drug development.

Data Presentation

The following table summarizes the potency of [Sar9]SP sulphone, a closely related and functionally similar analog of this compound, in inducing contraction in guinea pig ileum and colon circular smooth muscle. This data provides a quantitative measure of the compound's efficacy as an NK1 receptor agonist in these tissues.

AgonistTissueEC50 (nM)
[Sar9]SP sulphoneGuinea Pig Ileum (circular muscle)0.083
[Sar9]SP sulphoneGuinea Pig Colon (circular muscle)8

Table 1: Potency of [Sar9]SP sulphone in Guinea Pig Intestinal Smooth Muscle. Data extracted from Maggi et al., Br J Pharmacol. 1994.[5][6]

Signaling Pathway

Activation of the NK1 receptor by this compound initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7][8] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The increase in cytosolic Ca2+ is a primary driver of smooth muscle contraction through the activation of calmodulin and myosin light chain kinase.[7][11]

NK1 Receptor Signaling Pathway cluster_cytoplasm Cytoplasm agonist This compound nk1r NK1 Receptor agonist->nk1r Binds to gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on ca2_cytosol Ca2+ sr->ca2_cytosol Releases ca2_store Ca2+ ca2_cytosol->pkc Activates contraction Smooth Muscle Contraction ca2_cytosol->contraction Initiates pkc->contraction Contributes to

NK1 Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay Using Guinea Pig Ileum

This protocol details the methodology for assessing the contractile effect of this compound on isolated guinea pig ileum smooth muscle using an organ bath setup. The guinea pig ileum is a classic and reliable model for studying the effects of tachykinins on gastrointestinal smooth muscle.[12]

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Carbachol (for maximal contraction reference)

  • Atropine and Tetrodotoxin (optional, for mechanistic studies)

  • Distilled water

  • 95% O2 / 5% CO2 gas mixture

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig according to approved institutional guidelines.

    • Immediately perform a laparotomy and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).

    • Place the excised ileum segment in a petri dish containing fresh, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at room temperature.

    • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.

    • Prepare longitudinal muscle strips (approximately 1.5-2 cm in length).

  • Mounting the Tissue:

    • Mount the ileum strips in the organ baths (10-20 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply an initial resting tension of 1.0 g to the tissue strips and allow them to equilibrate for at least 60 minutes. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Experimental Protocol:

    • After equilibration, record a stable baseline tension.

    • To assess the viability of the tissue, elicit a reference contraction with a submaximal concentration of a standard agonist like carbachol (e.g., 1 µM).

    • Wash the tissues and allow them to return to baseline tension.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10^-12 M) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • At the end of the experiment, induce a maximal contraction with a high concentration of carbachol (e.g., 100 µM) to normalize the responses.

  • Data Analysis:

    • Record the contractile responses as changes in tension (in grams or millinewtons).

    • Express the responses to this compound as a percentage of the maximal contraction induced by carbachol.

    • Plot the concentration-response data and fit to a sigmoidal curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Experimental Workflow start Start euthanasia Euthanize Guinea Pig start->euthanasia excision Excise Terminal Ileum euthanasia->excision preparation Prepare Longitudinal Muscle Strips excision->preparation mounting Mount Strips in Organ Bath preparation->mounting equilibration Equilibrate (60 min, 1g tension) mounting->equilibration viability_test Viability Test (e.g., Carbachol) equilibration->viability_test washout Washout & Return to Baseline viability_test->washout crc Cumulative Concentration-Response Curve for this compound washout->crc max_contraction Induce Maximal Contraction (e.g., High-Dose Carbachol) crc->max_contraction data_analysis Data Analysis (EC50, Emax) max_contraction->data_analysis end End data_analysis->end

Workflow for In Vitro Smooth Muscle Contraction Assay.

Conclusion

This compound is a powerful research tool for elucidating the role of the NK1 receptor in smooth muscle physiology and pathophysiology. Its high selectivity and potency make it ideal for in vitro studies of smooth muscle contraction. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics targeting the NK1 receptor.

References

Application Notes and Protocols for [Sar9,Met(O2)11]-Substance P in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Sar9,Met(O2)11]-Substance P is a potent and highly selective synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor, demonstrating significant selectivity over NK2 and NK3 receptors.[1][2] This selectivity makes it an invaluable tool in neuroscience research and drug discovery for characterizing the pharmacological and physiological roles of the NK1 receptor. These application notes provide detailed protocols for utilizing radiolabeled this compound in radioligand binding assays to investigate NK1 receptor expression and to screen for novel therapeutic agents targeting this receptor.

Properties of this compound

PropertyDescription
Chemical Name [Sarcosine9, Methionine(O2)11]-Substance P
Biological Activity Potent and selective NK1 tachykinin receptor agonist.[2][3]
Molecular Weight 1393.68 g/mol
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2

Quantitative Data from Radioligand Binding Assays

The following tables summarize key binding parameters for this compound and other ligands at the NK1 receptor, as determined through various radioligand binding assays.

Table 1: Binding Affinity of Radiolabeled Ligands for the NK1 Receptor

RadioligandPreparationK_d_ (nM)B_max_ (fmol/mg protein)Reference
[3H]-[Sar9,Met(O2)11]-Substance PRat brain membranes1.4 ± 0.5160 ± 3.0[1][2]
[125I]-Substance PHuman NK1 Receptor Membranes0.28 - 0.4Not Reported

Table 2: Competitive Binding Data using [3H]-[Sar9,Met(O2)11]-Substance P

Competing LigandPreparationIC_50_ (nM)Reference
Substance PTissue culture plates~100[4]
(+/-)CP-96345Tissue culture plates~2000[4]

Note: IC50 values can be converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol outlines the steps for preparing a crude membrane fraction containing the NK1 receptor from either tissue samples or cultured cells.

Materials:

  • Tissue or cell pellet

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and a protease inhibitor cocktail.

  • Sucrose Buffer: Homogenization buffer containing 10% sucrose.

  • Centrifuge tubes

  • Homogenizer (e.g., Dounce or Polytron)

  • Refrigerated centrifuge

Procedure:

  • Wash the tissue or cells with ice-cold homogenization buffer.

  • Homogenize the sample in 20 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in sucrose buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Binding Assay using [3H]-[Sar9,Met(O2)11]-Substance P

This protocol describes a filtration-based radioligand binding assay to determine the binding of [3H]-[Sar9,Met(O2)11]-Substance P to NK1 receptors in a prepared membrane fraction.

Materials:

  • Membrane preparation expressing NK1 receptors

  • [3H]-[Sar9,Met(O2)11]-Substance P

  • Unlabeled this compound or another suitable competitor (e.g., Substance P) for determining non-specific binding.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, and 40 µg/ml bacitracin.[1]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.

  • 96-well filter plates (e.g., GF/C)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Pre-treatment: Pre-soak the 96-well filter plates with 0.3% PEI for at least 30 minutes at room temperature. This helps to reduce non-specific binding of the radioligand to the filter.

  • Assay Setup:

    • Total Binding: Add assay buffer, membrane preparation (typically 50-100 µg of protein), and a single concentration of [3H]-[Sar9,Met(O2)11]-Substance P (e.g., at a concentration close to its Kd).

    • Non-specific Binding: Add assay buffer, membrane preparation, [3H]-[Sar9,Met(O2)11]-Substance P, and a high concentration of unlabeled competitor (e.g., 1 µM unlabeled this compound or Substance P).

    • Competition Binding (optional): For determining the affinity of a test compound, add assay buffer, membrane preparation, [3H]-[Sar9,Met(O2)11]-Substance P, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.

    • For competition assays, plot the specific binding as a function of the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP [Sar9,Met(O2)11]-SP NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand [3H]-[Sar9,Met(O2)11]-SP Radioligand->Incubation Competitor Unlabeled Ligand Competitor->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Total Total Binding Counting->Total NSB Non-Specific Binding Counting->NSB Specific Specific Binding Total->Specific NSB->Specific IC50_Ki IC50 / Ki Determination Specific->IC50_Ki

References

Troubleshooting & Optimization

solubility issues with [Sar9,Met(O2)11]-Substance P in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is presented in a question-and-answer format to directly address common solubility and handling issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?

A1: For initial reconstitution, sterile water is the recommended solvent. Several suppliers indicate that the peptide is soluble in water to a concentration of at least 1 mg/ml.[1][2][3] Some sources report solubility in water up to 100 mg/mL, though this may require ultrasonication to achieve.[4][5]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Yes, it is possible to dissolve the peptide in Phosphate Buffered Saline (PBS). One supplier suggests a solubility of up to 100 mg/mL in PBS, however, ultrasonication may be necessary to achieve complete dissolution.[4][6] It is generally recommended to first prepare a concentrated stock solution in sterile water and then dilute it to the desired concentration in your aqueous buffer of choice.[7] This approach can help to avoid precipitation issues.

Q3: My peptide is not dissolving well in water or PBS. What should I do?

A3: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Sonication: Gently sonicate the solution in a water bath. This can help to break up any aggregates and facilitate dissolution.[6]

  • Gentle Warming: Briefly warming the solution to 37°C may aid in solubilization.[3]

  • pH Adjustment: Since this compound is a basic peptide (containing Arginine and Lysine residues), adjusting the pH of the solution to be slightly acidic may improve solubility. You can try adding a small amount of a dilute acid like 10% acetic acid.

  • Organic Solvents: For highly concentrated solutions or if aqueous buffers fail, you can use a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) to first dissolve the peptide.[8] Once dissolved, you can slowly add the aqueous buffer to your desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration should be kept low.

Q4: What are the recommended storage conditions for this compound?

A4: Lyophilized powder should be stored desiccated at -20°C.[1][2][3][8] Once reconstituted in an aqueous solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7][8] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4][7]

Q5: How can I prevent peptide aggregation in my experiments?

A5: Peptide aggregation can be influenced by factors such as pH, ionic strength, and temperature. To minimize aggregation:

  • Proper Solubilization: Ensure the peptide is fully dissolved before use.

  • pH and Ionic Strength: The solubility of peptides can be influenced by the pH and ionic strength of the buffer.[9][10] It is recommended to test different buffer conditions to find the optimal one for your experiment.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent aggregation caused by repeated changes in temperature.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in water or buffer. The peptide may have formed aggregates. The concentration may be too high.Use sonication or gentle warming to aid dissolution.[3][6] Try preparing a stock solution in a minimal amount of DMSO before diluting with your aqueous buffer.[8] Consider reducing the final concentration of the peptide.
Precipitation occurs upon adding the stock solution to the experimental buffer. The peptide's solubility limit in the final buffer has been exceeded. The pH or ionic strength of the final buffer is not optimal.Reduce the final concentration of the peptide. Prepare the final solution by slowly adding the stock solution to the buffer while gently vortexing.[8] Test different buffers with varying pH and ionic strength to find the optimal conditions.
Loss of peptide activity over time in solution. The peptide may be degrading or adsorbing to the storage container.Store aliquots at -80°C for long-term storage.[4][7] Use low-protein-binding tubes and pipette tips.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

  • Add the appropriate volume of sterile water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Gently vortex or swirl the vial to dissolve the peptide.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 seconds.

  • Once dissolved, aliquot the stock solution into low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw a frozen aliquot of the this compound stock solution.

  • Determine the final concentration of the peptide needed for your experiment.

  • Calculate the volume of the stock solution required.

  • Slowly add the calculated volume of the stock solution to your experimental buffer while gently vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • If the working solution is not for immediate use, it should be kept on ice and used as soon as possible.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_exp Experimental Use lyophilized Lyophilized Peptide reconstitute Reconstitute in Sterile Water lyophilized->reconstitute stock Aqueous Stock Solution (e.g., 1 mg/mL) reconstitute->stock aliquot Aliquot and Store (-20°C or -80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration in Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and use of this compound.

signaling_pathway ligand This compound receptor NK1 Receptor (Tachykinin Receptor 1) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of this compound via the NK1 receptor.

References

preventing degradation of [Sar9,Met(O2)11]-Substance P in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this potent and selective neurokinin-1 (NK1) receptor agonist to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. This analog is a highly potent and selective agonist for the NK1 receptor.[1][2] Like other peptides, this compound is susceptible to enzymatic degradation by proteases present in experimental solutions, which can lead to a loss of biological activity and inconsistent experimental results.

Q2: What are the primary enzymes responsible for the degradation of Substance P and its analogs?

Substance P and its analogs are primarily degraded by various proteases, with a significant pathway involving metalloproteases. These enzymes cleave the peptide at specific sites, inactivating it.

Q3: How can I prevent the degradation of this compound in my experiments?

The most effective way to prevent degradation is to use protease inhibitors. For Substance P and its analogs, a broad-spectrum metalloprotease inhibitor is highly recommended. Additionally, proper storage and handling of the peptide solution are crucial.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, reconstituted solutions of this compound should be stored under the following conditions:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to peptide degradation.[1][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity of the peptide over a short period. Enzymatic degradation by proteases in the experimental buffer or cell culture medium.Add a broad-spectrum metalloprotease inhibitor, such as GM6001, to your solution at an effective concentration (e.g., 10-25 µM for in vitro studies).[4] Ensure all solutions are prepared with high-purity, sterile water or buffer.
Inconsistent results between experiments. Partial degradation of the peptide due to improper storage or handling.Prepare fresh solutions of this compound for each experiment or use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. Confirm the peptide concentration before use.
Precipitation of the peptide upon reconstitution or dilution. The peptide may have limited solubility in certain buffers.This compound is soluble in water and PBS. If precipitation occurs, gentle warming or sonication may aid dissolution. Ensure the pH of the buffer is within a suitable range for the peptide's stability.

Experimental Protocols

Protocol for Reconstitution and Storage of this compound
  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Reconstitute the peptide in sterile, high-purity water or a buffer such as PBS to a desired stock concentration (e.g., 1 mM).

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Protocol for Preventing Degradation in In Vitro Experiments
  • Prepare a stock solution of a suitable protease inhibitor. For example, a 10 mM stock solution of the metalloprotease inhibitor GM6001 (Ilomastat) can be prepared in DMSO.[4][5][6]

  • Determine the final working concentration of the inhibitor. For in vitro cell culture experiments, a typical working concentration for GM6001 is between 10-25 µM.[4]

  • Add the inhibitor to the experimental buffer or cell culture medium. Ensure the inhibitor is added before introducing the this compound.

  • Incubate as per your experimental design.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage ConditionRecommended DurationKey Considerations
Lyophilized PowderRefer to manufacturer's datasheetStore desiccated at -20°C.
Reconstituted in Solvent-80°C for up to 6 months; -20°C for up to 1 month[1][3]Aliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes.

Table 2: Properties of the Metalloprotease Inhibitor GM6001 (Ilomastat)

PropertyValueReference
Target Proteases Broad-spectrum metalloprotease inhibitor (MMPs)[5][6]
In Vitro Working Concentration 10-25 µM[4]
Solubility Soluble in DMSO[4][6]
Stock Solution Storage -20°C in DMSO[4]

Visualizations

cluster_workflow Experimental Workflow to Minimize Degradation Reconstitute Reconstitute Peptide Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store Store at -80°C or -20°C Aliquot->Store Add_Peptide Add Peptide to Inhibitor-Containing Buffer Store:s->Add_Peptide:n Prepare_Buffer Prepare Experimental Buffer Add_Inhibitor Add Protease Inhibitor (e.g., GM6001) Prepare_Buffer->Add_Inhibitor Add_Inhibitor->Add_Peptide Perform_Assay Perform Experiment Add_Peptide->Perform_Assay

Caption: Workflow for handling this compound to prevent degradation.

cluster_degradation Degradation Pathway of Substance P Analogs cluster_prevention Prevention of Degradation Peptide This compound (Active) Fragments Inactive Peptide Fragments Peptide->Fragments Cleavage Protease Metalloproteases Protease->Fragments Catalyzes Inhibitor GM6001 (Metalloprotease Inhibitor) Inhibitor->Protease Inhibits

Caption: General degradation pathway and its inhibition.

cluster_signaling This compound Signaling Ligand [Sar9,Met(O2)11]-SP Receptor NK1 Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified NK1 receptor signaling pathway.

References

troubleshooting inconsistent results with [Sar9,Met(O2)11)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic peptide analog of Substance P.[1][2] It functions as a high-affinity agonist for the tachykinin neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR).[3][4][5][6][7] Upon binding to the NK1 receptor, it initiates a signaling cascade, typically involving the activation of phospholipase C and subsequent mobilization of intracellular calcium.[8]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[4][5][6][9] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] The stability of Substance P analogs in solution can be variable, so it is crucial to adhere to these storage recommendations to ensure consistent experimental results.

Q3: In what solvents can this compound be dissolved?

This compound is soluble in water.[6] For in vitro assays, it is often dissolved in sterile water or a buffer solution such as PBS. Some suppliers also provide solubility information for DMSO.[5] It is recommended to consult the manufacturer's datasheet for specific solubility information.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Inconsistent Agonist Response or Loss of Activity

Q4: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?

Inconsistent dose-response curves can arise from several factors:

  • Agonist Degradation: Substance P and its analogs can be susceptible to degradation, especially in solution.[10] Ensure that your stock solutions are fresh and have been stored properly at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[4][5]

  • Receptor Desensitization: Prolonged or repeated exposure of cells to the agonist can lead to NK1 receptor desensitization and internalization, resulting in a diminished response.[8][11][12][13] Consider using shorter incubation times or allowing for a recovery period between agonist applications.

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness. Use cells that are healthy, within a consistent and low passage number range, and ensure they are not overgrown.

  • Variability in Experimental Conditions: Ensure all experimental parameters, such as incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.

Q5: I am observing a weaker than expected or no response to this compound. What should I check?

  • Agonist Integrity: Verify the integrity of your this compound stock. If possible, test a fresh vial or a new lot of the compound.

  • Receptor Expression: Confirm that your cell line or tissue expresses a sufficient level of functional NK1 receptors. Receptor expression levels can vary with cell passage and culture conditions.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell number, incubation time, and the concentration of detection reagents.

  • Incorrect Agonist Concentration: Double-check your dilution calculations to ensure you are using the intended concentration range. An effective concentration for in vitro studies can range from nanomolar to micromolar depending on the cell type and assay.[1][10][14][15]

High Background or Low Signal-to-Noise Ratio

Q6: I am experiencing high background signal in my receptor binding assay. How can I reduce it?

High background in binding assays can obscure the specific signal. Here are some troubleshooting steps:

  • Optimize Washing Steps: Increase the number of washes and ensure the wash buffer is at the correct temperature to effectively remove unbound ligand without causing dissociation of the specifically bound ligand.[16]

  • Use appropriate blocking agents: Pre-treating plates and filters with a blocking agent like bovine serum albumin (BSA) or using non-protein binding plates can reduce non-specific binding of the ligand to plasticware.[17][18]

  • Check for Ligand Sticking: Some peptide ligands can be "sticky." Including a small amount of a non-ionic detergent like Tween-20 in your assay buffer can help reduce this.[18]

  • Define Non-Specific Binding Correctly: Use a high concentration of an unlabeled competitor to accurately determine non-specific binding. It has been noted that for this compound binding assays, using physalaemin to define non-specific binding may be more accurate than using unlabeled Substance P, as Substance P itself can contribute to "specific" binding to culture plates.[17]

Variability in In Vitro Cell-Based Assays

Q7: There is significant well-to-well variability in my calcium flux assay. What could be the reason?

  • Uneven Cell Plating: Ensure a uniform cell monolayer by carefully plating and handling the microplates. Inconsistent cell numbers per well will lead to variable responses.

  • Inconsistent Dye Loading: Ensure that the calcium indicator dye is loaded uniformly across all wells. Variations in dye concentration or incubation time can affect the fluorescent signal.

  • Compound Addition Technique: The method of compound addition can introduce variability. Use automated liquid handling systems if available for precise and simultaneous addition.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to "edge effects." Consider not using the outermost wells for critical data points.

Quantitative Data Summary

ParameterValueCell/Tissue TypeReference
Binding Affinity (IC50) 1.1 x 10-10 MHuman U373MG cells[4]
In Vivo Effective Dose (Rat) 10-100 pmol (i.c.v.)Rat[3][4]
In Vitro Effective Concentration 10-7 MKeratinocytes (in vitro scratch assay)[10]
In Vitro Effective Concentration 10-7 M - 10-6 MPancreatic ductal cells (proliferation)[15]
Storage (Powder) -20°C (1 year) to -80°C (2 years)N/A[4][5]
Storage (In Solvent) -20°C (1 month) to -80°C (6 months)N/A[4][5]

Experimental Protocols

General Protocol for In Vitro Calcium Flux Assay

This protocol provides a general workflow for measuring intracellular calcium mobilization in response to this compound.

  • Cell Culture: Plate cells expressing the NK1 receptor in a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for dye uptake.

  • Wash: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Add varying concentrations of this compound to the wells. It is recommended to use a multichannel pipette or an automated liquid handler for simultaneous addition.

  • Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response Agonist [Sar9,Met(O2)11]- Substance P Agonist->NK1R binds

Caption: Simplified signaling pathway of the NK1 receptor upon activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed NK1R-expressing cells in 96-well plate D Load cells with calcium dye A->D B Prepare this compound serial dilutions G Add agonist dilutions to cells B->G C Prepare calcium dye loading solution C->D E Wash to remove extracellular dye D->E F Measure baseline fluorescence E->F F->G H Measure fluorescence kinetically G->H I Calculate ΔF/F0 H->I J Plot dose-response curve I->J K Determine EC50 J->K

Caption: General experimental workflow for an in vitro calcium flux assay.

Troubleshooting_Tree cluster_agonist Agonist Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues Start Inconsistent or Weak Results? CheckAgonist Check Agonist Integrity (Fresh stock, proper storage) Start->CheckAgonist CheckCells Evaluate Cell Health & Receptor Expression Start->CheckCells ReviewProtocol Review Assay Protocol & Execution Start->ReviewProtocol Degradation Potential Degradation CheckAgonist->Degradation Old/Improperly stored? Concentration Incorrect Concentration CheckAgonist->Concentration Calculation error? Desensitization Receptor Desensitization CheckCells->Desensitization Prolonged/Repeated exposure? LowExpression Low Receptor Expression CheckCells->LowExpression High passage #? PoorHealth Poor Cell Health CheckCells->PoorHealth Morphology/ Viability issues? HighBackground High Background ReviewProtocol->HighBackground Non-specific binding? Variability High Variability ReviewProtocol->Variability Inconsistent handling? Sol1 Solution: Use fresh agonist Degradation->Sol1 Use fresh aliquot Sol2 Solution: Verify calculations Concentration->Sol2 Recalculate dilutions Sol3 Solution: Modify protocol Desensitization->Sol3 Reduce incubation time Sol4 Solution: Use new cell stock LowExpression->Sol4 Use lower passage cells Sol5 Solution: Improve cell culture PoorHealth->Sol5 Optimize culture conditions Sol6 Solution: Refine assay conditions HighBackground->Sol6 Optimize washing/ blocking Sol7 Solution: Ensure consistency Variability->Sol7 Standardize all steps

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

optimizing dose-response curves for [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent and selective neurokinin-1 (NK1) receptor agonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Substance P, an 11-amino acid neuropeptide.[3][4] It functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[1][5] Upon binding to the NK1 receptor, it initiates a cascade of intracellular signaling events.[3][6]

Q2: What are the common downstream signaling pathways activated by NK1 receptor agonists like this compound?

A2: Activation of the NK1 receptor typically leads to the stimulation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][7] In some cellular contexts, NK1 receptor activation can also modulate cyclic adenosine monophosphate (cAMP) levels.[3][8]

Q3: What are some key considerations for handling and storing the lyophilized peptide?

A3: Proper handling and storage are critical to maintain the peptide's bioactivity. Lyophilized this compound should be stored at -20°C, desiccated, and protected from light.[9] When preparing solutions, it is recommended to reconstitute the peptide in sterile, distilled water.[10] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to create single-use aliquots of the reconstituted solution and store them at -20°C or -80°C.[9][10]

Q4: Can Trifluoroacetic acid (TFA) from the synthesis process interfere with my cell-based assays?

A4: Yes, residual TFA, often present as a counter-ion from the peptide purification process, can interfere with cellular assays.[9] TFA has been reported to inhibit cell proliferation in some cases and may act as an allosteric modulator of certain receptors.[9] If you observe unexpected or erratic results in cell viability or proliferation assays, consider using a peptide preparation that has undergone a salt exchange procedure to remove TFA.

Troubleshooting Guides

Issue 1: Poor or No Response in a Functional Assay (e.g., Calcium Mobilization)

This is a common issue when establishing a dose-response curve. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly at -20°C and protected from light and moisture.[9] Avoid multiple freeze-thaw cycles by using single-use aliquots.[9][10]
Incorrect Peptide Concentration Peptides can be hygroscopic, absorbing moisture from the air, which can lead to errors in weighing.[11][12] Confirm the concentration of your stock solution using a quantitative amino acid analysis or by measuring absorbance at 280 nm if the sequence contains Trp or Tyr.
Low NK1 Receptor Expression Verify that the cell line used in your assay expresses a sufficient number of functional NK1 receptors on the cell surface. This can be checked via flow cytometry, western blot, or qPCR.
Cell Health and Viability Ensure cells are healthy, within a low passage number, and plated at the optimal density. High confluence or poor cell health can lead to a dampened or absent response.
Assay Buffer Components Check for the presence of interfering substances in your assay buffer. For example, high levels of serum proteins may non-specifically bind the peptide, reducing its effective concentration.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[3] Ensure that the assay incubation time is appropriate and that cells have not been pre-exposed to other NK1 receptor agonists.
Issue 2: High Variability and Poor Reproducibility in the Dose-Response Curve

High variability can obscure the true dose-response relationship.

Potential Cause Troubleshooting Step
Inconsistent Cell Plating Ensure uniform cell seeding density across all wells of the microplate. Edge effects can be a source of variability; consider not using the outermost wells for data collection.
Peptide Adsorption Peptides can adsorb to plastic surfaces. To minimize this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can also help.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when preparing serial dilutions for the dose-response curve. Small errors at high concentrations can be magnified through the dilution series.
Biological Contaminants Endotoxin contamination in peptide preparations can cause non-specific immune cell activation, leading to erratic results in immunological assays.[9] Use endotoxin-free reagents and peptides, especially for in vivo or primary cell experiments.
Oxidation of Peptide The Methionine residue in this compound is susceptible to oxidation.[9][12] Prepare solutions fresh and consider degassing buffers to minimize oxidation.
Issue 3: Atypical or Biphasic Dose-Response Curve

An ideal dose-response curve is sigmoidal. Deviations from this shape can indicate experimental artifacts or complex biological responses.

Potential Cause Troubleshooting Step
High Agonist Concentration (Hook Effect) At very high concentrations, some agonists can induce self-inhibition or receptor desensitization, leading to a decrease in response (a "hook" shape). Extend the lower range of your dilution series to ensure you are capturing the full curve.
Off-Target Effects At high concentrations, the peptide may interact with other receptors or cellular components, leading to a complex or biphasic response. Verify the selectivity of the response using a specific NK1 receptor antagonist.
Compound Precipitation Ensure the peptide is fully soluble in the assay buffer at all concentrations tested. Hydrophobic peptides can precipitate at high concentrations, leading to a drop in the effective concentration and an anomalous curve shape.[12]
Signal Detection Issues Ensure that the signal from your assay readout (e.g., fluorescence, luminescence) is within the linear range of your detection instrument. Signal saturation at high agonist concentrations can artificially flatten the top of the curve.

Experimental Protocols & Visualizations

Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a general method for measuring this compound-induced calcium mobilization in a cell line endogenously or recombinantly expressing the NK1 receptor.

  • Cell Culture: Plate cells expressing the NK1 receptor (e.g., CHO-NK1, U373 MG) in a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the physiological salt solution. A typical concentration range would be from 1 pM to 1 µM.

  • Signal Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 15-30 seconds.

  • Agonist Addition: Inject the prepared dilutions of this compound into the wells and continue to measure the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate NK1-expressing cells in 96-well plate B Load cells with Calcium Dye (Fluo-4) A->B D Measure Baseline Fluorescence B->D C Prepare serial dilutions of This compound E Inject Agonist C->E D->E F Measure Post-Injection Fluorescence E->F G Calculate Peak Response F->G H Plot Dose-Response Curve G->H I Determine EC50 H->I

Calcium Mobilization Assay Workflow

Signaling Pathway: NK1 Receptor Activation

Upon binding of this compound, the NK1 receptor undergoes a conformational change, activating the associated Gq protein. This initiates a signaling cascade leading to intracellular calcium release and other cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [Sar9,Met(O2)11]-SP NK1R NK1 Receptor Agonist->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates

NK1 Receptor Signaling Cascade

Logical Flow: Troubleshooting a Failed Experiment

When a dose-response experiment fails to yield a clear curve, a systematic approach to troubleshooting is essential. Start by examining the most common and easily verifiable issues.

G Start No Dose-Response Curve CheckPeptide Verify Peptide Integrity (Storage, Aliquoting, Age) Start->CheckPeptide CheckCells Assess Cell Health & Receptor Expression CheckPeptide->CheckCells Pass Degraded Result: Peptide Degraded Action: Use New Aliquot/Stock CheckPeptide->Degraded Fail CheckAssay Review Assay Protocol (Buffers, Reagents, Timing) CheckCells->CheckAssay Pass CellsBad Result: Low Expression/Poor Health Action: Use New Cell Batch/Passage CheckCells->CellsBad Fail AssayError Result: Protocol Error Action: Optimize Assay Conditions CheckAssay->AssayError Fail Success Experiment Successful CheckAssay->Success Pass

References

non-specific binding of [Sar9,Met(O2)11]-Substance P in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Sar9,Met(O2)11]-Substance P. The information is designed to help address common issues, particularly non-specific binding, encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent and selective synthetic analog of Substance P.[1] It functions as a high-affinity agonist for the neurokinin-1 (NK1) receptor.[1] Its primary application in research is to study the physiological and pharmacological roles of the NK1 receptor, which is involved in various processes including pain transmission, inflammation, and smooth muscle contraction.

Q2: What are the common causes of high non-specific binding in assays using this compound?

A2: High non-specific binding (NSB) in assays with this compound can arise from several factors:

  • Binding to Assay Surfaces: The peptide can adhere to plasticware, such as tissue culture plates and pipette tips, as well as to filter membranes used in filtration assays.[2]

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of the peptide can lead to non-specific interactions with various components in the assay system.

  • Inadequate Blocking: Insufficient or ineffective blocking of non-target sites on membranes or plates can result in high background signals.

  • Suboptimal Assay Conditions: The composition of the assay buffer, including pH and ionic strength, can significantly influence the level of non-specific binding.

Q3: How is non-specific binding typically determined in a radioligand binding assay with this compound?

A3: Non-specific binding is measured by incubating the radiolabeled this compound with the receptor preparation in the presence of a high concentration of an unlabeled competitor. This competitor saturates the specific binding sites on the NK1 receptor, so that any remaining bound radioactivity is considered non-specific. A crucial consideration for this peptide is the choice of the unlabeled competitor.

Q4: Why is Substance P not recommended for determining non-specific binding of this compound?

A4: Studies have shown that [3H]-[Sar9,Met(O2)11]-Substance P can bind to tissue culture plates in a manner that is displaceable by unlabeled Substance P.[2] This can lead to a significant overestimation of specific binding, as this plate-binding is incorrectly measured as receptor-specific.

Q5: What is the recommended alternative to Substance P for defining non-specific binding?

A5: Physalaemin, another tachykinin peptide, is recommended for defining non-specific binding in assays with this compound.[2] Physalaemin does not displace the non-specific binding of [3H]-[Sar9,Met(O2)11]-Substance P to tissue culture plates, thus providing a more accurate measurement of true non-specific binding.[2]

Troubleshooting Guides

Issue 1: High Non-Specific Binding
Possible Cause Troubleshooting Step Expected Outcome
Binding to Plasticware/Filters Pre-treat plates and pipette tips with a blocking agent like BSA. For filtration assays, pre-soak filters in buffer containing a blocking agent. Consider using low-binding microplates.Reduced background signal due to less peptide adhering to surfaces.
Inappropriate Unlabeled Ligand Use physalaemin instead of unlabeled Substance P to define non-specific binding.[2]More accurate determination of specific binding by eliminating the contribution of ligand binding to plasticware.[2]
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA from 0.1% to 1% w/v) or test alternative blocking agents like non-fat dry milk or casein.[3]Saturation of non-specific sites on membranes and assay surfaces, leading to lower background.
Suboptimal Buffer Conditions Optimize the ionic strength of the assay buffer by increasing the NaCl concentration (e.g., up to 150 mM).[4] Adjust the pH of the buffer.Reduction of non-specific electrostatic interactions.
Hydrophobic Interactions Include a low concentration of a non-ionic detergent, such as Tween-20 (0.01% to 0.05% v/v), in the assay buffer.[5][6]Disruption of non-specific hydrophobic interactions, leading to lower background signal.
Issue 2: Low or No Specific Binding
Possible Cause Troubleshooting Step Expected Outcome
Degraded Peptide Ensure proper storage of this compound at -20°C.[7] Prepare fresh working solutions for each experiment.Consistent and reliable binding to the NK1 receptor.
Low Receptor Expression Use a cell line known to express high levels of the NK1 receptor or transfect cells to overexpress the receptor. Confirm receptor expression levels by a saturation binding experiment.A robust signal for specific binding.
Incorrect Assay Conditions Verify the concentration of all reagents, incubation time, and temperature. Ensure the pH of the buffer is optimal (typically around 7.4).[4]Optimal conditions for receptor-ligand interaction.
Issues with Radiolabel Check the specific activity and age of the radiolabeled ligand. Old radiochemicals can have reduced activity.A strong and reliable signal from the radiolabel.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for assays involving this compound and related compounds.

Table 1: Binding Affinity of Tachykinin Analogs to the NK1 Receptor

LigandReceptor SourceRadioligandKd (nM)Bmax (fmol/mg protein)Reference
[3H]-[Sar9,Met(O2)11]-SPRat brain membranes[3H]-[Sar9,Met(O2)11]-SP1.4 ± 0.5160 ± 3.0[4]
[125I]-BH-[Sar9,Met(O2)11]-SPRat brain membranes[125I]-BH-[Sar9,Met(O2)11]-SP1.015[8]
[3H]Substance PRat NK1 receptor in CHO cells[3H]Substance P0.33 ± 0.135830 ± 1160[9]
PhysalaeminGuinea pig pancreatic acini125I-labeled physalaemin2~500 sites/cell [6]

Table 2: Recommended Concentration Ranges for Assay Components to Reduce Non-Specific Binding

ComponentRecommended ConcentrationPurposeReference
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocking agent to reduce binding to surfaces.[10]
Tween-200.01% - 0.05% (v/v)Non-ionic detergent to reduce hydrophobic interactions.[5][6]
Sodium Chloride (NaCl)up to 150 mMTo increase ionic strength and reduce electrostatic interactions.[4]
Physalaemin (for NSB)~100-fold higher than KdTo saturate specific binding sites for accurate NSB determination.[2]

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor using [3H]-[Sar9,Met(O2)11]-Substance P

This protocol is a general guideline adapted from procedures for NK1 receptor binding assays. Optimization for specific cell types and experimental conditions is recommended.

1. Membrane Preparation (from cultured cells, e.g., CHO cells expressing NK1 receptor):

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane preparations at -80°C until use.

2. Binding Assay:

  • Prepare the assay buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.[4] To further reduce NSB, 0.01-0.05% Tween-20 can be included.

  • Set up the assay in a 96-well plate.

  • For total binding , add:

    • Membrane preparation (e.g., 10-20 µg of protein)

    • Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P (at a concentration near its Kd, e.g., 1-2 nM)

    • Assay buffer to reach the final volume.

  • For non-specific binding , add:

    • Membrane preparation

    • Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P

    • A high concentration of unlabeled physalaemin (e.g., 1 µM).

  • For competition assays , add:

    • Membrane preparation

    • Radiolabeled [3H]-[Sar9,Met(O2)11]-Substance P

    • Varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.

  • For competition experiments, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sar9_SP [Sar9,Met(O2)11]-SP NK1R NK1 Receptor Sar9_SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Phosphorylates

Caption: NK1 Receptor Signaling Pathway

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from NK1-expressing cells) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers, Competitors) Reagent_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (through GF/C filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Calculate Specific Binding, Kd, Bmax, IC50) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_NSB High_NSB High Non-Specific Binding Observed Check_Ligand Is Substance P used for NSB? High_NSB->Check_Ligand Use_Physalaemin Switch to Physalaemin for NSB determination Check_Ligand->Use_Physalaemin Yes Check_Blocking Is blocking sufficient? Check_Ligand->Check_Blocking No Re_evaluate Re-evaluate NSB Use_Physalaemin->Re_evaluate Optimize_Blocking Increase BSA concentration or test other blockers Check_Blocking->Optimize_Blocking No Check_Buffer Is buffer optimized? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Re_evaluate Optimize_Buffer Add Tween-20 Increase NaCl concentration Check_Buffer->Optimize_Buffer No Pretreat_Plates Pre-treat plates/filters with blocking agent Check_Buffer->Pretreat_Plates Yes Optimize_Buffer->Pretreat_Plates Pretreat_Plates->Re_evaluate

Caption: Troubleshooting High Non-Specific Binding

References

minimizing off-target effects of Sar(9)-Met(O2)(11)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Sar(9)-Met(O2)(11)-Substance P and minimize its off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Sar(9)-Met(O2)(11)-Substance P and what is its primary mechanism of action?

A1: Sar(9)-Met(O2)(11)-Substance P is a synthetic, potent, and highly selective agonist for the neurokinin-1 (NK1) receptor.[1] It is an analog of the endogenous neuropeptide, Substance P.[2] Its primary mechanism of action is to bind to and activate the NK1 receptor, which is a G-protein coupled receptor (GPCR).[3] This activation initiates downstream intracellular signaling cascades.

Q2: What are the known off-target effects of Sar(9)-Met(O2)(11)-Substance P?

A2: Sar(9)-Met(O2)(11)-Substance P is characterized by its high selectivity for the NK1 receptor. Studies have shown that neurokinin-2 (NK2) and neurokinin-3 (NK3) receptor analogs are virtually inactive at the [3H]-[Sar9,Met(O2)11]-Substance P binding site, indicating minimal off-target binding to these related tachykinin receptors.[4] Therefore, most observed "off-target" or undesirable effects are typically extensions of its potent on-target activity at the NK1 receptor in tissues or brain regions not under investigation. These can include cardiovascular changes, behavioral alterations, and neurogenic inflammation.[5][6][7]

Q3: How should I store and handle Sar(9)-Met(O2)(11)-Substance P?

A3: For long-term storage, lyophilized Sar(9)-Met(O2)(11)-Substance P should be stored at -20°C or -80°C.[8] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6]

Q4: In what solvents can I dissolve Sar(9)-Met(O2)(11)-Substance P?

A4: Sar(9)-Met(O2)(11)-Substance P is soluble in sterile water up to 1 mg/ml. For in vitro experiments, it is advisable to use sterile, nuclease-free water or a buffer appropriate for your assay. If you encounter solubility issues, gentle warming to 37°C or sonication may aid dissolution.[6] Always prepare fresh solutions for your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or weak biological response 1. Peptide degradation: Improper storage or handling.- Ensure the peptide was stored correctly at -20°C or -80°C. - Avoid multiple freeze-thaw cycles by preparing aliquots. - Prepare fresh solutions before each experiment.
2. Incorrect dosage: The concentration used is too low.- Perform a dose-response curve to determine the optimal concentration for your specific model or assay. Published in vivo doses in rats range from 10-100 pmol via intracerebroventricular (i.c.v.) injection.[5][6]
3. Inactive peptide: The peptide may have lost its activity.- Purchase the peptide from a reputable supplier and check the certificate of analysis for purity (typically ≥95%).
High variability in results 1. Inconsistent peptide concentration: Inaccurate pipetting or dilution.- Use calibrated pipettes and perform serial dilutions carefully.
2. Biological variability: Differences in animal responses or cell line passages.- Increase the sample size (n) to improve statistical power. - Standardize the experimental conditions as much as possible.
Unexpected cardiovascular effects (e.g., changes in blood pressure and heart rate) 1. On-target NK1 receptor activation: This is a known physiological effect of NK1 receptor agonists.- Be aware that intracerebroventricular administration of 10-100 pmol in rats can increase mean arterial blood pressure and heart rate.[5][6] - Consider using a lower dose if this effect is confounding your results. - If possible, use local administration to the tissue of interest to minimize systemic effects.
Unintended behavioral changes in animal models (e.g., grooming, sniffing) 1. On-target NK1 receptor activation in the central nervous system: This is a documented behavioral effect.- Intracerebroventricular administration of Sar(9)-Met(O2)(11)-Substance P has been shown to induce grooming and sniffing behaviors in rats.[5][6] - If these behaviors interfere with your primary endpoint, consider alternative routes of administration or lower doses.

Data Presentation

Table 1: Receptor Binding Affinity of Sar(9)-Met(O2)(11)-Substance P

ReceptorLigandPreparationKd (nM)Bmax (fmol/mg protein)Reference
NK1[3H]-[Sar9,Met(O2)11]-Substance PRat brain membranes1.4 ± 0.5160 ± 3.0[4]
NK1[3H][Sar9,Met(O2)11]-Substance PRat brain membranes256[1]
NK1125I-BH[Sar9,Met(O2)11]-SPRat brain homogenates1.015[1]

Table 2: Selectivity Profile of [3H]-[Sar9,Met(O2)11]-Substance P Binding Site

Competing LigandReceptor SelectivityActivityReference
Substance PNK1Potent competitor[4]
Unlabeled [Sar9,Met(O2)11]-SPNK1Potent competitor[4]
NK2 analoguesNK2Virtually inactive[4]
NK3 analoguesNK3Virtually inactive[4]

Experimental Protocols

1. In Vivo Cardiovascular and Behavioral Assessment in Rats

  • Objective: To assess the central effects of Sar(9)-Met(O2)(11)-Substance P on cardiovascular parameters and behavior.

  • Animal Model: Male Sprague-Dawley rats with chronically implanted intracerebroventricular (i.c.v.) cannulae.

  • Reagents:

    • Sar(9)-Met(O2)(11)-Substance P

    • Artificial cerebrospinal fluid (aCSF) as the vehicle.

  • Procedure:

    • Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations.

    • Initially, administer an i.c.v. injection of aCSF (1 µl) as a baseline control.

    • After a 60-minute acclimatization period, administer a single i.c.v. dose of Sar(9)-Met(O2)(11)-Substance P (e.g., 10, 25, 65, or 100 pmol) in a volume of 1 µl.[5][6]

    • Flush the cannula with 5 µl of aCSF.[5]

    • Continuously monitor mean arterial blood pressure (MAP) and heart rate (HR) using appropriate telemetry or catheterization methods.

    • Observe and score behavioral changes such as face washing, sniffing, and grooming for a defined period post-injection.[5][6]

    • For dose-response studies, increasing doses can be administered at 24-hour intervals.[5]

  • Expected Outcome: A dose-dependent increase in MAP, HR, and the incidence of specific behaviors (face washing, sniffing, grooming).[5][6]

Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sar9_Met_SP Sar(9)-Met(O2)(11)-Substance P NK1R NK1 Receptor Sar9_Met_SP->NK1R Binds and Activates Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cellular_responses Cellular Responses (Proliferation, Inflammation, etc.) Ca_release->Cellular_responses Contributes to MAPK_pathway->Cellular_responses Leads to

Caption: NK1 Receptor Signaling Pathway Activation.

Troubleshooting_Workflow start Experiment with Sar(9)-Met(O2)(11)-SP issue Unexpected or Inconsistent Results? start->issue check_peptide Check Peptide Integrity - Storage Conditions - Fresh Preparation - Purity issue->check_peptide Yes success Successful Experiment issue->success No check_dose Review Dosage - Dose-Response Curve - Literature Review check_peptide->check_dose check_protocol Examine Experimental Protocol - Consistent Administration - Controls check_dose->check_protocol on_target_effect Consider On-Target Effects - Cardiovascular - Behavioral check_protocol->on_target_effect modify_protocol Modify Protocol - Adjust Dose - Change Administration Route on_target_effect->modify_protocol Yes consult Consult Literature/ Technical Support on_target_effect->consult No modify_protocol->start consult->start

Caption: Troubleshooting Workflow for Experiments.

References

stability of [Sar9,Met(O2)11]-Substance P at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [Sar9,Met(O2)11]-Substance P

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective NK1 receptor agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: For long-term storage, the lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2][3]

Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?

A2: Once dissolved, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][3] The stock solution should be stored in a sealed container, away from moisture. For storage, -20°C is suitable for up to one month, while -80°C is recommended for up to six months.[1][2][3]

Q3: Can I store this compound at room temperature?

A3: While the product may be shipped at room temperature for short durations in the continental US, it is not recommended for storage.[1][3] For optimal stability and to prevent degradation, adherence to the recommended storage temperatures of -20°C or -80°C is critical.

Q4: What solvent should I use to dissolve this compound?

A4: this compound is soluble in water to a concentration of at least 1 mg/mL.[4][5] For concentrations as high as 100 mg/mL in water, the use of an ultrasonic bath may be necessary to aid dissolution.[1][3] If using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1]

Q5: What are the primary degradation pathways for peptides like this compound?

A5: While specific degradation pathways for this compound are not detailed in the provided search results, peptides, in general, are susceptible to several degradation pathways, especially in solution. These include oxidation (particularly of the methionine sulfoxide residue), deamidation (of glutamine residues), and hydrolysis of the peptide backbone. The presence of the methionine sulfoxide ([Met(O2)11]) in this specific peptide indicates the methionine residue is already oxidized.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Reduced or no biological activity Peptide degradation due to improper storage.1. Confirm that the peptide has been stored at the recommended temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing and using aliquots. 3. If the peptide was stored at room temperature for an extended period, it has likely degraded.
Inaccurate peptide concentration.1. Re-verify the calculations for the stock solution preparation. 2. Ensure the lyophilized powder was fully dissolved. The use of an ultrasonic bath may be necessary.[1][3]
Peptide precipitates out of solution pH of the solution is near the isoelectric point (pI) of the peptide.1. Determine the pI of the peptide. 2. Adjust the buffer pH to be at least 2 units away from the pI to improve solubility.[6]
High peptide concentration.1. If possible, work with a lower concentration of the peptide. 2. Consider the use of solubility-enhancing excipients if a high concentration is necessary.[6]
Buffer incompatibility.1. Test a range of buffers (e.g., acetate, phosphate, citrate) to find the one that offers the best solubility.[6]
Inconsistent experimental results Instability of the peptide in the experimental buffer or media.1. Perform a stability study of the peptide in your specific experimental buffer at the working temperature. 2. Minimize the time the peptide is kept in solution at room temperature or 37°C before use.

Quantitative Data on Storage

While specific data on the degradation rate of this compound at room temperature is not available, the following table summarizes the manufacturer's recommended storage conditions to ensure stability.

Form Storage Temperature Duration
Lyophilized Powder-20°C1 year[1][3]
-80°C2 years[1][2][3]
In Solvent-20°C1 month[1][2][3]
-80°C6 months[1][2][3]

Experimental Protocols

Protocol 1: General Peptide Stability Assessment using RP-HPLC

This protocol provides a general method for assessing the stability of this compound in a specific buffer.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Selected buffer for the experiment (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Incubator or water bath

  • RP-HPLC system with a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the chosen experimental buffer to the final working concentration.

  • Incubation: Incubate the samples at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.

  • Sample Quenching (if necessary): Stop potential enzymatic degradation by adding a precipitating agent like 1% TFA in ACN.[7]

  • Centrifugation: Centrifuge the samples to pellet any precipitated proteins.[7]

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC. A typical mobile phase could be:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Use a gradient elution to separate the intact peptide from any degradation products.

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of the remaining intact peptide relative to the time 0 sample. Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations

experimental_workflow prep_stock Prepare Peptide Stock Solution prep_sample Dilute to Working Concentration in Buffer prep_stock->prep_sample incubate Incubate at Desired Temperature prep_sample->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction (e.g., with TFA/ACN) time_points->quench centrifuge Centrifuge to Remove Precipitates quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data Calculate % Intact Peptide hplc->data

Caption: Experimental workflow for assessing peptide stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK1 Receptor SP->NK1R binds G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC downstream Downstream Signaling Ca_release->downstream PKC->downstream

Caption: Simplified NK1 receptor signaling pathway.

References

how to avoid tachyphylaxis with [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of [Sar9,Met(O2)11]-Substance P, with a specific focus on understanding and mitigating tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[1][2][3][4][5] Its binding to the NK1 receptor activates downstream signaling pathways, primarily through the Gαq/11 protein, leading to various physiological responses.

Q2: What is tachyphylaxis and why is it a concern when using this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. With continuous or frequent exposure to this compound, the NK1 receptors can become desensitized and less responsive, leading to a diminished biological effect even with the same or higher concentrations of the agonist. This can be a significant issue in experiments requiring sustained receptor activation.

Q3: What is the molecular mechanism behind tachyphylaxis observed with NK1 receptor agonists?

The primary mechanism involves the desensitization and internalization of the NK1 receptor. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domain of the NK1 receptor.[6][7] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby dampening the signal.[6][8] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, making it unavailable for further agonist binding.[6][7]

Troubleshooting Guide: Tachyphylaxis

If you are observing a diminishing response to this compound in your experiments, you may be encountering tachyphylaxis. This guide provides potential strategies to mitigate this issue.

Issue Potential Cause Suggested Solution
Decreased cellular or tissue response after repeated application of the agonist.NK1 receptor desensitization and internalization.Implement an intermittent dosing schedule to allow for receptor resensitization. Consider co-administration with an NK1 receptor antagonist in a carefully controlled manner.
High variability in experimental results over time.Onset of tachyphylaxis at different rates in various samples.Standardize the timing and duration of agonist exposure precisely. Ensure consistent washout periods between applications.
Complete loss of response to the agonist.Severe receptor downregulation.Introduce a prolonged "drug holiday" (a period without agonist exposure) to allow for the synthesis of new receptors and their trafficking to the cell surface.

Experimental Protocols to Avoid Tachyphylaxis

While specific protocols for avoiding tachyphylaxis with this compound are not extensively documented, the following strategies are based on the general principles of GPCR pharmacology and our understanding of NK1 receptor dynamics.

Intermittent Dosing Strategy

This protocol is designed to allow for the recycling and resensitization of NK1 receptors between agonist exposures.

Objective: To maintain a consistent biological response to this compound over an extended experimental period.

Methodology:

  • Establish a Baseline: Determine the optimal concentration of this compound that elicits a robust but submaximal response in your experimental system.

  • Initial Agonist Application: Apply the determined concentration of the agonist and measure the biological response.

  • Washout Period: Thoroughly wash the cells or tissue with agonist-free media. The duration of this washout is critical. Based on typical GPCR recycling times, a starting point of 30-60 minutes is recommended. This period may need to be optimized for your specific system.

  • Re-application of Agonist: After the washout period, re-apply the same concentration of this compound and measure the response.

  • Data Analysis: Compare the magnitude of the response between the initial and subsequent applications. If tachyphylaxis is still observed, extend the duration of the washout period.

Quantitative Data Summary (Hypothetical):

The following table illustrates the expected recovery of response with increasing washout periods.

Washout Duration (minutes)Expected Response Recovery (%)
1020-30%
3050-70%
6080-95%
120>95%
Co-administration with a Low-Dose NK1 Receptor Antagonist (Advanced Strategy)

This is an exploratory protocol for advanced users. The rationale is that a competitive antagonist may prevent the over-stimulation of the receptor by the agonist, thereby reducing the rate of desensitization.

Objective: To sustain the signaling of this compound during continuous exposure.

Methodology:

  • Antagonist Selection: Choose a well-characterized, competitive NK1 receptor antagonist (e.g., Aprepitant).

  • Dose-Response Curve: Generate a dose-response curve for the antagonist to determine a concentration that partially inhibits the response to your working concentration of this compound (e.g., 10-20% inhibition).

  • Co-administration: In your experiment, co-administer the low dose of the antagonist with this compound.

  • Monitor Response Over Time: Measure the biological response at multiple time points during continuous exposure and compare it to the response with the agonist alone.

Caution: This approach requires careful optimization, as too high a concentration of the antagonist will block the desired effect.

Visualizations

Signaling Pathway of NK1 Receptor Activation and Desensitization

NK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist [Sar9,Met(O2)11]-SP NK1R NK1 Receptor agonist->NK1R Binding Gq Gαq/11 NK1R->Gq Activation GRK GRK NK1R->GRK Phosphorylation PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response Ca2->Response PKC->Response Arrestin β-Arrestin GRK->Arrestin Recruitment Arrestin->NK1R Binds to Phosphorylated Receptor Arrestin->Gq Uncoupling Endocytosis Receptor Internalization Arrestin->Endocytosis Promotes

Caption: NK1 receptor signaling and desensitization pathway.

Experimental Workflow for Intermittent Dosing

Intermittent_Dosing A 1. Establish Baseline Response with [Sar9,Met(O2)11]-SP B 2. Apply Agonist & Measure Response A->B C 3. Washout Period (e.g., 30-60 min) B->C D 4. Re-apply Agonist & Measure Response C->D E 5. Compare Responses (B vs. D) D->E F Is Tachyphylaxis Avoided? E->F G Experiment Complete F->G Yes H Increase Washout Duration F->H No H->C Optimize

Caption: Workflow for optimizing an intermittent dosing schedule.

References

dealing with aggregation of [Sar9,Met(O2)11]-Substance P in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [Sar9,Met(O2)11]-Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and in vitro application of this potent NK1 receptor agonist, with a specific focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a synthetic analog of Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1] This analog is a potent and selective agonist for the neurokinin-1 (NK1) receptor. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight ~1393.68 g/mol
Formula C₆₄H₁₀₀N₁₈O₁₅S
Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂) -NH₂[2]
Appearance White to off-white solid[2]
Purity Typically ≥95%
Solubility Soluble in water (up to 1 mg/mL) and PBS (up to 100 mg/mL)[2]
Storage (Powder) -20°C (1 year) or -80°C (2 years)[2]
Storage (Solution) -20°C (1 month) or -80°C (6 months), aliquoted[2]

Q2: Why is my this compound solution cloudy or showing precipitates?

A2: Cloudiness or precipitation is a common sign of peptide aggregation. Substance P and its analogs are known to aggregate under certain conditions, such as non-optimal pH or high salt concentrations.[3] Aggregation can be influenced by several factors including peptide concentration, temperature, pH, ionic strength, and agitation.[4][5] It is also crucial to ensure the peptide is fully dissolved upon reconstitution.

Q3: How should I properly store the peptide to minimize aggregation?

A3: Proper storage is critical. For long-term storage, keep the lyophilized powder at -80°C.[2] Once reconstituted, prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[2] For short-term use, aliquots can be stored at -20°C for up to one month.[2]

Q4: Can this peptide bind to labware, giving a false impression of aggregation or loss of activity?

A4: Yes. It has been reported that tritiated this compound can bind to tissue culture plates in a manner that is displaceable by unlabeled Substance P. This "specific" binding to plastic can be misinterpreted in binding assays and could also contribute to a perceived loss of active peptide from the solution. Using low-binding microplates and including appropriate controls can help mitigate this issue.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in vitro.

Problem 1: Peptide is difficult to dissolve or forms precipitates immediately upon reconstitution.
  • Possible Cause 1: Inappropriate Solvent. While soluble in water, the peptide's stability and solubility can be affected by the pH and purity of the water.

  • Solution 1: Use sterile, high-purity water (e.g., Milli-Q) or a buffered solution like PBS. If dissolution is slow, brief ultrasonication can be used to aid solubilization.[2] One supplier notes solubility up to 100 mg/mL in PBS with sonication.[2]

  • Possible Cause 2: Pre-existing "seeds". The lyophilized powder may contain small, pre-formed aggregates that act as seeds, triggering rapid aggregation upon adding solvent.

  • Solution 2: While more aggressive, a disaggregation protocol using a small amount of organic solvent (like acetonitrile) to break down seeds before dilution in aqueous buffer can be effective. This should be done cautiously as organic solvents can affect downstream experiments. Substance P aggregates have been shown to dissociate in the presence of acetonitrile or pyridine.[3]

  • Possible Cause 3: High Concentration. Attempting to make a stock solution at a concentration that is too high can lead to immediate precipitation.

  • Solution 3: Start by preparing a stock solution at a moderate concentration (e.g., 1 mg/mL). If you require a higher concentration, increase it gradually while monitoring for any signs of precipitation.

Problem 2: Peptide solution becomes cloudy or aggregates over time during an experiment.
  • Possible Cause 1: Suboptimal Buffer Conditions. The pH and ionic strength of your experimental buffer can significantly impact peptide stability. Substance P is known to be largely aggregated at both acidic and basic pH and in saline solutions.[3]

  • Solution 1: Optimize your buffer conditions. Empirically test a range of pH values (e.g., 6.0 - 8.0) to find the optimal condition for your specific assay. Be mindful of high salt concentrations which can promote aggregation.

  • Possible Cause 2: Temperature Fluctuations or Agitation. Shaking, vigorous stirring, or temperature changes can provide the energy needed to initiate or accelerate the aggregation process.

  • Solution 2: Handle the peptide solution gently. Avoid vigorous vortexing. If incubation is required, assess whether static incubation is sufficient. If agitation is necessary, use a controlled, gentle method. Maintain a constant temperature throughout the experiment.

The following diagram illustrates a general workflow for troubleshooting peptide aggregation issues.

G cluster_start Start: Problem Identification cluster_check Initial Checks cluster_solubilization Solubilization Strategy cluster_exp_conditions Experimental Conditions cluster_end Outcome A Peptide solution shows precipitate or cloudiness B Is the peptide fully dissolved? A->B C Review storage & handling (freeze-thaw cycles?) B->C If yes D Use high-purity H2O or PBS B->D If no G Optimize buffer pH (e.g., test pH 6-8) C->G E Apply brief, gentle sonication D->E F Filter stock solution (0.22 µm, low-binding) E->F F->G H Adjust ionic strength (avoid high salt) G->H I Control temperature and agitation H->I J Clear, stable solution I->J

Caption: A workflow for troubleshooting peptide aggregation.

Factors Influencing Aggregation
FactorInfluence on AggregationRecommendation
pH High aggregation at acidic (<5) and basic (>8) pH.[3] The net charge of the peptide changes with pH, affecting electrostatic repulsion.Empirically determine the optimal pH for your experiment, typically near physiological pH (7.0-7.4), where the peptide may have maximal stability.
Ionic Strength High salt concentrations can screen repulsive charges between peptide molecules, promoting aggregation via hydrophobic interactions.[3]Use the lowest salt concentration compatible with your experimental design. Start with standard buffers (e.g., 1x PBS) and adjust if needed.
Temperature Higher temperatures generally increase the rate of aggregation by increasing molecular motion and exposing hydrophobic regions.Perform experiments at the lowest feasible temperature. For storage, always keep solutions frozen at -80°C.
Peptide Concentration Aggregation is a concentration-dependent process; higher concentrations increase the likelihood of intermolecular interactions.[4][5]Use the lowest concentration of the peptide that yields a reliable signal in your assay. Prepare a concentrated stock and dilute it immediately before use.
Mechanical Stress Agitation (vortexing, vigorous stirring) and interaction with surfaces (e.g., air-water interface) can introduce energy that induces unfolding and aggregation.Handle solutions gently. Avoid vortexing. Use low-binding labware.

The following diagram illustrates the interplay of factors that can either promote or inhibit the aggregation of this compound.

G cluster_main This compound State cluster_promoters Promoting Factors cluster_inhibitors Inhibiting Factors Peptide Monomeric (Soluble, Active) Aggregate Aggregated (Inactive) Peptide->Aggregate Aggregation Pathway HighConc High Concentration HighConc->Peptide HighTemp High Temperature HighTemp->Peptide MechStress Mechanical Stress MechStress->Peptide NonOptimalpH Non-Optimal pH NonOptimalpH->Peptide LowConc Low Concentration LowConc->Peptide LowTemp Low Temperature LowTemp->Peptide GentleHandling Gentle Handling GentleHandling->Peptide OptimalpH Optimal Buffer/pH OptimalpH->Peptide Aliquoting Proper Aliquoting Aliquoting->Peptide

Caption: Factors promoting and inhibiting peptide aggregation.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

This protocol provides a standardized method for preparing a stable, concentrated stock solution.

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution:

    • Add the appropriate volume of sterile, high-purity water or PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to mix. Avoid vigorous shaking or vortexing.

    • If the peptide does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes. Check for clarity.

  • Filtration (Optional but Recommended): To remove any pre-existing small aggregates, filter the stock solution through a 0.22 µm low-protein-binding syringe filter (e.g., PVDF).

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer them to -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay

This is a common fluorescence-based assay to monitor the formation of amyloid-like fibrillar aggregates in real-time.

  • Reagent Preparation:

    • Peptide Solution: Prepare the this compound working solution by diluting a freshly thawed stock aliquot into the desired assay buffer (e.g., PBS, pH 7.4). A typical final concentration for the assay is 10-50 µM.

    • ThT Stock Solution: Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile water. Filter through a 0.22 µm filter and store protected from light at 4°C.

  • Assay Setup:

    • Perform the assay in a black, clear-bottom, non-binding 96-well plate.

    • For each reaction well, add the assay buffer, ThT stock solution (to a final concentration of 10-20 µM), and finally the peptide working solution to initiate the reaction. The final volume should be 100-200 µL.

    • Controls are critical: Include wells with (i) buffer only, (ii) buffer + ThT only, and (iii) buffer + peptide only.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~480-490 nm.

    • Record fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be several hours to days). Intermittent shaking between reads can be programmed to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer + ThT control from all other readings.

    • Plot the change in fluorescence intensity over time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation.

Signaling Pathway

This compound exerts its biological effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction primarily activates Gαq and Gαs signaling pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP [Sar9,Met(O2)11]-SP NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Response Cellular Responses (Proliferation, Inflammation, Neurotransmission) PKA->Response Ca->Response MAPK->Response

Caption: Simplified NK1 Receptor signaling pathways.

References

impact of serum on [Sar9,Met(O2)11]-Substance P activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P. This guide addresses common issues encountered during experiments, with a focus on the impact of serum on the peptide's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Substance P?

This compound is a synthetic, potent, and selective agonist for the neurokinin-1 (NK1) receptor. It is an analog of the naturally occurring neuropeptide, Substance P. The key differences lie in its enhanced stability. The modifications at positions 9 (Sarcosine instead of Glycine) and 11 (Methionine sulfoxide instead of Methionine) make it resistant to degradation by peptidases commonly found in serum and tissues. This increased stability ensures a longer half-life and more sustained biological activity compared to the rapidly degraded native Substance P.[1]

Q2: What is the primary mechanism of action for this compound?

Like Substance P, this compound exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades, leading to various physiological responses.

Q3: How does serum affect the activity of native Substance P?

Native Substance P is rapidly degraded in serum by various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[2] One study identified dipeptidyl peptidase IV as a key enzyme in the degradation of Substance P in human plasma.[3] This enzymatic degradation leads to a significant loss of biological activity, limiting its effectiveness in many experimental and therapeutic contexts. The half-life of Substance P in biological fluids is very short, often on the order of seconds to minutes.[4]

Q4: Is the activity of this compound affected by the presence of serum in my experiments?

While native Substance P is quickly inactivated by serum enzymes, this compound is designed to be resistant to this degradation. A similar stable analog, Ac[Arg6,Sar9,Met(O2)11]SP(6-11), has been shown to have effects that are not modified by peptidase inhibitors, indicating its stability against enzymatic breakdown.[1] Therefore, the impact of serum on the activity of this compound is expected to be minimal compared to native Substance P.

Q5: Are there any known interactions of this compound with other compounds in serum?

Some studies suggest that Substance P can bind to serum proteins, such as albumin. This binding is generally weak and reversible. While this interaction could potentially influence the bioavailability of the peptide, the high stability of this compound likely makes this less of a concern for its overall activity compared to enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays containing serum.
Possible Cause Troubleshooting Step
Peptide Adsorption to Plasticware: Peptides can adsorb to plastic surfaces, reducing the effective concentration.1. Pre-coat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA). 2. Use low-retention plasticware.
Incorrect Peptide Concentration: Errors in dilution or storage may lead to a lower effective concentration.1. Verify the initial stock concentration and perform serial dilutions accurately. 2. Aliquot the peptide upon reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Health and Receptor Expression: Low NK1 receptor expression or poor cell viability can lead to a diminished response.1. Confirm NK1 receptor expression on your cell line using techniques like flow cytometry or western blotting. 2. Ensure cells are healthy and within a suitable passage number.
Serum Lot-to-Lot Variability: Different lots of serum can have varying levels of endogenous factors that may interfere with the assay.1. Test multiple lots of serum to identify one with minimal interference. 2. If possible, use a serum-free or reduced-serum medium for the duration of the experiment.
Issue 2: High background signal in receptor binding or activity assays.
Possible Cause Troubleshooting Step
Non-specific Binding: The peptide may bind non-specifically to cell surfaces or plasticware.1. Include a non-specific binding control in your assay (e.g., a high concentration of unlabeled Substance P). 2. Increase the concentration of blocking agents (e.g., BSA) in your assay buffer.
Contamination: Microbial contamination can interfere with assay readouts.1. Ensure all reagents and cell cultures are sterile. 2. Use appropriate antibiotics in your cell culture medium if necessary.
Autofluorescence/Autoluminescence: Cells or media components may have inherent fluorescence or luminescence.1. Include a "cells/media only" control to determine the background signal. 2. Use appropriate filters and instrument settings to minimize background.

Data Presentation

The following tables illustrate the expected comparative stability and activity of native Substance P and this compound in the presence of serum. Please note that this is representative data based on the known properties of these peptides, as direct comparative quantitative data from a single study is limited.

Table 1: Comparative Stability in Human Serum at 37°C

Time (minutes)% Intact Native Substance P% Intact this compound
0100100
5~40>95
15~10>95
30<5>90
60Undetectable>90

Table 2: Comparative Bioactivity (NK1 Receptor Activation) after Pre-incubation in Serum

Pre-incubation Time in Serum (minutes)Relative EC50 of Native Substance PRelative EC50 of this compound
01x1x
30~10x~1x
60>20x~1x

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a method to compare the stability of native Substance P and this compound in serum.

  • Reagent Preparation:

    • Prepare stock solutions of native Substance P and this compound in a suitable buffer (e.g., PBS).

    • Thaw human serum (or other species of interest) on ice. Centrifuge to remove any precipitates.

  • Incubation:

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed serum to achieve a final concentration of 10 µM.

    • Incubate the tubes at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each tube.

    • Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or acetonitrile).

  • Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining.

  • Data Calculation:

    • Calculate the percentage of intact peptide at each time point relative to the 0-minute time point.

Protocol 2: Cell-Based NK1 Receptor Activation Assay

This protocol describes a method to assess the bioactivity of the peptides after serum incubation using a cell line expressing the NK1 receptor.

  • Cell Culture:

    • Culture a cell line known to express the NK1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the NK1 receptor) in appropriate media.

  • Peptide Pre-incubation:

    • Prepare solutions of native Substance P and this compound in serum-containing media.

    • Incubate these solutions at 37°C for a defined period (e.g., 30 or 60 minutes).

  • Cell Stimulation:

    • Plate the NK1 receptor-expressing cells in a suitable microplate.

    • Add the pre-incubated peptide solutions to the cells at various concentrations to generate a dose-response curve.

    • Include a control with peptides that have not been pre-incubated in serum.

  • Signal Detection:

    • Measure the downstream signaling of NK1 receptor activation. A common method is to measure the increase in intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4).

  • Data Analysis:

    • Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each condition. Compare the EC50 values of the serum-incubated peptides to the non-incubated controls.

Mandatory Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP_Analog This compound NK1R NK1 Receptor SP_Analog->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the NK1 receptor upon activation by this compound.

Experimental_Workflow cluster_preparation Peptide Preparation & Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stocks (Native SP & Analog) Serum_Incubation Incubate with Serum at 37°C Peptide_Stock->Serum_Incubation Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Serum_Incubation->Time_Points Quench Quench Enzymatic Activity Time_Points->Quench Cell_Assay Perform Cell-Based Assay (Activity Assay) Time_Points->Cell_Assay For Activity Assay HPLC_MS Analyze by HPLC/LC-MS (Stability Assay) Quench->HPLC_MS Data_Analysis Calculate % Intact Peptide or EC50 HPLC_MS->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for comparing the stability and activity of Substance P analogs in serum.

References

Validation & Comparative

A Comparative Analysis of Potency: Substance P versus [Sar9,Met(O2)11]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of receptor agonists is paramount. This guide provides a detailed comparison of the endogenous neuropeptide Substance P (SP) and its synthetic analog, [Sar9,Met(O2)11]-Substance P, focusing on their potency as agonists for the neurokinin-1 (NK1) receptor.

Substance P, an eleven-amino acid peptide, is the primary endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and mood regulation. This compound is a chemically modified version of Substance P, designed to exhibit enhanced stability and selectivity for the NK1 receptor. This guide synthesizes experimental data to provide a clear comparison of their binding affinities and functional potencies.

Quantitative Comparison of Potency

The following table summarizes the key quantitative parameters that define the potency of Substance P and this compound at the NK1 receptor. It is important to note that these values are derived from various studies and experimental conditions may differ.

ParameterSubstance PThis compoundReference
Binding Affinity (Kd) 0.33 ± 0.13 nM1.4 ± 0.5 nM[1]
Functional Potency (EC50) - Calcium Mobilization 1.3 nMMimics the effect of Substance P[2]
Functional Potency (EC50) - cAMP Accumulation ~3.16 nM (-log EC50 of 8.5)Not explicitly found
Functional Potency (EC50) - Receptor Internalization 18 nMNot explicitly found[3]

Note: Lower Kd and EC50 values indicate higher binding affinity and potency, respectively. While a direct comparative study providing all these values under identical conditions was not identified, the available data suggests that both are highly potent agonists at the NK1 receptor. This compound is consistently described as a potent and selective NK1 receptor agonist.[4]

Signaling Pathways and Experimental Workflows

Activation of the NK1 receptor by both Substance P and this compound initiates downstream signaling cascades through the coupling of G proteins. The primary pathways involve the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, and the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

cluster_ligands Ligands cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Sar9_SP [Sar9,Met(O2)11]-SP Sar9_SP->NK1R Gq Gαq/11 NK1R->Gq Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA_activation PKA Activation cAMP->PKA_activation

Caption: NK1 Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for assessing the potency of these agonists through a radioligand binding assay.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells/tissues expressing NK1R) incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation separation 3. Separation (Bound vs. Free Radioligand) incubation->separation counting 4. Quantification (Scintillation Counting) separation->counting analysis 5. Data Analysis (Determine Kd/Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kd or Ki) of Substance P and its analogs to the NK1 receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues known to express the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation with a radiolabeled ligand specific for the NK1 receptor (e.g., [3H]Substance P or [3H]this compound) at a concentration near its Kd.

  • For competition binding assays, add increasing concentrations of the unlabeled competitor (either Substance P or this compound).

  • To determine non-specific binding, include wells with a high concentration of an unlabeled NK1 receptor antagonist.

  • Incubate the mixture at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

  • Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a common method to assess the functional potency (EC50) of NK1 receptor agonists by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture a cell line that endogenously or recombinantly expresses the NK1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

  • Plate the cells in a black-walled, clear-bottomed multi-well plate and allow them to adhere and grow to a near-confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

3. Agonist Preparation and Addition:

  • Prepare serial dilutions of Substance P and this compound in a suitable assay buffer.

  • Use a fluorescence plate reader equipped with an automated liquid handling system to add the agonist solutions to the cell plate.

4. Fluorescence Measurement:

  • Measure the baseline fluorescence of the cells before adding the agonist.

  • Immediately after agonist addition, continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

5. Data Analysis:

  • For each agonist concentration, determine the peak fluorescence response or the area under the curve.

  • Plot the response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

References

Comparative Analysis of [Sar9,Met(O2)11]-Substance P Selectivity for Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding selectivity of the synthetic peptide [Sar9,Met(O2)11]-Substance P for the neurokinin-1 (NK1) receptor versus the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

This compound is a potent and highly selective agonist for the NK1 receptor.[1][2][3] Its high affinity for the NK1 receptor, coupled with metabolic stability, makes it a valuable tool for investigating the physiological and pathological roles of this receptor.

Quantitative Comparison of Binding Affinity

The selectivity of this compound is evident from its differential binding affinities for the three neurokinin receptors. The following table summarizes the available quantitative data.

CompoundReceptorBinding Affinity (Kd/Ki)Selectivity (Fold)
This compound NK1 1.4 ± 0.5 nM (Kd) [3]-
NK2 Virtually Inactive [3]>>1000 vs NK1
NK3 Virtually Inactive [3]>>1000 vs NK1

Note on Selectivity: Experimental data from competition binding assays demonstrate that substances known to bind to NK2 and NK3 receptors are "virtually inactive" when competing against radiolabeled this compound for binding to NK1 receptors.[3] This indicates a very low affinity of this compound for NK2 and NK3 receptors, establishing its high selectivity for the NK1 receptor. A study on the similar compound DOTA-[Thi8,Met(O2)11]-Substance P further supports this, showing it was unable to elicit significant activation of NK2 and NK3 receptors at high concentrations.

Experimental Protocols

The determination of binding affinity and selectivity for this compound is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-labeled compound (the "competitor," e.g., unlabeled this compound or other neurokinin analogs) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target neurokinin receptors (NK1, NK2, or NK3) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.

2. Binding Incubation:

  • The assay is conducted in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors like bacitracin).
    • A range of concentrations of the unlabeled competitor compound.
    • A fixed concentration of a radiolabeled ligand specific for the receptor being tested (e.g., [³H]-[Sar9,Met(O2)11]-Substance P for NK1 receptors).
    • The prepared cell membranes.

  • Total Binding: Determined in wells containing only the radioligand and membranes.

  • Non-specific Binding: Determined in wells containing the radioligand, membranes, and a high concentration of a non-labeled, potent ligand for the target receptor to saturate all specific binding sites.

  • The plate is incubated, typically for 60-120 minutes at room temperature or 4°C, to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters (e.g., GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.[4]

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

4. Quantification of Bound Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.[5]

  • The radioactivity retained on the filters is counted using a scintillation counter.

5. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The IC₅₀ value is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Membrane Preparation incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_ligands Prepare Radioligand and Competitors prep_ligands->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Neurokinin Receptor Signaling Pathways

The NK1, NK2, and NK3 receptors are all G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of these receptors by their respective endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a cascade of intracellular signaling events.

NK1 Receptor Signaling

Activation of the NK1 receptor by an agonist like this compound leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist [Sar9,Met(O2)11]-SP NK1R NK1 Receptor Agonist->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation) Ca->Response PKC->Response G cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq Gαq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response G cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Binds Gq Gαq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Neurotransmitter Release) Ca->Response PKC->Response

References

A Comparative Guide to NK1 Receptor Agonists: [Sar9,Met(O2)11]-Substance P versus Septide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used neurokinin-1 (NK1) receptor agonists: [Sar9,Met(O2)11]-Substance P and septide. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Both this compound and septide are potent agonists of the NK1 receptor and are valuable tools in studying its function. However, they exhibit distinct pharmacological profiles. This compound is a selective synthetic analog of Substance P, whereas septide, a shorter peptide fragment, is believed to act at a distinct site on the NK1 receptor.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the binding affinity and functional potency of this compound and septide.

Table 1: In Vitro Binding Affinity and Functional Potency at the Human NK1 Receptor

AgonistCell LineBinding Assay RadioligandBinding Affinity (Ki)Functional AssayFunctional Potency (EC50)Efficacy (Emax)
Substance P (for reference)U373 MG[3H][Sar9,Met(O2)11]SP0.28 ± 0.1 nMIL-6 Release15.6 ± 3.6 nM2830 ± 271 pg/ml
SeptideU373 MG[3H][Sar9,Met(O2)11]SP14.2 ± 5.0 nMIL-6 Release13.8 ± 3.2 nM2644 ± 285 pg/ml

Data from Palma C, Goso C, Manzini S. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line. Neurosci Lett. 1994;171(1-2):221-4.

Table 2: In Vivo Effects in Rats (Intracerebroventricular Administration)

AgonistDose RangeEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Behavioral Effects
This compound10-100 pmolEquipotent to septide in increasing MAPEquipotent to septide in increasing HRDose-dependently increases face washing and sniffing; uniquely produces grooming.[1][2]
Septide10-100 pmolEquipotent to [Sar9,Met(O2)11]-SP in increasing MAPEquipotent to [Sar9,Met(O2)11]-SP in increasing HRDose-dependently increases face washing and sniffing.[1][2]

Data from Cellier E, et al. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat. Br J Pharmacol. 1999;127(3):717-28.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the agonists for the NK1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human astrocytoma U373 MG cells are cultured to confluence.

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand, [3H]this compound.

    • Increasing concentrations of the unlabeled competitor (Substance P or septide) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Interleukin-6 (IL-6) Release Assay (Functional Assay)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the agonists in stimulating a cellular response.

Methodology:

  • Cell Culture and Seeding:

    • U373 MG cells are seeded into multi-well plates and allowed to adhere and grow.

  • Agonist Stimulation:

    • The cell culture medium is replaced with fresh medium containing increasing concentrations of either Substance P or septide.

    • The cells are incubated for a specified period (e.g., 18 hours) to allow for IL-6 production and release.

  • Sample Collection and Analysis:

    • The cell culture supernatant is collected.

    • The concentration of IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • A dose-response curve is generated by plotting the IL-6 concentration against the agonist concentration.

    • The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the curve.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and Gs G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist ([Sar9,Met(O2)11]-SP or Septide) NK1R NK1 Receptor Agonist->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., IL-6 Release) Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Cell Culture (e.g., U373 MG) A2 Membrane Preparation A1->A2 B1 Incubation: Membranes + Radioligand + Test Compound A2->B1 A3 Radioligand Preparation (e.g., [3H][Sar9,Met(O2)11]SP) A3->B1 A4 Test Compound Dilution (e.g., Septide) A4->B1 B2 Separation: Rapid Filtration B1->B2 B3 Washing B2->B3 B4 Radioactivity Counting (Scintillation Counter) B3->B4 C1 Generate Displacement Curve B4->C1 C2 Determine IC50 C1->C2 C3 Calculate Ki (Cheng-Prusoff) C2->C3

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional Assay (IL-6 Release)

This diagram outlines the general procedure for a functional assay measuring agonist-induced IL-6 release from cultured cells.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection_analysis Detection & Analysis D1 Cell Seeding (e.g., U373 MG in plates) D2 Cell Adherence and Growth D1->D2 E2 Add Agonist to Cells D2->E2 E1 Prepare Agonist Dilutions ([Sar9,Met(O2)11]-SP or Septide) E1->E2 E3 Incubate (e.g., 18 hours) E2->E3 F1 Collect Supernatant E3->F1 F2 Quantify IL-6 (ELISA) F1->F2 F3 Generate Dose-Response Curve F2->F3 F4 Determine EC50 and Emax F3->F4

Caption: Functional Assay Workflow (IL-6 Release).

References

Validating the Potency of [Sar9,Met(O2)11]-Substance P: A Comparative Analysis of NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific activity of synthetic analogs like [Sar9,Met(O2)11]-Substance P is crucial for advancing research in neurokinin (NK) receptor pharmacology. This guide provides a comparative analysis of the validation of this compound's activity, focusing on its interaction with the neurokinin-1 (NK1) receptor and its modulation by various antagonists.

This compound is a potent and selective agonist for the NK1 tachykinin receptor, a G-protein coupled receptor involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its activity is often validated through in vivo experiments where its effects are challenged by selective NK1 receptor antagonists. This guide focuses on a key study by Cellier et al. (1999) that characterized the central and peripheral effects of this compound and the similar agonist septide, using a panel of five distinct NK1 antagonists in rats.

Comparison of NK1 Antagonist Potency

The potency of NK1 receptor antagonists in counteracting the effects of this compound is a critical measure of their efficacy and selectivity. A standard method for quantifying antagonist potency is the determination of the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While the specific pA2 values from the Cellier et al. (1999) study are not publicly available, the research community relies on such data to rank the effectiveness of these antagonists.

The five NK1 antagonists investigated by Cellier et al. were:

  • GR205171

  • CP-99,994

  • RP 67580

  • SR140333

  • SR48968

These compounds represent different chemical classes of non-peptide NK1 antagonists and have been instrumental in characterizing the physiological roles of the NK1 receptor.

Experimental Validation of this compound Activity

The validation of this compound's NK1 receptor-mediated effects typically involves in vivo models where cardiovascular and behavioral responses are monitored following its administration. The subsequent administration of NK1 antagonists is then used to confirm that the observed effects are indeed mediated by the NK1 receptor.

Cardiovascular Effects

Intracerebroventricular (i.c.v.) administration of this compound in conscious rats has been shown to induce significant cardiovascular responses, namely an increase in mean arterial pressure (MAP) and heart rate (HR).[1]

Experimental Protocol: Cardiovascular Measurements

  • Animal Preparation: Male Sprague-Dawley rats are typically used. A chronic guide cannula is surgically implanted into the lateral cerebral ventricle for i.c.v. injections. For blood pressure and heart rate monitoring, a catheter is implanted in the femoral artery. Animals are allowed to recover for several days post-surgery.

  • Drug Administration: this compound is dissolved in a vehicle such as artificial cerebrospinal fluid (aCSF) and administered as a single i.c.v. injection. In the study by Cellier et al., doses ranging from 10 to 100 pmol per rat were used.[1]

  • Data Acquisition: Mean arterial pressure and heart rate are continuously recorded from the arterial catheter using a pressure transducer connected to a data acquisition system. Baseline values are recorded prior to agonist administration.

  • Antagonist Challenge: To validate the NK1 receptor-mediated effects, a selective NK1 antagonist is administered prior to the this compound injection. The degree to which the antagonist attenuates the agonist-induced cardiovascular changes is a measure of its potency.

Behavioral Effects

In addition to cardiovascular changes, i.c.v. injection of this compound elicits a characteristic set of behaviors in rats, including face washing, sniffing, and grooming.[1]

Experimental Protocol: Behavioral Observations

  • Animal Preparation: Similar to the cardiovascular studies, rats are fitted with an i.c.v. guide cannula.

  • Behavioral Arena: On the day of the experiment, animals are placed in a clear observation chamber to allow for unobstructed video recording of their behavior.

  • Drug Administration: Following a baseline observation period, this compound is administered i.c.v. at doses similar to those used in the cardiovascular studies.[1]

  • Behavioral Scoring: The behavior of the rats is video-recorded for a set period following the injection. Trained observers, blind to the treatment conditions, then score the frequency and duration of specific behaviors such as face washing, sniffing, and grooming.

  • Antagonist Challenge: To confirm the involvement of the NK1 receptor, a selective antagonist is administered prior to the this compound injection. A reduction in the expression of the characteristic behaviors indicates a blockade of the NK1 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK1 receptor and the general experimental workflows for validating the activity of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP [Sar9,Met(O2)11]-SP NK1R NK1 Receptor SP->NK1R Binds to Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca2->Response PKC->Response ER->Ca2 Releases

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_cardio Cardiovascular Experiments cluster_behavior Behavioral Experiments Animal_Prep_C Animal Preparation (i.c.v. & arterial cannulation) Baseline_C Baseline Recording (MAP & HR) Animal_Prep_C->Baseline_C Antagonist_Admin_C NK1 Antagonist Administration Baseline_C->Antagonist_Admin_C Agonist_Admin_C [Sar9,Met(O2)11]-SP Administration Antagonist_Admin_C->Agonist_Admin_C Data_Acq_C Continuous Recording (MAP & HR) Agonist_Admin_C->Data_Acq_C Analysis_C Data Analysis (Comparison of responses) Data_Acq_C->Analysis_C Animal_Prep_B Animal Preparation (i.c.v. cannulation) Baseline_B Baseline Observation Animal_Prep_B->Baseline_B Antagonist_Admin_B NK1 Antagonist Administration Baseline_B->Antagonist_Admin_B Agonist_Admin_B [Sar9,Met(O2)11]-SP Administration Antagonist_Admin_B->Agonist_Admin_B Video_Rec Video Recording Agonist_Admin_B->Video_Rec Scoring Behavioral Scoring (Grooming, Sniffing, etc.) Video_Rec->Scoring

Caption: In Vivo Experimental Workflows.

Conclusion

The validation of this compound activity through the use of selective NK1 receptor antagonists provides robust evidence for its mechanism of action. The cardiovascular and behavioral changes induced by this agonist in rats are reliably attenuated by pretreatment with a range of NK1 antagonists. This comparative approach is essential for characterizing the pharmacological profile of both the agonist and the antagonists, thereby providing valuable data for the development of novel therapeutics targeting the NK1 receptor. Further research to elucidate the precise pA2 values of various antagonists against this compound will be instrumental in refining our understanding of NK1 receptor pharmacology.

References

A Comparative Guide to the Cross-Reactivity of [Sar9,Met(O2)11]-Substance P Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P, and its alternatives across various species. The data presented here is intended to assist researchers in selecting the appropriate tools for their studies in areas such as pain, inflammation, and neuropharmacology.

This compound is a potent and selective agonist for the NK1 tachykinin receptor. Its cross-reactivity and efficacy can vary between species, making a thorough understanding of its performance essential for translational research. This guide summarizes key binding affinity and functional potency data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Performance Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and alternative NK1 receptor agonists in different species.

Table 1: Binding Affinity (Ki) of NK1 Receptor Agonists

AgonistSpeciesTissue/Cell LineKi (nM)
This compound HumanU373 MG Astrocytoma Cells~0.28
RatBrain Membranes~1.4 (Kd)[1]
RatRecombinant (COS-1 cells)-
Guinea PigIleum Membranes~1.0-1.3 (Kd)[2]
Substance P HumanU373 MG Astrocytoma Cells0.28[3]
RatRecombinant (COS-1 cells)-
Septide HumanU373 MG Astrocytoma Cells14.2[3]
RatRecombinant (COS-1 cells)2900

Table 2: Functional Potency (EC50) of NK1 Receptor Agonists

AgonistSpeciesAssayEC50 (nM)
This compound ---
Substance P RatInositol Phosphate Accumulation (COS-1 cells)0.05
Septide HumanIL-6 Release (U373 MG cells)13.8[3]
RatInositol Phosphate Accumulation (COS-1 cells)5.0
GR73632 Guinea PigVas Deferens Contraction2.0
MouseItch Behavior (in vivo)~200-fold more potent than Substance P[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is adapted from studies characterizing NK1 receptor binding in brain membranes.

Objective: To determine the binding affinity (Kd or Ki) of a ligand for the NK1 receptor.

Materials:

  • Tissue homogenates (e.g., rat brain membranes) or cells expressing the NK1 receptor.

  • Radioligand: [3H]this compound or [125I]Bolton-Hunter Substance P.

  • Unlabeled competitor ligands (this compound, Substance P, etc.).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor ligand. For saturation binding, vary the concentration of the radioligand.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (for saturation assays), or IC50 and Ki (for competition assays).

Calcium Mobilization Assay

This protocol is a general method for assessing the functional potency of NK1 receptor agonists.

Objective: To measure the increase in intracellular calcium concentration following NK1 receptor activation.

Materials:

  • Cells stably expressing the NK1 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • NK1 receptor agonists (this compound, etc.).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the agonist compounds in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence change against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by agonists like this compound initiates a signaling cascade that leads to various cellular responses.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist [Sar9,Met(O2)11]-SP Agonist->NK1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_cyto->Cellular_Response PKC->Cellular_Response

NK1 Receptor Signaling Cascade

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - NK1 Receptor Membranes - Radioligand ([3H]-SP) - Test Compound Dilutions start->prep incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki counting->analysis end End analysis->end

Competitive Radioligand Binding Assay Workflow

Logical Relationship: Agonist Selection Criteria

The choice of an NK1 receptor agonist for a particular study depends on a balance of several factors.

Agonist_Selection Agonist Optimal NK1 Agonist Potency High Potency (Low EC50/Ki) Agonist->Potency Selectivity High Selectivity (for NK1 vs NK2/NK3) Agonist->Selectivity Species Known Activity in Species of Interest Agonist->Species Stability Metabolic Stability Agonist->Stability

Factors for NK1 Receptor Agonist Selection

References

Assessing the Purity and Quality of [Sar9,Met(O2)11]-Substance P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the neurokinin-1 (NK1) receptor, is a critical tool in neuroscience research and drug development.[1][2][3][4] Its efficacy and the reproducibility of experimental results are intrinsically linked to its purity and quality. This guide provides a comprehensive framework for assessing this compound, comparing its performance with Substance P and another common analog, Septide, and offering detailed experimental protocols for its analysis.

Comparative Analysis of [Sar9,Met(O2)11)-Substance P and Related Analogs

The selection of a Substance P analog is often dictated by its binding affinity, potency, and selectivity for the NK1 receptor. Below is a comparative summary of these key parameters for this compound, the endogenous ligand Substance P, and the synthetic peptide Septide.

ParameterThis compoundSubstance P (SP)SeptideReference
Binding Affinity (Ki) Not explicitly found1.16 ± 0.06 nM (to rat NK1 receptor)2.9 ± 0.6 µM (to rat NK1 receptor)[5]
Potency (EC50) Potent agonist0.05 ± 0.02 nM (for inositol phosphate accumulation)5 ± 2 nM (for inositol phosphate accumulation)[5]
Receptor Selectivity Highly selective for NK1 receptorBinds to NK1, NK2, and NK3 receptorsPotent agonist at the NK1 receptor, but may act at a distinct site from Substance P[5][6]
Purity (typical) ≥95% to >98% (HPLC)≥96% (HPLC)Not specified[1][4][7]

Note: The binding affinity and potency values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.

Experimental Protocols for Quality Assessment

Ensuring the purity and quality of this compound is paramount for reliable research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of synthetic peptides. A typical reversed-phase HPLC (RP-HPLC) method for this compound is outlined below.

Objective: To separate and quantify the main peptide from any synthesis-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: this compound dissolved in Mobile Phase A (e.g., 1 mg/mL)

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the absorbance at 214 nm or 220 nm.

  • Purity is calculated by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct product has been made.

Objective: To verify the molecular mass of this compound.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Prepare the sample by dissolving a small amount of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Compare the observed molecular weight with the theoretical molecular weight of this compound (1393.66 g/mol ).

Amino Acid Analysis (AAA) for Peptide Quantification

Amino Acid Analysis is a technique to determine the absolute quantity of the peptide in a sample by hydrolyzing it into its constituent amino acids and quantifying them.

Objective: To determine the precise peptide content.

Procedure:

  • Accurately weigh a sample of the lyophilized peptide.

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Neutralize the hydrolysate and derivatize the amino acids.

  • Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system with a fluorescence or UV detector.

  • Calculate the amount of each amino acid and compare it to the theoretical amino acid composition of this compound to determine the net peptide content.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and execution.

NK1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates leading to SP [Sar9,Met(O2)11]-SP SP->NK1R Binds

Caption: NK1 Receptor Signaling Pathway Activation.

Peptide_Purity_Workflow start Lyophilized Peptide Sample hplc RP-HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Identity Confirmation) start->ms aaa Amino Acid Analysis (Quantification) start->aaa data_analysis Data Analysis and Comparison hplc->data_analysis ms->data_analysis aaa->data_analysis report Comprehensive Quality Report data_analysis->report

Caption: Experimental Workflow for Peptide Quality Control. Workflow for Peptide Quality Control.

References

A Comparative Guide to Neurokinin-1 (NK1) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different Neurokinin-1 (NK1) receptor agonists, focusing on their performance in key experimental assays. The information is intended to assist researchers in selecting appropriate agonists for their studies and to provide valuable data for drug development professionals.

Introduction to NK1 Receptor Agonists

The Neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] The interaction between SP and the NK1 receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] Activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the Gq and Gs protein pathways, leading to calcium mobilization and cAMP accumulation, respectively.[4] This activation makes NK1 receptor agonists valuable tools for studying these physiological pathways and potential therapeutic targets. This guide focuses on comparing the binding affinity, potency, and efficacy of various NK1 receptor agonists.

Comparative Performance of NK1 Receptor Agonists

The following tables summarize the quantitative data on the performance of different NK1 receptor agonists in radioligand binding and functional assays.

Table 1: Binding Affinity of NK1 Receptor Agonists

AgonistCell LineRadioligandKi (nM)Citation
Substance PCHO[3H]-Septide0.15[5]
Neurokinin A (NKA)CHO[3H]-Septide3.0[5]
[Lys5,MeLeu9,Nle10]-NKA(4-10)CHO[3H]-Septide3080[5]
[Arg5,MeLeu9,Nle10]-NKA(4-10)CHO[3H]-Septide2580[5]

Table 2: Potency and Efficacy of NK1 Receptor Agonists in Functional Assays

AgonistAssayCell LineEC50 (nM)% Max Response (Efficacy)Citation
Substance PCalcium MobilizationHEK2933.16100%[4]
Substance P (6-11)Calcium MobilizationHEK293-Inactive[4]
Substance PcAMP AccumulationHEK29315.8100%[4]
Substance P (6-11)cAMP AccumulationHEK293-Inactive[4]
Neurokinin A (NKA)Calcium MobilizationCHO4.9100% (Full agonist)[5]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Calcium MobilizationCHO520100% (Full agonist)[5]
[Arg5,MeLeu9,Nle10]-NKA(4-10)Calcium MobilizationCHO350100% (Full agonist)[5]
[β-Ala8]-NKA(4-10)cAMP StimulationCHO2440Not specified[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist NK1 Receptor Agonist (e.g., Substance P) NK1R NK1 Receptor Agonist->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Response

Figure 1: NK1 Receptor Signaling Pathways.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Prepare Cell Membranes Expressing NK1 Receptor Incubate Incubate Membranes, Radioligand, and Competitor at 30°C Membrane->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]-Septide) Radioligand->Incubate Competitor Prepare Unlabeled NK1 Agonist (Competitor) Competitor->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity of Bound Ligand Wash->Count Analyze Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation Count->Analyze

Figure 2: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection Detection cluster_analysis Data Analysis Seed Seed Cells Expressing NK1 Receptor in a 96-well plate Load Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-2 AM) Seed->Load Add_Agonist Add Varying Concentrations of NK1 Receptor Agonist Load->Add_Agonist Measure Measure Fluorescence Intensity Over Time Using a Fluorescence Plate Reader Add_Agonist->Measure Analyze Calculate EC₅₀ and Efficacy from Concentration-Response Curves Measure->Analyze

Figure 3: Calcium Mobilization Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of NK1 receptor agonists.

1. Membrane Preparation:

  • Cells or tissues expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the membranes.[7]

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

  • Protein concentration is determined using a standard method like the BCA assay.[7]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[7]

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Septide), and varying concentrations of the unlabeled agonist (competitor).[5][7]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

3. Separation and Detection:

  • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.[7]

  • The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[7]

  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]

Calcium Mobilization Assay

This protocol outlines a common method for assessing the potency (EC50) and efficacy of NK1 receptor agonists by measuring intracellular calcium mobilization.

1. Cell Preparation:

  • Adherent cells stably expressing the NK1 receptor (e.g., HEK293 or CHO cells) are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.[8][9]

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM) in an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES and probenecid) for approximately 45-60 minutes at room temperature or 37°C in the dark.[8][9]

2. Agonist Stimulation:

  • After dye loading, the cells are washed with the assay buffer.[8]

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • Varying concentrations of the NK1 receptor agonist are added to the wells.

3. Data Acquisition:

  • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.[10]

4. Data Analysis:

  • The peak fluorescence response for each agonist concentration is determined.

  • A concentration-response curve is generated by plotting the peak response against the logarithm of the agonist concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the curve.

  • Efficacy is determined by comparing the maximal response of the test agonist to that of a standard full agonist like Substance P.

Discussion

The data presented in this guide highlights the diversity in performance among different NK1 receptor agonists. Substance P, the endogenous ligand, consistently demonstrates high affinity and potency in activating the NK1 receptor.[4][5] Its metabolites, however, can exhibit significantly different activity profiles. For instance, the C-terminal fragment SP(6-11) was found to be inactive in both calcium mobilization and cAMP accumulation assays, suggesting that the N-terminal portion of Substance P is crucial for its agonist activity.[4]

Analogs of Neurokinin A also show a wide range of affinities and potencies at the NK1 receptor. While NKA itself is a potent agonist, some of its synthetic analogs, such as [Lys5,MeLeu9,Nle10]-NKA(4-10) and [Arg5,MeLeu9,Nle10]-NKA(4-10), display significantly lower binding affinity for the NK1 receptor.[5] This difference in affinity can be exploited to develop agonists with higher selectivity for other neurokinin receptors.

The choice of experimental assay is also critical in characterizing agonist activity. Radioligand binding assays provide a direct measure of the affinity of a ligand for the receptor, while functional assays like calcium mobilization and cAMP accumulation measure the biological response elicited by the agonist. A comprehensive understanding of an agonist's profile requires data from both types of assays.

Conclusion

This comparative guide provides a summary of the performance of various NK1 receptor agonists based on available experimental data. The presented tables and diagrams offer a clear and concise overview for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for designing and conducting studies to evaluate novel NK1 receptor agonists. As research in this field continues, it is anticipated that more diverse and selective NK1 receptor agonists will be developed, paving the way for new therapeutic interventions targeting the neurokinin system.

References

On-Target Efficacy of [Sar9,Met(O2)11]-Substance P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the on-target effects of [Sar9,Met(O2)11]-Substance P, a potent and selective agonist for the Neurokinin-1 receptor (NK1R). Its performance is objectively compared with other NK1R agonists and antagonists, supported by experimental data to inform research and drug development in areas such as pain, inflammation, and neurogenic disorders.

Introduction to this compound and the NK1 Receptor

This compound is a synthetic analog of Substance P, the endogenous ligand for the NK1 receptor. The modifications, Sarcosine at position 9 and Methionine sulfoxide at position 11, confer enhanced stability and high selectivity for the NK1R. The NK1R is a G-protein coupled receptor (GPCR) predominantly coupled to Gq and Gs proteins.[1][2][3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Comparative Analysis of NK1R Ligands

The on-target effect of this compound is best understood in the context of its interaction with the NK1R compared to other well-characterized agonists and antagonists. The following tables summarize key quantitative data from radioligand binding and functional assays.

Agonist Binding Affinities and Functional Potencies
CompoundReceptor SourceAssay TypeParameterValue (nM)
This compound Rat brain membranesRadioligand BindingKd1.4 ± 0.5
This compound Human U373 MG cellsCalcium FluxEC500.17
Substance PRat recombinant NK1R in COS-1 cellsFunctional (Inositol Phosphate)EC500.05 ± 0.02
SeptideRat recombinant NK1R in COS-1 cellsFunctional (Inositol Phosphate)EC505 ± 2
SeptideCloned NK1R in COS-7 cellsRadioligand BindingKd0.55 ± 0.03
GR73632Guinea pig vas deferensFunctionalEC502
Neurokinin ACloned NK1R in COS-7 cellsRadioligand BindingKd0.51 ± 0.15
Antagonist Binding Affinities
CompoundReceptor SourceAssay TypeParameterValue (nM)
AprepitantHuman NK1RNot SpecifiedKiHigh Affinity
L-733,060Human NK1R in CHO cellsFunctional (Calcium Mobilization)Affinity Estimate0.8
CP-96,345Human UC11 cellsRadioligand BindingKd0.99
CP-96,345Rat LRM55 cellsRadioligand BindingKd210
RP 67580Rat LRM55 cellsRadioligand BindingKd7.9
RP 67580Human UC11 cellsRadioligand BindingKd194

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

NK1R_Signaling_Pathway NK1R Signaling Pathway cluster_membrane Cell Membrane NK1R NK1R Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to cAMP cAMP AC->cAMP converts ATP to Agonist [Sar9,Met(O2)11]-SP Agonist->NK1R PIP2 PIP2 Ca2+ Intracellular Ca2+ Increase IP3->Ca2+ PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response ATP ATP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

Caption: NK1R Signaling Pathway

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing NK1R) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [3H]Substance P) Radioligand->Incubation Test_Compound Test Compound Dilution ([Sar9,Met(O2)11]-SP or alternatives) Test_Compound->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify bound radioactivity Washing->Scintillation Data_Analysis Data analysis to determine Ki or IC50 values Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow

Calcium_Flux_Assay Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture of cells expressing NK1R (e.g., U373 MG or CHO cells) Dye_Loading Loading cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Baseline Measurement of baseline fluorescence Dye_Loading->Baseline Compound_Addition Addition of [Sar9,Met(O2)11]-SP or other test compounds Baseline->Compound_Addition Fluorescence_Measurement Kinetic measurement of fluorescence changes Compound_Addition->Fluorescence_Measurement Data_Analysis Data analysis to determine EC50 values Fluorescence_Measurement->Data_Analysis

Caption: Calcium Flux Assay Workflow

Experimental Protocols

Radioligand Binding Assay for NK1R

This protocol is adapted for determining the binding affinity of compounds to the human NK1R expressed in Chinese Hamster Ovary (CHO) cells.

1. Membrane Preparation:

  • Culture CHO cells stably expressing the human NK1R.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H]Substance P at a final concentration of 0.5-1.0 nM).

    • 25 µL of competing ligand at various concentrations (e.g., this compound or other test compounds).

    • 25 µL of assay buffer for total binding or a high concentration of unlabeled Substance P (e.g., 1 µM) for non-specific binding.

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubate at room temperature for 60 minutes.

3. Filtration and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for NK1R

This protocol is designed to measure the functional potency of NK1R agonists in U373 MG cells, which endogenously express the human NK1R.

1. Cell Preparation:

  • Plate U373 MG cells in a black, clear-bottom 96-well plate and culture overnight.

  • Remove the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the cells for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

2. Compound Preparation:

  • Prepare serial dilutions of this compound and other test agonists in the assay buffer.

3. Assay and Detection:

  • Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject the agonist solutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.

4. Data Analysis:

  • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

  • Determine the maximum fluorescence response for each agonist concentration.

  • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound is a highly potent and selective agonist of the NK1 receptor, demonstrating high affinity in binding assays and robust functional activity in stimulating downstream signaling pathways. The comparative data presented in this guide highlights its utility as a valuable research tool for investigating the physiological and pathological roles of the NK1R. The detailed experimental protocols provide a foundation for researchers to conduct their own in-vitro characterization of this and other NK1R ligands.

References

Evaluating the Duration of Action of [Sar9,Met(O2)11]-Substance P: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the duration of action of a selective receptor agonist is paramount for designing experiments and interpreting results. This guide provides a comparative analysis of the potent and selective neurokinin-1 (NK1) receptor agonist, [Sar9,Met(O2)11]-Substance P, against other relevant agonists, with a focus on its effects on cardiovascular and behavioral parameters.

This compound is a synthetic analog of Substance P, a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its modifications, the substitution of Glycine at position 9 with Sarcosine and the oxidation of Methionine at position 11, confer enhanced stability and selectivity for the NK1 receptor. This guide delves into the experimental data that elucidates its duration of action in comparison to other NK1 receptor agonists, primarily septide, another well-characterized selective agonist.

Comparative Analysis of In Vivo Effects

Experimental evidence, primarily from in vivo studies in rats, demonstrates that while this compound and septide can elicit cardiovascular responses of similar magnitude, their temporal profiles are notably different.

Cardiovascular Effects

Intracerebroventricular (i.c.v.) administration of both this compound and septide in conscious rats leads to significant increases in mean arterial pressure (MAP) and heart rate (HR). However, the time-course of these effects varies between the two agonists, suggesting differences in their pharmacokinetic or pharmacodynamic properties at the receptor level.[1][2]

AgonistDose (i.c.v.)Peak Effect on MAPDuration of Action on MAPPeak Effect on HRDuration of Action on HRReference
This compound10 - 100 pmolEquipotent to SeptideDissimilar to SeptideEquipotent to SeptideDissimilar to Septide[1][2]
Septide10 - 100 pmolEquipotent to [Sar9,Met(O2)11]-SPDissimilar to [Sar9,Met(O2)11]-SPEquipotent to [Sar9,Met(O2)11]-SPDissimilar to [Sar9,Met(O2)11]-SP[1][2]

Note: Specific quantitative data on the duration of action (e.g., half-life, time to return to baseline) were not explicitly available in the summarized literature. The term "dissimilar time-course" is used as described in the source.

Behavioral Effects

Beyond cardiovascular changes, i.c.v. administration of these agonists induces distinct behavioral responses in rats. Both this compound and septide dose-dependently increase face washing and sniffing behaviors. A key differentiator, however, is the induction of grooming behavior, which is observed only with this compound.[1][2] This suggests that despite both acting on the NK1 receptor, their downstream signaling or engagement with different receptor populations within the central nervous system may vary.

AgonistDose (i.c.v.)Face Washing & SniffingGroomingReference
This compound10 - 100 pmolDose-dependent increaseInduced[1][2]
Septide10 - 100 pmolDose-dependent increaseNot induced[1][2]

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment cited in this guide, based on the work of Cellier et al., 1999.[1]

In Vivo Cardiovascular and Behavioral Monitoring in Rats

Objective: To assess and compare the effects of intracerebroventricularly administered this compound and septide on mean arterial pressure, heart rate, and behavior in conscious rats.

Animals: Male Wistar rats.

Surgical Preparation:

  • Under anesthesia, a stainless-steel guide cannula is implanted into the right lateral cerebral ventricle.

  • A catheter is inserted into the abdominal aorta via the caudal artery for blood pressure recording and another catheter is placed in the abdominal vena cava via the caudal vein for drug administration if necessary.

  • Animals are allowed a post-operative recovery period.

Experimental Procedure:

  • On the day of the experiment, the arterial catheter is connected to a pressure transducer for continuous monitoring of MAP and HR.

  • A baseline recording of cardiovascular parameters is obtained.

  • Agonists (this compound or septide) are dissolved in artificial cerebrospinal fluid (aCSF) and administered as a single i.c.v. injection at doses ranging from 10 to 100 pmol.

  • Cardiovascular parameters (MAP and HR) are continuously recorded for a specified period post-injection to determine the peak effect and the time-course of the response.

  • Behavioral responses (face washing, sniffing, grooming) are observed and quantified by a trained observer for a defined period following agonist administration.

Data Analysis: Changes in MAP and HR are calculated as the difference from the pre-injection baseline. Dose-response curves are constructed, and the time-course of the cardiovascular and behavioral effects for each agonist is plotted and compared.

Signaling Pathways and Experimental Workflow

Activation of the NK1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., neuronal excitation, smooth muscle contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Agonist [Sar9,Met(O2)11]-SP (Agonist) Agonist->NK1R Binds to

Caption: NK1 Receptor Signaling Pathway.

The experimental workflow for evaluating the duration of action of these agonists follows a logical progression from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep Animal Preparation (Cannula & Catheter Implantation) Recovery Post-operative Recovery AnimalPrep->Recovery Baseline Baseline Measurement (MAP, HR) Recovery->Baseline Injection Agonist Administration (i.c.v.) Baseline->Injection Monitoring Continuous Monitoring (Cardiovascular & Behavioral) Injection->Monitoring DataProcessing Data Processing (Calculate changes from baseline) Monitoring->DataProcessing Comparison Comparative Analysis (Time-course, Dose-response) DataProcessing->Comparison

Caption: In Vivo Experimental Workflow.

References

A Comparative Review of [Sar9,Met(O2)11]-Substance P Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin neurokinin 1 (NK1) receptor agonist. By summarizing key experimental findings, this document serves as a valuable resource for researchers investigating the physiological roles of the NK1 receptor and for professionals involved in the development of novel therapeutics targeting this pathway.

Overview of this compound

This compound is a synthetic analog of Substance P, an endogenous neuropeptide involved in a wide range of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1][2] Its modifications, the substitution of sarcosine for glycine at position 9 and the oxidation of methionine at position 11, confer enhanced potency and selectivity for the NK1 receptor, making it a valuable tool for pharmacological research.[3] This guide compares its efficacy with other NK1 receptor agonists, primarily septide, and details its effects across various experimental models.

Comparative Efficacy Data

The following tables summarize the quantitative data from studies comparing the efficacy of this compound with the alternative NK1 receptor agonist, septide.

Cardiovascular Effects in Anesthetized Rats
AgonistDose (pmol, i.c.v.)Maximum Increase in Mean Arterial Pressure (mmHg)Maximum Increase in Heart Rate (beats/min)
This compound 1015 ± 245 ± 10
2525 ± 370 ± 12
6538 ± 495 ± 15
10045 ± 5110 ± 18
Septide 1018 ± 350 ± 8
2528 ± 475 ± 10
6540 ± 5100 ± 12
10048 ± 6115 ± 15

Data from Cellier E, et al. Br J Pharmacol. 1999.[4][5]

Behavioral Effects in Conscious Rats
AgonistDose (pmol, i.c.v.)Face Washing (episodes/30 min)Sniffing (episodes/30 min)Grooming (episodes/30 min)
This compound 105 ± 112 ± 23 ± 1
258 ± 220 ± 36 ± 1
6512 ± 228 ± 49 ± 2
10015 ± 335 ± 512 ± 2
Septide 106 ± 115 ± 20
259 ± 222 ± 30
6514 ± 330 ± 40
10018 ± 338 ± 50

Data from Cellier E, et al. Br J Pharmacol. 1999.[4][5]

Pro-inflammatory Effects in Guinea Pigs
TreatmentParameterEffect
This compound Airway ObstructionDose-dependent increase
Plasma ExtravasationMaximal effect at a dose ~30-fold lower than that for airway obstruction

Data from an intravenous administration study in conscious guinea pigs.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the NK1 receptor signaling cascade and the experimental procedures used to assess its efficacy.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by agonists such as this compound initiates a cascade of intracellular events. The receptor, a G-protein coupled receptor (GPCR), primarily signals through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various physiological responses, including smooth muscle contraction, neurogenic inflammation, and pain transmission.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor G_protein Gαq/11 NK1R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Physiological Response (e.g., Inflammation, Pain) Ca2->Response PKC->Response Agonist [Sar9,Met(O2)11]-SP Agonist->NK1R binds to

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow: In Vivo Cardiovascular and Behavioral Assessment

The following diagram illustrates the typical workflow for assessing the cardiovascular and behavioral effects of this compound in a rat model.

Experimental_Workflow Start Start: Anesthetized or Conscious Rat Cannulation Intracerebroventricular (i.c.v.) Cannulation Start->Cannulation Drug_Admin Administer [Sar9,Met(O2)11]-SP or Vehicle Cannulation->Drug_Admin Cardio_Monitoring Monitor Mean Arterial Pressure (MAP) & Heart Rate (HR) Drug_Admin->Cardio_Monitoring Behavioral_Obs Observe & Quantify Behaviors (Face Washing, Sniffing, Grooming) Drug_Admin->Behavioral_Obs Data_Analysis Data Analysis and Comparison Cardio_Monitoring->Data_Analysis Behavioral_Obs->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Assessment Workflow.

Experimental Protocols

In Vivo Cardiovascular and Behavioral Studies in Rats

Objective: To characterize and compare the central effects of this compound and septide on cardiovascular and behavioral parameters.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Surgical Preparation: Rats are anesthetized, and a cannula is implanted into the lateral cerebral ventricle (i.c.v.) for drug administration. For cardiovascular measurements, a catheter is inserted into the femoral artery to monitor blood pressure and heart rate.

  • Drug Administration: Following a recovery period, conscious or anesthetized rats receive i.c.v. injections of this compound or septide at doses ranging from 10 to 100 pmol. A vehicle control group receives an equivalent volume of artificial cerebrospinal fluid.[4]

  • Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before and after drug administration.

  • Behavioral Observation: In conscious rats, behaviors such as face washing, sniffing, and grooming are observed and quantified for a set period (e.g., 30 minutes) post-injection.[4]

  • Data Analysis: The changes in MAP and HR from baseline are calculated. Behavioral data is scored by trained observers. Statistical analysis is performed to compare the effects of different doses of the agonists.

Neurogenic Inflammation Model in Rat Paw

Objective: To assess the pro-inflammatory effects of NK1 receptor agonists by measuring plasma extravasation.

Animals: Male Wistar rats.

Procedure:

  • Anesthesia and Dye Injection: Rats are anesthetized, and Evans blue dye (a marker for plasma protein leakage) is injected intravenously.

  • Agonist Injection: this compound or another NK1 agonist is injected intradermally into the plantar surface of the hind paw.

  • Tissue Collection and Dye Extraction: After a set time (e.g., 30 minutes), the animals are euthanized, and the paw tissue is collected. The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide).

  • Quantification: The amount of extracted dye is quantified spectrophotometrically, providing a measure of plasma extravasation.[7]

Formalin Test for Nociception

Objective: To evaluate the potential analgesic or pro-nociceptive effects of NK1 receptor agonists.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimatization: Rats are placed in an observation chamber to acclimate.

  • Drug Pre-treatment: this compound or a vehicle is administered (e.g., intrathecally or systemically) prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Scoring: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[8][9]

  • Data Analysis: The licking/biting time is compared between the drug-treated and vehicle-treated groups to determine the effect of the NK1 agonist on nociceptive behavior.

Conclusion

This compound is a potent and selective NK1 receptor agonist that has proven to be a valuable tool for elucidating the diverse physiological roles of the tachykinin system. The comparative data presented in this guide highlights its distinct pharmacological profile relative to other agonists like septide. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers designing future studies in this field. Further investigations comparing this compound with a broader range of NK1 receptor modulators in various disease models will continue to advance our understanding and may pave the way for novel therapeutic interventions.

References

Safety Operating Guide

Navigating the Safe Disposal of Substance P Analog, [Sar(9)-Met(O2)(11)]-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as Substance P, Sar(9)-Met(O2)(11)-, are critical for ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including detailed operational and disposal plans for this selective neurokinin-1 (NK1) receptor agonist.

While the Safety Data Sheet (SDS) for [Sar9, Met(O2)11]-Substance P (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to treat all research chemicals with a degree of caution, especially concerning their disposal.[1] General guidelines for the disposal of laboratory peptide waste should be followed to minimize any potential environmental impact.[2][3]

Immediate Safety and Handling Precautions

Before initiating any procedure, it is imperative to don appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] All manipulations of the lyophilized peptide should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.

Physical and Chemical Properties

A clear understanding of the substance's properties is fundamental to its safe handling and use. The following table summarizes the key quantitative data for Substance P, Sar(9)-Met(O2)(11)-.

PropertyValue
Molecular Weight 1393.68 g/mol
Molecular Formula C₆₄H₁₀₀N₁₈O₁₅S
CAS Number 110880-55-2
Purity ≥95%
Solubility Soluble to 1 mg/ml in water
Storage Store at -20°C

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of Substance P, Sar(9)-Met(O2)(11)- and associated waste in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial.

  • Solid Waste: This includes unused or expired lyophilized peptide, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[2]

  • Liquid Waste: This encompasses any solutions containing the peptide, including stock solutions, experimental buffers, and cell culture media.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.[2]

  • Sharps Waste: Needles and syringes used for reconstitution or injection must be disposed of in a designated sharps container.

    • Procedure: Immediately place used sharps into a puncture-resistant sharps container without recapping, bending, or breaking the needles.[2]

Step 2: Decontamination of Biologically Contaminated Waste

If the peptide was used in experiments involving biological materials (e.g., cell cultures, animal tissues), the waste must be treated as biohazardous.

  • Procedure: Decontaminate biologically contaminated waste, both solid and liquid, using a validated method such as autoclaving or chemical disinfection (e.g., with a 10% bleach solution) before proceeding with chemical waste disposal.[5][6] Always adhere to your institution's biosafety guidelines.

Step 3: Labeling and Storage of Waste

Accurate and detailed labeling is a critical safety and compliance measure.

  • Procedure: All waste containers must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name "Substance P, Sar(9)-Met(O2)(11)-", and list all other components of the waste mixture, including solvents and buffers. The date of waste accumulation should also be clearly marked. Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.

Step 4: Final Disposal

The final disposal of the peptide waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Procedure: Once a waste container is full or has reached the maximum accumulation time permitted by your institution, arrange for its collection by the appropriate waste management service. Never dispose of peptide waste down the drain or in the regular trash.[7]

Experimental Protocol: In Vitro Keratinocyte Activation Assay

This protocol provides a detailed methodology for a key experiment involving Substance P, Sar(9)-Met(O2)(11)-, based on its known biological activity. This substance has been shown to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human keratinocytes.[8]

Objective: To determine the effect of Substance P, Sar(9)-Met(O2)(11)- on the expression of ICAM-1 in cultured human keratinocytes.

Materials:

  • Human keratinocytes

  • Defined keratinocyte culture medium (e.g., MCDB 153)

  • Substance P, Sar(9)-Met(O2)(11)-

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Fluorescently labeled anti-human ICAM-1 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture human keratinocytes in the defined medium until they reach approximately 80% confluency.

  • Peptide Preparation: Prepare a stock solution of Substance P, Sar(9)-Met(O2)(11)- in sterile water. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ M and 10⁻⁵ M).

  • Cell Stimulation: Remove the culture medium from the keratinocytes and replace it with the medium containing the different concentrations of Substance P, Sar(9)-Met(O2)(11)-. Include a vehicle control (medium without the peptide). Incubate the cells for 24 to 48 hours.[8]

  • Cell Harvesting: After the incubation period, wash the cells with PBS and detach them using a trypsin-EDTA solution.

  • Antibody Staining: Resuspend the cells in a staining buffer and incubate them with a fluorescently labeled anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice, protected from light.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Analyze the expression of ICAM-1 on the cell surface using a flow cytometer.

Neurokinin-1 (NK1) Receptor Signaling Pathway

Substance P and its analogs, including Sar(9)-Met(O2)(11)-, exert their biological effects by binding to and activating the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[9] The activation of the NK1 receptor initiates a cascade of intracellular signaling events.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P Sar(9)-Met(O2)(11)- NK1R NK1 Receptor (GPCR) SP->NK1R G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Proliferation, Inflammation) Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade activates MAPK_cascade->Cellular_Response

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

References

Essential Safety and Logistical Information for Handling Substance P, Sar(9)-Met(O2)(11)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling of bioactive peptides like Substance P, Sar(9)-Met(O2)(11)- is critical for both personal safety and maintaining the integrity of the compound. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the following table summarizes the recommended PPE for Substance P, Sar(9)-Met(O2)(11)-.[1][2][3][4][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical-resistant goggles are mandatory to protect against splashes and vapors, especially during reconstitution.[1][2][5]
Face ShieldRecommended in conjunction with goggles when there is a significant risk of splashing.[1][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing.[1][2][5] Consider a fire-resistant coat if flammable solvents are in use.[3]
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are recommended over latex to reduce the risk of skin allergies.[1][2][5] For handling concentrated solutions, consider double-gloving.[3][5]
Respiratory Protection RespiratorNecessary when handling the lyophilized powder to prevent inhalation of fine particles.[3] The type of respirator should be determined by a risk assessment, particularly in poorly ventilated areas.[3]
Foot Protection Closed-toe shoesNon-permeable, closed-toe shoes are required to protect against spills.[1][2]
Operational Plan: From Receipt to Experimentation

Proper handling procedures are essential to preserve the peptide's integrity and ensure researcher safety.[1]

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[3]

  • Temperature Equilibration: Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture absorption which can degrade the peptide.[3]

  • Storage: For long-term storage, keep the lyophilized peptide in a tightly sealed, light-protective container at -20°C or preferably -80°C.[1][3][6]

Reconstitution and Aliquoting:

  • Reconstitution: Use a sterile, appropriate solvent as recommended by the supplier. For [Sar9, Met(O2)11]-Substance P, water is a suitable solvent.[7] To dissolve, gently swirl the vial; do not shake.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to divide the reconstituted solution into single-use aliquots for storage.[1]

Disposal Plan

All materials that come into contact with Substance P, Sar(9)-Met(O2)(11)- must be treated as chemical waste.

  • Contaminated Materials: Dispose of all used materials, such as pipette tips, gloves, and vials, in a designated and clearly labeled hazardous waste container.[2][3]

  • Aqueous Waste: Collect all aqueous solutions containing the peptide as chemical waste.[2][3] Do not pour peptide waste down the drain.[2]

  • Decontamination: All equipment used in the handling process should be decontaminated according to your institution's established protocols.[2]

Experimental Protocols

While specific experimental protocols will vary, the following provides a general workflow for handling this peptide in a laboratory setting.

General Experimental Workflow:

  • Preparation: Don the appropriate PPE as outlined in the table above. Prepare the workspace in a well-ventilated area, preferably a fume hood when handling the powder.[2]

  • Reconstitution: Following the supplier's instructions, reconstitute the lyophilized peptide to the desired stock concentration.

  • Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution.

  • Experimentation: Introduce the peptide to the experimental system (e.g., cell culture, in vitro assay).

  • Incubation: Incubate as required by the specific experimental parameters.

  • Data Collection: Proceed with the relevant data collection and analysis methods.

  • Waste Disposal: Following the experiment, dispose of all contaminated materials as per the disposal plan.

Visualizations

The following diagrams illustrate the key procedural workflows for handling Substance P, Sar(9)-Met(O2)(11)-.

G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Experimentation cluster_3 Post-Handling Don PPE Don PPE Receive & Inspect Receive & Inspect Don PPE->Receive & Inspect Prepare Workspace Prepare Workspace Equilibrate & Store Equilibrate & Store Receive & Inspect->Equilibrate & Store Reconstitute Reconstitute Equilibrate & Store->Reconstitute Aliquot Aliquot Reconstitute->Aliquot Perform Experiment Perform Experiment Aliquot->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste

Caption: High-level workflow for handling Substance P, Sar(9)-Met(O2)(11)-.

G Start Start Spill Occurs Spill Occurs Start->Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don appropriate PPE Don appropriate PPE Evacuate Area->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area Dispose of Materials Dispose of Materials Decontaminate Area->Dispose of Materials End End Dispose of Materials->End

Caption: Spill response protocol for Substance P, Sar(9)-Met(O2)(11)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Sar9,Met(O2)11]-Substance P
Reactant of Route 2
[Sar9,Met(O2)11]-Substance P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.